1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Description
The exact mass of the compound 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-aminopyrazol-1-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-7(2,11)5-10-4-6(8)3-9-10/h3-4,11H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLKJRCGDXKJDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=C(C=N1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206640-59-6 | |
| Record name | 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Abstract
This technical guide provides a comprehensive, in-depth analysis of a robust and efficient synthetic pathway for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS No: 1206640-59-6)[1][2]. This compound is a valuable heterocyclic building block, particularly relevant to researchers and professionals in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in the design of kinase inhibitors and other pharmacologically active agents[3][4][5][6]. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that inform the synthesis. We will detail a highly reliable two-step sequence commencing with the N-alkylation of commercially available 4-nitropyrazole, followed by the chemoselective reduction of the nitro moiety. The document includes detailed, replicable experimental protocols, mechanistic discussions, and data visualization to create a self-validating and authoritative resource for laboratory application.
Introduction: Strategic Importance of the Pyrazole Scaffold
The 4-Aminopyrazole Moiety in Medicinal Chemistry
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized for its metabolic stability and versatile substitution patterns that allow for precise tuning of steric and electronic properties.[6] Specifically, the 1,4-disubstituted aminopyrazole core is a key pharmacophore found in a multitude of protein kinase inhibitors.[3][5] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases, making them high-value therapeutic targets.[4] The amino group at the C4 position often serves as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of the target kinase, while the N1 substituent can be modified to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[3]
Profile of the Target Molecule: 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
The target molecule is a functionalized 4-aminopyrazole derivative. Its structure incorporates two key features:
-
The 4-Aminopyrazole Core: Provides the essential pharmacophore for potential kinase interaction.
-
The 1-(2-hydroxy-2-methylpropyl) Substituent: This N1-side chain introduces a tertiary alcohol. This functionality can increase aqueous solubility—a critical parameter for drug candidates—and provides a potential vector for further functionalization or metabolic interactions.
Given these features, the molecule is not typically an end-product but rather a sophisticated intermediate, primed for incorporation into more complex drug candidates.
Synthetic Strategy: A Regioselective, Two-Step Approach
A retrosynthetic analysis of the target molecule suggests two primary strategies:
-
Direct Alkylation: N-alkylation of 4-aminopyrazole with a suitable electrophile like 1,2-epoxy-2-methylpropane (isobutylene oxide).
-
Protected Group Strategy: N-alkylation of a pyrazole with a masked amino group (e.g., a nitro group), followed by deprotection/reduction.
While seemingly more direct, the first approach is fraught with challenges. The free amino group of 4-aminopyrazole can compete with the ring nitrogens as a nucleophile, leading to undesired side products. Furthermore, N-alkylation of unsymmetrical pyrazoles can yield a mixture of N1 and N2 regioisomers, complicating purification.[7]
Therefore, the most logical and field-proven approach is the protected group strategy. This involves a two-step sequence that ensures high regioselectivity and chemical yield:
-
Step 1: N1-alkylation of 4-nitropyrazole with isobutylene oxide. The electron-withdrawing nitro group deactivates the ring, favoring selective attack at the N1 position and preventing side reactions.
-
Step 2: Reduction of the nitro group to the desired primary amine. This transformation is typically clean and high-yielding.
This strategic choice forms the foundation of the detailed protocol described herein.
Caption: Overall two-step synthesis pathway.
Detailed Synthesis Pathway and Protocols
Step 1: Synthesis of 1-(4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
3.1.1 Mechanistic Rationale and Causality
This reaction is a base-catalyzed nucleophilic ring-opening of an epoxide.
-
Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. NaH irreversibly deprotonates the N-H of the pyrazole ring, forming the highly nucleophilic pyrazolide anion. This is critical for efficient attack on the sterically hindered epoxide. Weaker bases like potassium carbonate could be used but may require higher temperatures and longer reaction times.[7]
-
Choice of Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent choice. It is a polar aprotic solvent that readily dissolves the pyrazole salt and does not possess acidic protons that could quench the anion.
-
Regioselectivity: The pyrazolide anion attacks one of the carbon atoms of the epoxide ring. In the case of the unsymmetrical isobutylene oxide, the attack occurs at the less sterically hindered primary carbon, consistent with an SN2 mechanism. This ensures the formation of the desired 1-(pyrazol-1-yl)-propan-2-ol structure.
3.1.2 Experimental Protocol
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-nitropyrazole (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 10 mL per gram of 4-nitropyrazole) and stir to dissolve.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the pyrazolide anion.
-
Alkylation: Add 1,2-epoxy-2-methylpropane (isobutylene oxide, 1.2 eq) dropwise via the dropping funnel while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to yield the pure product.
3.1.3 Data Summary: N-Alkylation
| Parameter | Value | Rationale |
| Starting Material | 4-Nitropyrazole | Commercially available, stable precursor. |
| Reagent | Isobutylene Oxide | Provides the desired N1-substituent. |
| Base | Sodium Hydride (NaH) | Ensures complete and irreversible deprotonation. |
| Solvent | Anhydrous DMF | Polar aprotic, facilitates SN2 reaction. |
| Temperature | 0 °C to Room Temp. | Controls initial reactivity and allows for completion. |
| Typical Yield | 75-85% | Reflects an efficient transformation. |
Step 2: Reduction of 1-(4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
3.2.1 Mechanistic Rationale and Causality
Catalytic hydrogenation is the method of choice for this nitro-to-amine reduction.
-
Choice of Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and standard catalyst for the reduction of aromatic nitro groups.[8] It offers high activity, allowing the reaction to proceed under mild conditions, and is easily removed by filtration.
-
Choice of Hydrogen Source: Pressurized hydrogen gas (H₂) is the cleanest reducing agent, as the only byproduct is water (if any).
-
Choice of Solvent: Methanol (MeOH) or ethanol (EtOH) are excellent solvents for hydrogenation. They readily dissolve the substrate and do not interfere with the catalyst.
-
Chemoselectivity: A key advantage of this method is its high chemoselectivity. The Pd/C catalyst under these conditions will readily reduce the nitro group without affecting the pyrazole ring or the tertiary alcohol. Alternative reducing agents like SnCl₂ or Fe/HCl are effective but require a more demanding acidic work-up and generate metallic waste streams.[9]
3.2.2 Experimental Protocol
-
Preparation: To a hydrogenation vessel (e.g., a Parr shaker bottle), add the intermediate, 1-(4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol (1.0 eq).
-
Dissolution: Add a suitable solvent such as methanol (approx. 20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Agitate the mixture vigorously at room temperature.
-
Reaction: Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 2-4 hours.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield the final product, which is often pure enough for subsequent steps without further purification.
3.2.3 Data Summary: Nitro Reduction
| Parameter | Value | Rationale |
| Catalyst | 10% Pd/C | High activity and selectivity for nitro reduction. |
| Hydrogen Pressure | 50 psi | Sufficient for efficient reduction at room temperature. |
| Solvent | Methanol (MeOH) | Excellent solvent for substrate and hydrogenation. |
| Temperature | Room Temperature | Mild conditions preserve other functional groups. |
| Typical Yield | >95% | Hydrogenation is typically a very clean and quantitative reaction. |
Experimental Workflow Visualization
The following diagram outlines the complete laboratory workflow, from initial setup to the final isolated product.
Caption: Detailed experimental workflow from starting materials to final product.
Conclusion
The synthesis of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is most effectively and reliably achieved through a two-step sequence involving the N-alkylation of 4-nitropyrazole followed by catalytic hydrogenation. This strategy provides excellent control over regioselectivity, avoids common side reactions associated with free aminopyrazoles, and delivers the target compound in high overall yield. The protocols and mechanistic rationale provided in this guide are based on established chemical principles and offer a robust framework for the laboratory-scale production of this valuable synthetic intermediate, paving the way for its application in advanced drug discovery programs.
References
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New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). Molecules. [Link]
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Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2024). RSC Advances. [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Eco-Vector Journals Portal. [Link]
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A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2007). Tetrahedron Letters. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). Molecules. [Link]
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Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). Supporting Information. [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2020). The Journal of Organic Chemistry. [Link]
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Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2018). The Journal of Organic Chemistry. [Link]
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Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. (2012). Chemical Communications. [Link]
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Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. (2021). The Journal of Organic Chemistry. [Link]
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Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2018). ResearchGate. [Link]
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Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. (2012). Chemical Communications. [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules. [Link]
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Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (2013). Organic Syntheses. [Link]
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1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. (n.d.). Lead Sciences. [Link]
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(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2020). Molbank. [Link]
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Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Introduction
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a heterocyclic organic compound featuring a pyrazole ring substituted with an amino group and a tertiary alcohol moiety. As a member of the amino-pyrazole class, it holds potential significance for researchers in medicinal chemistry and drug development, as pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] A thorough understanding of its physicochemical properties is a critical prerequisite for any further investigation, including formulation development, pharmacokinetic profiling, and toxicological assessment.
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol and outlines detailed, field-proven experimental protocols for the determination of its key, yet currently unpublished, physicochemical parameters. The methodologies described are grounded in authoritative standards, ensuring scientific integrity and reproducibility.
Compound Identity and Known Properties
A summary of the fundamental identifiers and established properties for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is presented below. It is noteworthy that while basic molecular information is available, extensive experimental data on its physicochemical characteristics are not widely published.[5][6]
| Property | Value | Source |
| IUPAC Name | 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol | - |
| CAS Number | 1206640-59-6 | [5][6][7] |
| Molecular Formula | C₇H₁₃N₃O | [5][6][7] |
| Molecular Weight | 155.20 g/mol | [5] |
| Appearance | Not available | [6] |
| Melting Point | Not available | [5][6] |
| Boiling Point | Not available | [5][6] |
| Solubility in water | Not available | [6] |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standardized, authoritative methodologies for determining the essential physicochemical properties of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. The rationale behind each experimental choice is elucidated to provide a deeper understanding of the scientific principles at play.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, characteristic physical property that is invaluable for both identification and purity assessment.[8][9][10] A broad melting range typically indicates the presence of impurities.[10]
Methodology: Capillary Melting Point Method
This is a widely adopted and reliable technique for determining the melting point of a solid organic compound.[11]
Step-by-Step Protocol:
-
Sample Preparation: A small amount of finely powdered, dry 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a calibrated thermometer.
-
Initial Determination: A rapid heating rate is employed to obtain an approximate melting point range.
-
Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated at a much slower rate (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[9]
Causality of Experimental Choices:
-
Fine Powder: Grinding the sample ensures uniform heat distribution.
-
Slow Heating Rate: A slow temperature ramp is crucial for allowing the system to remain in thermal equilibrium, thereby providing an accurate melting range.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point using the capillary method.
Aqueous Solubility
Solubility is a fundamental property that influences a compound's absorption, distribution, and overall bioavailability. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a standardized framework for determining water solubility.[12][13][14][15]
Methodology: Flask Method (as per OECD 105)
This method is suitable for substances with a solubility of 10⁻² g/L or higher and involves agitating the substance in water until saturation is reached.[15]
Step-by-Step Protocol:
-
Preliminary Test: A preliminary test is conducted to determine the approximate solubility and the time required to reach equilibrium.
-
Equilibration: A sufficient amount of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is added to a known volume of deionized water in a flask. The mixture is agitated at a constant temperature (e.g., 20°C) until equilibrium is achieved.
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Concentration Analysis: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Causality of Experimental Choices:
-
Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.
-
Equilibrium: Allowing sufficient time for the system to reach equilibrium ensures that the measured concentration represents the true saturation solubility.
-
Analytical Technique: The choice of analytical method depends on the compound's properties (e.g., presence of a chromophore for UV-Vis) and the required sensitivity.
Workflow for Aqueous Solubility Determination (OECD 105)
Caption: Workflow for determining aqueous solubility via the flask method.
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values. This, in turn, affects its solubility, permeability, and receptor binding. For 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, the amino group and the pyrazole ring nitrogens are expected to be the primary ionizable centers.
Methodology: Potentiometric Titration
This is a classic and highly accurate method for pKa determination.[16][17] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Step-by-Step Protocol:
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the half-equivalence point.[16][18]
Causality of Experimental Choices:
-
Potentiometry: This method directly measures the change in hydrogen ion concentration, providing a direct measure of the acid-base equilibrium.
-
Titration Curve Analysis: The shape of the titration curve provides a wealth of information about the ionization behavior of the compound.
Alternative Methodology: UV-Vis Spectrophotometry
If the compound possesses a suitable chromophore whose absorbance changes with protonation state, UV-Vis spectrophotometry can be employed.[16][17][19] This involves measuring the absorbance of the compound in a series of buffers with known pH values. A plot of absorbance versus pH will yield a sigmoidal curve from which the pKa can be determined at the inflection point.[16][19]
Partition Coefficient (LogP) and Distribution Coefficient (LogD)
LogP (the logarithm of the partition coefficient) is a measure of a compound's lipophilicity and is a key determinant of its drug-like properties, including its ability to cross biological membranes.[20] It describes the partitioning of the neutral form of the molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase.[20] LogD (the logarithm of the distribution coefficient) is a pH-dependent measure of lipophilicity that accounts for both the neutral and ionized forms of the molecule.[20][21]
Methodology: Shake-Flask Method
This is the "gold standard" method for LogP and LogD determination due to its directness and accuracy.[20][21][22][23]
Step-by-Step Protocol:
-
Phase Preparation: n-Octanol and an aqueous buffer (for LogD, typically at pH 7.4) are pre-saturated with each other.[21]
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are combined in a separation funnel. The funnel is shaken to facilitate partitioning until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis).
-
Calculation:
-
LogP = log ([Compound]octanol / [Compound]aqueous) for the neutral species.
-
LogD = log ([Compound]octanol / ([Compound]aqueous, neutral + [Compound]aqueous, ionized)) at a specific pH.
-
Causality of Experimental Choices:
-
n-Octanol: This solvent is widely used as a surrogate for biological membranes due to its amphiphilic nature.
-
Shake-Flask: This method directly measures the partitioning of the compound between the two phases, providing a highly reliable value.[23]
-
pH 7.4 for LogD: This pH is chosen to mimic physiological conditions in the blood.[20]
Workflow for LogP/LogD Determination (Shake-Flask Method)
Caption: Workflow for determining LogP/LogD using the shake-flask method.
Safety and Handling
Based on available Material Safety Data Sheet (MSDS) information, 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol should be handled with standard laboratory precautions.[6] This includes the use of personal protective equipment such as safety glasses with side-shields, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated area, and dust formation should be avoided.[6] For disposal, it is recommended to consult a licensed professional waste disposal service.[6]
Conclusion
While specific experimental data for many of the physicochemical properties of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol are not yet publicly available, this guide provides a robust framework for their determination. By employing the standardized and scientifically sound methodologies outlined herein, researchers can generate the critical data necessary to advance the study of this compound. A comprehensive understanding of its melting point, solubility, pKa, and lipophilicity will be instrumental in unlocking its potential in drug discovery and development.
References
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Development of Methods for the Determination of pKa Values. PMC. [Link]
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Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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LogP/D. Cambridge MedChem Consulting. [Link]
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1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Lead Sciences. [Link]
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Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
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LogP / LogD shake-flask method. Protocols.io. [Link]
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Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]
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Melting point determination. University of Calgary. [Link]
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Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]
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Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]
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Solubility testing in accordance with the OECD 105. FILAB. [Link]
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Melting Point Determination Lab Protocol. Studylib. [Link]
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MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Capot Chemical. [Link]
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OECD GUIDELINES FOR TESTING CHEMICALS. Pure. [Link]
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Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]
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Determination of Melting Point. Clarion University. [Link]
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OECD 105 - Water Solubility. Situ Biosciences. [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
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1-(5-amino-1H-pyrazol-4-yl)-2-methylpropan-2-ol. PubChem. [Link]
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1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol CAS number 1206640-59-6
An In-depth Technical Guide to 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS 1206640-59-6): A Key Intermediate in Modern Drug Discovery
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, CAS number 1206640-59-6. Tailored for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of properties. It delves into the compound's strategic importance as a synthetic building block, contextualizes its utility within the broader landscape of medicinal chemistry, and provides actionable, field-proven insights into its application.
Section 1: Executive Summary & Strategic Overview
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is not an active pharmaceutical ingredient (API) in itself. Rather, its significance lies in its molecular architecture. It combines two critical features: the 4-aminopyrazole nucleus , a well-established "privileged scaffold" in medicinal chemistry, and an N-1 substituted tert-butanol group . This combination makes it a highly valuable and versatile intermediate for the synthesis of complex, high-value molecules, particularly kinase inhibitors.
The 4-amino group provides a reactive handle for derivatization, allowing chemists to append various pharmacophores, while the pyrazole ring acts as a stable, bioisosterically favorable core. The tert-butanol substituent on the nitrogen at position 1 serves to modulate solubility and provides a specific steric and electronic profile. Understanding this compound is to understand a key piece in the puzzle of constructing next-generation targeted therapeutics.
Section 2: Physicochemical Properties and Handling
While comprehensive toxicological data is limited, information from suppliers and safety data sheets provides a baseline for laboratory handling.[1] The key is to treat it as a typical fine chemical intermediate with unknown long-term properties, mandating standard personal protective equipment (PPE).
Table 1: Physicochemical & Safety Data Summary
| Property | Value | Source / Notes |
| CAS Number | 1206640-59-6 | [2] |
| Molecular Formula | C₇H₁₃N₃O | [3] |
| Molecular Weight | 155.20 g/mol | [3] |
| Appearance | Data not consistently available (typically solid) | [1] |
| Solubility | Data not available; likely soluble in organic solvents like DCM, MeOH | [1] |
| Storage | 2-8°C, inert atmosphere, keep in a dark place | [3] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides | [1] |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) | [1] |
| Handling Precautions | Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[1] |
Section 3: The 4-Aminopyrazole Nucleus - A Privileged Scaffold in Kinase Inhibition
The pyrazole ring is a five-membered aromatic heterocycle that has become a cornerstone of modern medicinal chemistry, with over 50 pyrazole-containing drugs on the market globally.[4][5] Its value stems from its ability to act as a bioisostere for other aromatic rings, improving properties like lipophilicity and solubility, while also participating in crucial hydrogen bonding interactions with protein targets.[4]
The amino-substituted pyrazole, in particular, is a versatile framework for building potent and selective kinase inhibitors.[6] Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders.[7] Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase, is a therapeutically validated target for B-cell malignancies, and many BTK inhibitors leverage heterocyclic scaffolds like aminopyrazoles.[6][8][9]
The 4-amino group on the pyrazole ring is a key anchor point. It can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP in the kinase active site, or serve as a nucleophilic handle for building out the rest of the inhibitor to achieve target specificity and desired pharmacokinetic properties.
Figure 1: Simplified BTK signaling pathway and the role of inhibitors.
Section 4: Synthetic Utility and Methodologies
The primary value of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol lies in its utility as a synthetic intermediate. The workflow typically involves using the 4-amino group as a nucleophile for constructing larger, more complex molecules.
Protocol 1: General Amide Coupling (Illustrative)
This protocol describes a standard method for acylating the 4-amino group, a common step in building kinase inhibitors.
Rationale: Amide bond formation is one of the most robust and versatile reactions in medicinal chemistry. Using a carboxylic acid activated with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a high-yielding and clean reaction under mild conditions, preserving the integrity of other functional groups. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid produced during the reaction without interfering as a nucleophile.
Step-by-Step Methodology:
-
Dissolution: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (1.0 eq) and the desired carboxylic acid (R-COOH) (1.1 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Coupling Agent Addition: Add the coupling reagent, HATU (1.2 eq), to the mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthetic Workflow Diagram
The following diagram illustrates the strategic position of the title compound in a multi-step synthesis of a hypothetical kinase inhibitor.
Figure 2: Synthetic workflow highlighting the central role of the title compound.
Section 5: Analytical Characterization
Rigorous analytical characterization is essential to validate the identity and purity of this intermediate before its use in subsequent synthetic steps. Commercial suppliers often provide access to analytical data such as NMR and LC-MS.[10]
Table 2: Standard Analytical Methods for Quality Control
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to the pyrazole ring protons, the aminopyrazole NH₂, the methylene protons, and the two methyl groups of the tert-butyl moiety. |
| ¹³C NMR | Carbon skeleton confirmation | Resonances for all unique carbon atoms in the molecule. |
| LC-MS | Purity assessment and mass confirmation | A major peak in the chromatogram indicating purity, with a mass spectrum showing the [M+H]⁺ ion at approximately 156.11 m/z. |
| HPLC | Quantitative purity determination | A single, sharp peak under various solvent conditions to establish purity >95% (typically >98% for drug discovery). |
Section 6: Conclusion and Future Outlook
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a quintessential example of a modern synthetic building block. While it lacks intrinsic biological activity, its true value is realized in its potential to be transformed into highly specific and potent therapeutic agents. For drug discovery teams, having reliable access to well-characterized, high-purity intermediates like this is a critical enabler of innovation. It allows for the rapid exploration of chemical space around validated scaffolds, accelerating the journey from a hit compound to a clinical candidate. As research into kinase inhibitors and other targeted therapies continues to expand, the demand for versatile and strategically designed building blocks such as this will only grow.
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A Technical Guide to the Structural Elucidation of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive assignment of a chemical structure is a cornerstone of modern chemical and pharmaceutical sciences. It serves as the bedrock upon which all subsequent biological, toxicological, and medicinal chemistry efforts are built. This guide provides a comprehensive, technically-driven framework for the structural elucidation of the novel molecule, 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Moving beyond a mere recitation of analytical techniques, this document delves into the strategic rationale behind the experimental workflow, emphasizing the synergistic interplay of various spectroscopic and spectrometric methods. From initial molecular formula determination by high-resolution mass spectrometry to the intricate mapping of covalent frameworks through one- and two-dimensional nuclear magnetic resonance, and culminating in the unambiguous assignment of stereochemistry via X-ray crystallography, each step is presented as a self-validating component of an integrated analytical process. This guide is intended to serve as both a practical protocol and an educational resource for professionals engaged in the rigorous pursuit of chemical characterization.
Foundational Analysis: Establishing the Molecular Blueprint
The journey of structural elucidation begins with the most fundamental question: what are the elemental components of the molecule? High-Resolution Mass Spectrometry (HRMS) stands as the initial and indispensable tool to answer this.
High-Resolution Mass Spectrometry (HRMS)
Causality of Choice: Unlike nominal mass spectrometry, which provides integer mass-to-charge ratios, HRMS delivers mass measurements with high accuracy (typically to four or five decimal places). This precision is paramount as it allows for the deduction of a unique elemental composition from a measured mass, thereby distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas).
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Dissolve approximately 1 mg of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 10-50 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard (e.g., sodium formate or a commercially available calibration mix) to ensure high mass accuracy.
-
Ionization: Introduce the sample solution into the ESI source. A positive ion mode is selected to facilitate the formation of the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Data Analysis: The measured m/z of the [M+H]⁺ ion is used to calculate the molecular formula. For C₇H₁₃N₃O, the expected monoisotopic mass is 155.1059 g/mol .[1] The HRMS measurement should align with this value within a narrow error margin (typically < 5 ppm).
| Parameter | Expected Value for C₇H₁₃N₃O |
| Molecular Formula | C₇H₁₃N₃O |
| Monoisotopic Mass | 155.1059 |
| [M+H]⁺ (m/z) | 156.1131 |
| [M+Na]⁺ (m/z) | 178.0951 |
Table 1: Predicted HRMS Data for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol.[2]
Mapping the Covalent Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
With the molecular formula established, the next logical step is to piece together the atomic connectivity. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment and bonding relationships of individual atoms.
One-Dimensional (1D) NMR: ¹H and ¹³C Spectra
Expertise in Action: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum, in turn, provides a count of the unique carbon environments. Together, they provide a census of the atoms and initial clues to the functional groups present.
Experimental Protocol: 1D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical to avoid obscuring relevant signals.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Key parameters to note are the chemical shift (δ) in ppm, the integration (relative number of protons), and the multiplicity (singlet, doublet, triplet, etc.).
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[3]
Anticipated Spectral Features for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol:
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrazole H (2) | ~7.5 | Singlet | 1H |
| Pyrazole H (1) | ~6.0 | Singlet | 1H |
| -NH₂ | Broad Singlet | 2H | |
| -CH₂- | ~4.0 | Singlet | 2H |
| -OH | Broad Singlet | 1H | |
| -C(CH₃)₂ | ~1.2 | Singlet | 6H |
| Carbon Environment | Expected Chemical Shift (ppm) |
| Pyrazole C (aromatic) | 130-140 |
| Pyrazole C (aromatic) | 100-110 |
| C-NH₂ (aromatic) | 145-155 |
| -C(CH₃)₂- | ~70 |
| -CH₂- | ~60 |
| -C(CH₃)₂ | ~25 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts.
Two-Dimensional (2D) NMR: Unraveling Complex Connectivity
The Power of Correlation: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. Experiments like COSY, HSQC, and HMBC are essential for unambiguously assembling the molecular structure.[4][5]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.[6][7] This provides a direct link between the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[3][6] This is the key experiment for connecting different molecular fragments and identifying quaternary carbons.
Workflow for 2D NMR-Based Structure Assembly:
Caption: Workflow for 2D NMR-based structure elucidation.
Functional Group Confirmation: Infrared (IR) Spectroscopy
A Vibrational Fingerprint: IR spectroscopy provides valuable information about the types of chemical bonds present in a molecule by measuring their vibrational frequencies. It serves as a rapid and effective method to confirm the presence of key functional groups.
Expertise in Interpretation: For 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, the IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amine, and C-N and C-O stretching vibrations.[8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Tertiary Alcohol (-OH) | O-H Stretch | 3200-3600 | Broad, strong |
| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 | Two sharp bands[10][11][12] |
| Alkane (C-H) | C-H Stretch | 2850-3000 | Medium to strong |
| Aromatic C=C | C=C Stretch | 1450-1600 | Medium |
| Aliphatic C-N | C-N Stretch | 1020-1250 | Medium |
Table 3: Expected IR Absorption Bands.
The Final Frontier: Absolute Structural Confirmation with X-ray Crystallography
The Gold Standard: While spectroscopic methods provide a robust model of the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[13][14] It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers if present.[15][16][17]
Causality of Application: Although 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is not chiral, X-ray crystallography would definitively confirm the connectivity established by NMR and provide invaluable data on the solid-state conformation and intermolecular interactions, such as hydrogen bonding.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. This is often the most challenging step.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to produce the final crystal structure.
Visualizing the Elucidation Pathway:
Caption: Integrated workflow for structure elucidation.
Conclusion
The structural elucidation of a novel chemical entity like 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a systematic process of hypothesis generation and validation. It relies on the strategic application of a suite of analytical techniques, each providing a unique and complementary piece of the structural puzzle. By integrating the precise mass measurement from HRMS, the detailed connectivity map from multidimensional NMR, and the functional group confirmation from IR spectroscopy, a high-confidence structure can be proposed. Ultimately, single-crystal X-ray crystallography stands as the definitive method for absolute structural verification. This guide has outlined a field-proven, logical workflow that ensures scientific rigor and trustworthiness in the characterization of new molecules, a critical step in the landscape of drug discovery and development.
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Elyashberg, M. E., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of chemical information and computer sciences, 44(4), 1371-1382. [Link]
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1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol molecular weight and formula
An In-Depth Technical Guide to 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS No: 1206640-59-6). The document details its fundamental molecular properties, including its chemical formula and molecular weight, and presents its structure through detailed visualization. It further outlines critical information regarding its physicochemical characteristics, safe handling and storage protocols, and standard analytical methodologies for structural confirmation and purity assessment. This guide is intended for researchers, chemists, and drug development professionals who may utilize this molecule as a building block or intermediate in synthetic chemistry and medicinal research. The significance of the aminopyrazole scaffold, a privileged structure in modern drug discovery, is also discussed to provide context for the potential applications of this specific compound.
Core Molecular Identification
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a heterocyclic compound featuring a 4-aminopyrazole core structure N-substituted with a 2-hydroxy-2-methylpropyl group. The aminopyrazole moiety is of significant interest in medicinal chemistry, serving as a versatile framework in the design of pharmacologically active agents, including kinase inhibitors.[1] The precise identification of this molecule is paramount for its application in research and development.
-
IUPAC Name: 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
The molecular formula and structure dictate its chemical behavior, reactivity, and potential for intermolecular interactions, which are foundational to its role in synthetic applications.
Physicochemical and Handling Properties
A summary of the key quantitative and qualitative data for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is presented below. It is critical to note that while some properties are well-defined, others, such as melting and boiling points, have not been extensively reported and would require empirical determination in a laboratory setting.[3][4]
| Property | Value | Source(s) |
| Molecular Weight | 155.20 g/mol | [3][4][5][6] |
| Exact Mass | 155.105862 g/mol | [7] |
| Molecular Formula | C₇H₁₃N₃O | [2][3][4][5] |
| CAS Number | 1206640-59-6 | [2][3][4] |
| Purity (Typical) | ≥97% | [2][3] |
| Melting Point | Not available | [4] |
| Boiling Point | Not available | [3][4] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [2][5] |
Safety and Handling
According to available Safety Data Sheet (SDS) information, 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol should be handled with standard laboratory precautions.[4] The toxicological properties have not been thoroughly investigated.[4]
-
Personal Protective Equipment (PPE): Use of safety glasses with side-shields, chemical-resistant gloves, and a lab coat is mandatory. For handling powders or creating aerosols, a particle respirator (e.g., N95) is recommended.[4]
-
Hazards: May cause respiratory irritation.[4]
-
First Aid: In case of contact, wash skin with soap and water. If inhaled, move the person to fresh air. For eye contact, rinse thoroughly with water for at least 15 minutes.[4]
-
Disposal: Dispose of the compound and its container via a licensed professional waste disposal service. Do not let the product enter drains.[4]
Molecular Structure and Visualization
The structure of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is defined by two key functional regions: the planar, aromatic 4-aminopyrazole ring and the flexible, aliphatic 2-methylpropan-2-ol side chain. The pyrazole ring is attached to the side chain via a nitrogen-carbon bond (N1 of the pyrazole to C1 of the propyl chain). The tertiary alcohol on the side chain can act as both a hydrogen bond donor and acceptor, potentially influencing the molecule's solubility and interactions with biological targets.
Caption: 2D chemical structure of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
Protocols for Analytical Characterization
To ensure the identity, structure, and purity of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, a series of standard analytical protocols must be employed. Commercial suppliers often provide certificates of analysis that may include data from these techniques.[5]
Protocol 4.1: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz (or higher) spectrometer. Expected signals would include: distinct singlets for the two pyrazole ring protons, a singlet for the amino (NH₂) protons (which may be broad), a singlet for the methylene (CH₂) protons, a singlet for the tertiary alcohol (OH) proton (may be broad and exchangeable), and two singlets for the non-equivalent methyl (CH₃) groups.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This should reveal seven distinct carbon signals corresponding to the molecular formula C₇H₁₃N₃O.
-
Data Analysis: Integrate the proton signals to confirm the proton count for each environment. Analyze chemical shifts and coupling patterns (if any) to validate the proposed structure against established chemical shift databases and prediction tools.
Protocol 4.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a cornerstone technique for separating components in a mixture, making it ideal for determining the purity of a chemical substance. A single, sharp peak indicates a high degree of purity.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Further dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
-
Analysis: Inject 5-10 µL of the sample. Purity is calculated by dividing the area of the main peak by the total area of all peaks detected in the chromatogram. A purity level of ≥97% is typically expected for research-grade chemicals.[3]
Protocol 4.3: Exact Mass Confirmation by Mass Spectrometry (MS)
Causality: High-Resolution Mass Spectrometry (HRMS), often using an Electrospray Ionization (ESI) source, provides an extremely accurate mass measurement of the parent ion. This allows for unambiguous confirmation of the elemental formula.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a solvent compatible with ESI, such as methanol or acetonitrile/water.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., TOF or Orbitrap) immediately before analysis. Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺.
-
Acquisition: Infuse the sample directly or via LC-MS. Acquire the full scan mass spectrum.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The measured mass should match the theoretical exact mass of C₇H₁₄N₃O⁺ (156.1131) within a narrow tolerance (typically < 5 ppm).
Conclusion and Future Directions
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a well-defined chemical entity with potential utility as a synthetic intermediate. Its molecular formula (C₇H₁₃N₃O) and molecular weight (~155.20 g/mol ) are firmly established. The compound's structure combines the medicinally relevant aminopyrazole scaffold with a functionalized side chain that can modulate physicochemical properties. While key identifiers are known, a full experimental characterization of its physical properties (melting point, solubility) and biological activity remains to be published in peer-reviewed literature. Researchers utilizing this compound should undertake rigorous analytical characterization as outlined in this guide to validate its quality and ensure the reliability of their experimental outcomes.
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1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Lead Sciences.[Link]
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1-(4-Amino-5-chloro-1H-pyrazol-1-yl)-2-methylpropan-2-ol. ChemBK.[Link]
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1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol. Chemsrc.[Link]
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1-(5-amino-1H-pyrazol-4-yl)-2-methylpropan-2-ol. PubChem, National Center for Biotechnology Information.[Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.[Link]
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methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. PubChem, National Center for Biotechnology Information.[Link]
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A Technical Guide to 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a 4-aminopyrazole core linked to a tertiary alcohol moiety, presents a unique combination of functional groups that are attractive for the synthesis of novel therapeutic agents. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in various biological interactions.[1][2][3] The amino group offers a key site for further functionalization, while the tertiary alcohol can influence solubility and metabolic stability. This guide provides an in-depth overview of the commercial availability, potential synthetic routes, safety considerations, and the broader context of its application in drug discovery, particularly in the development of kinase inhibitors.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1206640-59-6 | [4] |
| Molecular Formula | C₇H₁₃N₃O | [4] |
| Molecular Weight | 155.20 g/mol | |
| Appearance | Not specified, likely a solid | |
| Solubility | No data available | |
| Storage | Recommended at 2-8°C in an inert atmosphere, protected from light. | [4] |
Commercial Availability
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is commercially available from several chemical suppliers, primarily for research and development purposes. The compound is typically offered in various purities and quantities.
| Supplier | Catalog Number | Purity | Available Quantities |
| BLDpharm | BD00749903 | 98% | 100mg, 250mg, 1g, 5g |
| Lead Sciences | BD00749903 | 98% | 100mg, 250mg, 1g, 5g |
| Sunway Pharm Ltd | CB85476 | Not Specified | Inquire |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
The Scientific Context: Aminopyrazoles in Drug Discovery
The 4-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, antibacterial, and anticancer properties.[1]
Role as Kinase Inhibitors
A significant area of application for aminopyrazole derivatives is in the development of protein kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. The aminopyrazole core can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase ATP-binding site, a common strategy in the design of kinase inhibitors. The amino group often serves as a crucial interaction point, while substitutions on the pyrazole ring and the amino group can be modified to achieve potency and selectivity for specific kinases.
Potential Synthetic Pathways
A potential synthetic workflow is outlined below:
Sources
The Amino-Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has a rich history in chemistry, but it is the strategic introduction of an amino functional group that has truly unlocked its potential in medicinal chemistry.[1][2][3] Amino-pyrazole derivatives have emerged as a "privileged scaffold," a molecular framework that is able to provide useful ligands for a multitude of biological targets.[4][5][6] This guide provides a comprehensive overview of the discovery, history, and medicinal chemistry of amino-pyrazole compounds. It delves into the synthetic evolution of this scaffold, explores the intricate structure-activity relationships that govern its biological activity, and provides practical insights into the experimental workflows used in its development. Particular emphasis is placed on its role in the design of protein kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.[4][7][8]
A Historical Perspective: From Pyrazole's Discovery to the Rise of the Amino-Pyrazole
The story of pyrazole begins in the late 19th century. In 1883, German chemist Ludwig Knorr first synthesized a pyrazole derivative, which eventually led to the development of the antipyretic drug Antipyrine.[9] Just a few years later, in 1889, Buchner accomplished the first synthesis of the parent pyrazole ring.[3] For many years, pyrazoles were primarily of interest for their applications as dyes and agrochemicals.[3][10]
The pivotal shift towards medicinal applications began with the functionalization of the pyrazole ring. The introduction of an amino group proved to be a transformative event, creating a versatile scaffold with the ability to form key interactions with biological macromolecules.[11][12] This versatility stems from the electronic properties of the pyrazole ring and the hydrogen bonding capabilities of the amino group. The position of the amino group on the pyrazole ring (3-amino, 4-amino, or 5-amino) significantly influences the molecule's chemical reactivity and its preferred interactions with biological targets, leading to distinct pharmacological profiles for each isomer.[1][2][13]
The Amino-Pyrazole Scaffold in Medicinal Chemistry: A Versatile Framework
The amino-pyrazole core is a cornerstone in the design of a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[12][13][14] The success of this scaffold can be attributed to several key features:
-
Synthetic Tractability: The pyrazole ring is relatively easy to synthesize and modify, allowing for the creation of large and diverse chemical libraries for screening.[1][15]
-
Hydrogen Bonding Capabilities: The amino group and the nitrogen atoms of the pyrazole ring act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with protein targets.[5]
-
Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid scaffold that can orient substituents in a well-defined three-dimensional space, facilitating optimal binding to target proteins.
-
Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for other aromatic systems, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]
The strategic placement of the amino group is a critical determinant of biological activity. 3-Aminopyrazoles are often found in anticancer and anti-inflammatory agents, while 4-aminopyrazoles have been investigated for their anticonvulsant properties.[12][13] 5-Aminopyrazoles are particularly versatile and are found in a wide range of compounds, including kinase inhibitors and antimicrobial agents.[13][16]
The Amino-Pyrazole as a "Hinge-Binder" in Kinase Inhibition
Perhaps the most significant application of the amino-pyrazole scaffold is in the development of protein kinase inhibitors.[4][7][8] Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][17]
The ATP-binding site of most kinases contains a "hinge" region that forms key hydrogen bonds with the adenine ring of ATP. The amino-pyrazole moiety has proven to be an exceptional "hinge-binder," effectively mimicking the interactions of ATP and serving as an anchor for the inhibitor.[5] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for instance, is a well-established pharmacophore for targeting cyclin-dependent kinases (CDKs).[5][7]
The versatility of the amino-pyrazole scaffold allows for the development of both type I and type II kinase inhibitors. Type I inhibitors bind to the active conformation of the kinase, while type II inhibitors bind to the inactive conformation. The ability to target different conformational states of the kinase can lead to improved selectivity and reduced off-target effects.
Structure-Activity Relationship (SAR) Studies: Tailoring Potency and Selectivity
The biological activity of amino-pyrazole compounds is highly dependent on the nature and position of substituents on both the pyrazole and any appended ring systems.[11][18] Systematic modification of these substituents is a cornerstone of the drug discovery process, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.
For example, in the context of kinase inhibitors, modifications to the solvent-exposed regions of the molecule can be used to improve solubility and cell permeability, while alterations to the groups binding in the hydrophobic pockets can enhance potency and selectivity.[7]
| Compound ID | Target(s) | IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| 11a | HeLa, MCF7, SKOV3, SKMEL28 | 4.63 - 9.45 | Phenylamino pyrazole nucleus with acylhydrazone and amide decorations. The specific combination of substituents at positions 1, 3, and 4 contributes to its potent antiproliferative profile. | [11][18] |
| PP1 | LCK, Fyn | 0.005, 0.004 | Pyrazolo[3,4-d]pyrimidin-4-amine scaffold. A classic Src family kinase inhibitor. | [17] |
| PP2 | LCK, Fyn | 0.005, 0.004 | A close analog of PP1, also targeting Src family kinases. | [17] |
| AD-80 | RET, Src | 0.004 (RET) | A potent RET kinase inhibitor based on the pyrazolo[3,4-d]pyrimidin-4-amine scaffold. | [17] |
| PF-06250112 | BTK, BMX, TEC | 0.0005 (BTK) | Utilizes a 5-amino-1H-pyrazole-4-carboxamide scaffold to achieve high potency against Bruton's tyrosine kinase. | [17] |
Synthetic Strategies: Building the Amino-Pyrazole Core
A variety of synthetic routes have been developed for the preparation of amino-pyrazole derivatives. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
One of the most common and versatile methods for the synthesis of the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][19]
Experimental Protocol: Synthesis of a Representative N-(1H-Pyrazol-3-yl)pyrimidin-4-amine
This protocol describes a general method for the synthesis of a pyrazole-pyrimidine scaffold, a common core in many kinase inhibitors, via a nucleophilic aromatic substitution reaction.[5]
Materials:
-
3-Aminopyrazole derivative (1.0 eq)
-
Substituted 4-chloropyrimidine (1.1 eq)
-
Triethylamine (2.0-3.0 eq)
-
Isopropanol
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of the 3-aminopyrazole derivative (1.0 eq) in isopropanol, add the substituted 4-chloropyrimidine (1.1 eq).
-
Add triethylamine (2.0-3.0 eq) to the reaction mixture to act as a base.
-
Heat the reaction mixture at 60-80°C for 24-72 hours, or heat in a microwave reactor at 80-120°C for 3-8 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the desired N-(1H-pyrazol-3-yl)pyrimidin-4-amine product.
Future Directions and Conclusion
The amino-pyrazole scaffold continues to be a fertile ground for drug discovery.[6][20] Ongoing research is focused on the development of new synthetic methodologies to access novel derivatives, the exploration of new biological targets, and the application of computational methods to guide the rational design of more potent and selective inhibitors. The rich history and proven track record of amino-pyrazole compounds in medicinal chemistry ensure that they will remain a key structural motif in the development of new medicines for years to come.
References
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- Structure-Activity Relationship of Aminophenyl-Pyrazole Analogs: A Compar
- Amino-Pyrazoles in Medicinal Chemistry: A Review. Semantic Scholar.
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- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH.
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A Senior Application Scientist's Guide to the Theoretical Modeling of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Foreword: Bridging the Computational-Experimental Divide in Drug Discovery
In the landscape of modern drug discovery, the synergy between experimental synthesis and computational modeling is not just beneficial; it is paramount. The molecule at the heart of this guide, 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, represents a scaffold of significant interest. Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The appendage of an amino group and a tertiary alcohol to the pyrazole core suggests a molecule with nuanced electronic and steric properties, ripe for exploration as a potential therapeutic agent.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the theoretical modeling of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols. Instead, this guide is structured to provide a deep, causal understanding of why specific computational experiments are chosen, how they are executed with scientific integrity, and how the resulting data can be robustly interpreted to guide further experimental work. We will delve into the core computational techniques that form the bedrock of modern in-silico drug design: Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD) simulations.[6][7][8]
Part 1: Foundational Analysis - Understanding the Molecule
-
The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring system is a versatile scaffold in medicinal chemistry.[2][3][12]
-
The 4-Amino Group: This substituent will significantly influence the electronic properties of the pyrazole ring, acting as an electron-donating group. It also provides a potential hydrogen bond donor.
-
The 2-methylpropan-2-ol Substituent: This bulky, flexible side chain will dictate the molecule's steric profile and can participate in hydrogen bonding through its hydroxyl group.
Our theoretical modeling will aim to elucidate the interplay of these features to predict the molecule's behavior in a biological context.
Part 2: Quantum Chemical Calculations - Probing the Electronic Landscape
Quantum chemical calculations are indispensable for understanding the intrinsic properties of a molecule, independent of its environment.[13][14] These calculations provide insights into electronic structure, molecular geometries, and reaction mechanisms.[13] For our target molecule, we will employ Density Functional Theory (DFT), a method that offers a favorable balance between accuracy and computational cost for systems of this size.[8][15]
Workflow for DFT Calculations
Caption: A generalized workflow for molecular docking studies.
Detailed Protocol for Molecular Docking
-
Receptor and Ligand Preparation:
-
Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand: Use the DFT-optimized structure of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Assign charges and define rotatable bonds.
-
-
Grid Box Generation:
-
Rationale: To define the search space for the docking algorithm in the active site of the protein.
-
Procedure: Define a grid box that encompasses the known binding site of the receptor.
-
-
Running the Docking Simulation:
-
Software: AutoDock Vina, Schrödinger's Glide, or similar programs.
-
Algorithm: These programs use algorithms to explore different conformations and orientations of the ligand within the grid box.
-
-
Analysis of Results:
-
Binding Poses: Analyze the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.
-
Scoring Function: The scoring function provides an estimate of the binding affinity (e.g., in kcal/mol).
-
Hypothetical Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase X | -8.5 | ASP145, LYS72, PHE144 |
| Protease Y | -7.2 | GLU28, ILE50, GLY103 |
| GPCR Z | -6.8 | SER193, TRP328, TYR332 |
Part 4: Molecular Dynamics Simulations - Capturing the Dynamics of Interaction
While docking provides a static picture of binding, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-protein complex over time. [7][16][17]This provides a more realistic representation of the biological system. [18]
Workflow for Molecular Dynamics Simulation
Caption: A standard workflow for molecular dynamics simulations.
Detailed Protocol for MD Simulations
-
System Setup:
-
Starting Structure: Use the best-ranked pose from the molecular docking as the starting structure.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P).
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Simulation:
-
Software: GROMACS, AMBER, or NAMD. [19] * Force Field: Choose an appropriate force field for proteins (e.g., AMBER, CHARMM) and generate parameters for the ligand.
-
Minimization: Minimize the energy of the system to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (NVT ensemble) and then adjust the pressure (NPT ensemble).
-
Production MD: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample conformational space.
-
-
Analysis:
-
Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Interaction Analysis: Monitor hydrogen bonds and other interactions over time.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores.
-
Hypothetical MD Simulation Data
| Analysis Metric | Result | Interpretation |
| RMSD of Complex | Stable at 2.5 Å after 10 ns | The ligand remains stably bound in the active site. |
| RMSF of Ligand | High fluctuation in the propanol tail | The side chain is flexible within the binding pocket. |
| MM/PBSA Binding Energy | -45.5 kcal/mol | A strong binding affinity is predicted. |
Conclusion and Future Directions
This guide has outlined a comprehensive in-silico workflow for the theoretical modeling of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. By integrating quantum mechanics, molecular docking, and molecular dynamics simulations, we can build a detailed understanding of this molecule's properties and its potential as a therapeutic agent. The insights gained from these computational studies can guide the synthesis of new analogs with improved activity and selectivity, ultimately accelerating the drug discovery process. Future work should focus on the experimental validation of these computational predictions and the exploration of the molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties through further in-silico modeling.
References
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Shaikh, S. A., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. National Institutes of Health. [Link]
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Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Biochemical and Cellular Archives. [Link]
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Agbaje, O. B., et al. (2018). Quantum mechanics implementation in drug-design workflows: does it really help?. National Institutes of Health. [Link]
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Anonymous. (n.d.). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research and Reviews. [Link]
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Wagen, C. (2023). Quantum Chemistry in Drug Discovery. Rowan Newsletter. [Link]
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Al-Zoubi, R. M., et al. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. [Link]
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Bespalov, M., et al. (2018). Molecular Dynamics Simulations of the Interactions between Glial Cell Line-Derived Neurotrophic Factor Family Receptor GFRα1 and Small-Molecule Ligands. ACS Publications. [Link]
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Boukhobza, I., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI. [Link]
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Kumar, R. S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. National Institutes of Health. [Link]
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Zhang, Z., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Royal Society of Chemistry. [Link]
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Saleh, N., et al. (2018). Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors With Biased or Unbiased Molecular Dynamics Simulations. PubMed. [Link]
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Anonymous. (2024). Quantum Chemistry Simulations: Accelerating Drug Discovery. LinkedIn. [Link]
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Guler, O. O., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]
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Edache, E. I., et al. (2024). Drug-like screening, molecular docking, molecular dynamics simulations, and binding free energies on the interaction of pyrazole derivatives as inhibitors of lysosomal storage disorders and anticancer activity. ResearchGate. [Link]
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Takla, F. N., et al. (2017). Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. ResearchGate. [Link]
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Takla, F. N., et al. (2017). Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. Scientific Research Publishing. [https://www.scirp.org/html/15-2 organic chemistry-4030-972_79935.htm]([Link] organic chemistry-4030-972_79935.htm)
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Bhagwat, S. K., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health. [Link]
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Castillo, J. C., & Portilla, J. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
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Kumar, V. (2023). Small molecules MD simulation using Gromacs. YouTube. [Link]
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Castillo, J. C., & Portilla, J. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Semantic Scholar. [Link]
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Vazdar, M., et al. (2022). Charged Small Molecule Binding to Membranes in MD Simulations Evaluated against NMR Experiments. ACS Publications. [Link]
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Castillo, J. C., & Portilla, J. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Anonymous. (n.d.). 1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Lead Sciences. [Link]
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Castillo, J. C., & Portilla, J. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
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Kumar, V., et al. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. National Institutes of Health. [Link]
-
Anonymous. (2026). MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Capot Chemical. [Link]
-
Anonymous. (n.d.). 1-(5-amino-1H-pyrazol-4-yl)-2-methylpropan-2-ol. PubChem. [Link]
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Methodological & Application
Application Notes and Protocols for the Use of Mps1-IN-3 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, also known as Mps1-IN-3 , a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, in both biochemical and cellular kinase assays. This document is intended to equip researchers with the necessary theoretical background and practical protocols to effectively employ this compound in their studies.
Introduction: The Critical Role of Mps1 Kinase and the Rationale for its Inhibition
Monopolar Spindle 1 (Mps1), also known as Threonine and Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a central role in the regulation of the Spindle Assembly Checkpoint (SAC).[1] The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[2] Mps1 is an upstream regulator of the SAC, and its kinase activity is essential for the recruitment of other checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores.[2][3]
The overexpression of Mps1 has been implicated in various human cancers and is often associated with aneuploidy, a hallmark of many tumors.[4] This has positioned Mps1 as an attractive therapeutic target in oncology.[5] Mps1-IN-3 is a selective and potent small-molecule inhibitor of Mps1 kinase with a reported IC50 of 50 nM.[6] Its use in research is pivotal for dissecting the intricate signaling pathways governed by Mps1 and for evaluating the therapeutic potential of Mps1 inhibition.
Mps1-IN-3: Compound Specifications and Handling
Proper handling and storage of Mps1-IN-3 are critical for maintaining its activity and ensuring reproducible experimental outcomes.
| Parameter | Specification | Source |
| Synonyms | 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol | |
| Target | Mps1 (TTK) Kinase | [6] |
| IC50 | 50 nM | [6] |
| Solubility | Soluble in DMSO | [6] |
| Storage | Store at -20°C for long-term use. | [6] |
Preparation of Stock Solutions:
It is recommended to prepare a concentrated stock solution of Mps1-IN-3 in anhydrous DMSO. For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer immediately before use. Note that the final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid off-target effects.
Biochemical Kinase Assays: Measuring Direct Mps1 Inhibition
Biochemical assays are essential for determining the direct inhibitory effect of Mps1-IN-3 on the enzymatic activity of purified Mps1 kinase.
Principle of the Assay
The fundamental principle of a kinase assay is to measure the transfer of a phosphate group from a donor molecule (typically ATP) to a substrate by the kinase. The inhibitory potential of a compound is determined by its ability to reduce this phosphotransferase activity. Several detection methods can be employed, including luminescence-based ADP detection (e.g., ADP-Glo™), fluorescence polarization, and radiometric assays.
Workflow for a Biochemical Mps1 Kinase Assay
Caption: Workflow for a typical biochemical Mps1 kinase assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[7] This protocol is adapted for the assessment of Mps1-IN-3.
Materials:
-
Recombinant human Mps1/TTK kinase (commercially available)
-
Myelin Basic Protein (MBP) as a generic kinase substrate[8]
-
Mps1-IN-3
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)[7]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of recombinant Mps1 in Kinase Assay Buffer.
-
Prepare a 2X solution of MBP and ATP in Kinase Assay Buffer. The final concentration of ATP should be at or near its Km for Mps1.
-
Prepare a serial dilution of Mps1-IN-3 in DMSO, and then dilute further in Kinase Assay Buffer to create a 4X working solution. Include a DMSO-only control.
-
-
Kinase Reaction:
-
Add 5 µL of the 4X Mps1-IN-3 solution (or DMSO control) to the wells of the assay plate.
-
Add 10 µL of the 2X Mps1 kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X MBP/ATP solution to each well.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each Mps1-IN-3 concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the Mps1-IN-3 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assays: Assessing the Phenotypic Consequences of Mps1 Inhibition
Cell-based assays are crucial for understanding the effects of Mps1-IN-3 in a physiological context. These assays can confirm target engagement and elucidate the downstream cellular consequences of Mps1 inhibition.
Workflow for Cellular Analysis of Mps1 Inhibition
Caption: General workflow for cell-based analysis of Mps1 inhibition.
Protocol 1: Immunofluorescence Staining for Mitotic Defects
This protocol allows for the visualization of cellular phenotypes associated with Mps1 inhibition, such as chromosome misalignment and spindle abnormalities.
Materials:
-
HeLa or U2OS cells
-
Mps1-IN-3
-
Microtubule-depolymerizing agent (e.g., nocodazole) as a positive control for mitotic arrest
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-phospho-histone H3)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Coverslips and mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Mps1-IN-3 (e.g., 100 nM to 5 µM) for a duration appropriate to observe mitotic effects (e.g., 16-24 hours). Include a DMSO control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Expected Outcomes: Inhibition of Mps1 is expected to cause a failure of the spindle assembly checkpoint, leading to premature anaphase entry with misaligned chromosomes, chromosome bridges, and lagging chromosomes.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle, revealing the impact of Mps1 inhibition on mitotic progression.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
Mps1-IN-3
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution containing RNase A
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in a multi-well plate and treat with Mps1-IN-3 as described above.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
Add the cells dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
-
Expected Outcomes: Mps1 inhibition can lead to a decrease in the G2/M population as cells prematurely exit mitosis, and may result in an increase in the sub-G1 population, indicative of apoptosis, or the appearance of polyploid cells.
Protocol 3: Western Blotting for Downstream Targets
This protocol assesses the phosphorylation status of Mps1 downstream targets, providing a molecular readout of Mps1 activity in cells.
Materials:
-
Cell lysates from Mps1-IN-3 treated and control cells
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Mps1, anti-phospho-Smad2, anti-Cyclin B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an appropriate imaging system.
-
Expected Outcomes: Treatment with Mps1-IN-3 should lead to a decrease in the phosphorylation of Mps1 substrates. A reduction in Cyclin B levels may also be observed due to premature mitotic exit.[9]
In Vivo Studies
Mps1-IN-3 has been shown to be effective in in vivo models. For instance, in an orthotopic mouse model of glioblastoma, Mps1-IN-3 sensitized tumors to vincristine, leading to prolonged survival.[10] The formulation for in vivo use typically involves a mixture of DMSO, PEG300, Tween 80, and saline.[6]
Troubleshooting and Considerations
-
Solubility: Ensure that Mps1-IN-3 is fully dissolved in DMSO before preparing working solutions. Precipitation can lead to inaccurate concentrations.
-
Off-Target Effects: While Mps1-IN-3 is reported to be selective, it is good practice to include appropriate controls, such as a structurally distinct Mps1 inhibitor or a kinase-dead Mps1 mutant, to confirm that the observed phenotypes are due to Mps1 inhibition.
-
Cell Line Variability: The response to Mps1 inhibition can vary between different cell lines. It is advisable to test a panel of cell lines to determine the most sensitive models for your research question.
-
Assay Optimization: The optimal concentrations of enzyme, substrate, and ATP in biochemical assays, as well as the inhibitor concentration and treatment time in cell-based assays, may need to be empirically determined.
Conclusion
Mps1-IN-3 is a valuable research tool for investigating the role of Mps1 kinase in cell cycle control and as a potential therapeutic target in cancer. The protocols and guidelines presented in these application notes are intended to provide a solid foundation for the successful use of this compound in a variety of kinase assay formats. By carefully considering the experimental design and employing appropriate controls, researchers can generate robust and reliable data to advance our understanding of Mps1 biology.
References
-
A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling. eLife. [Link]
-
Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. PubMed Central. [Link]
-
Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs. PubMed Central. [Link]
-
Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PubMed Central. [Link]
-
Characterization of novel MPS1 inhibitors with preclinical anticancer activity. PubMed Central. [Link]
-
Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine. PubMed Central. [Link]
-
Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling. PubMed Central. [Link]
-
Mps1 kinase functions in mitotic spindle assembly and error correction. PubMed. [Link]
-
Development of MPS1 Inhibitors: Recent Advances and Perspectives. PubMed. [Link]
-
TTK (MPS-1) Kinase Assay Kit. BPS Bioscience. [Link]
-
General Protocol for Western Blotting. Bio-Rad. [Link]
Sources
- 1. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mps1-IN-3 | Kinesin | TargetMol [targetmol.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol as a Potential p38α MAP Kinase Inhibitor
Introduction: The Therapeutic Potential of Targeting p38α MAP Kinase
The p38 Mitogen-Activated Protein (MAP) Kinases are a family of serine/threonine kinases that are central to the cellular response to inflammatory cytokines and environmental stress.[1][2] Of the four isoforms (α, β, γ, and δ), p38α is the most extensively studied and plays a critical role in the biosynthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[1] Dysregulation of the p38α signaling cascade is implicated in a wide range of human pathologies, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and certain cancers.[1][2] This central role in inflammatory processes has established p38α as a high-value target for therapeutic intervention.
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent enzyme inhibition.[3][4][5] Specifically, aminopyrazole derivatives have been successfully developed as inhibitors of various protein kinases.[6][7] The compound 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol contains both the pyrazole core and an amino group, structural features that suggest a potential for interaction with the ATP-binding pocket of protein kinases.[7]
This document provides a comprehensive guide for researchers to investigate the inhibitory potential of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol against human p38α MAP kinase. It includes a detailed protocol for a robust, non-radioactive in vitro kinase assay, methodologies for determining the half-maximal inhibitory concentration (IC₅₀), and a systematic approach to elucidate the kinetic mechanism of inhibition.
Scientific Rationale: Assay Principle
The primary method detailed here is the ADP-Glo™ Kinase Assay, a luminescent-based assay that quantifies the amount of ADP produced during the kinase reaction.[8] The assay is performed in two steps. First, the p38α kinase, substrate peptide, ATP, and the test inhibitor are incubated together. The kinase transfers the gamma-phosphate from ATP to the substrate, producing ADP. In the second step, the remaining ATP is depleted, and the newly formed ADP is converted back into ATP, which is then used by a luciferase to generate a light signal. The intensity of the luminescence is directly proportional to the amount of ADP formed and, therefore, to the kinase activity. Inhibition of p38α by 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol will result in a decrease in ADP production and a corresponding reduction in the luminescent signal.
This methodology is chosen for its high sensitivity, broad dynamic range, and its suitability for high-throughput screening. It avoids the use of radioactive materials, enhancing laboratory safety.[8]
Visualizing the p38α MAP Kinase Signaling Pathway
The following diagram illustrates the canonical p38α MAP kinase signaling cascade, highlighting its activation by upstream kinases (MKK3/6) in response to stress signals and its subsequent phosphorylation of downstream targets like the transcription factor ATF2.
Caption: p38α MAP Kinase Signaling Cascade and Point of Inhibition.
Experimental Protocols
PART 1: Materials and Reagents
-
Test Compound: 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS: 1206640-59-6).[9]
-
Enzyme: Recombinant human active p38α (MAPK14), (e.g., SignalChem #M33-11G or equivalent).
-
Substrate: ATF2 peptide substrate (e.g., Cell Signaling Technology #9820) or synthetic peptide substrate (e.g., IPTTPITTTYFFFKKK, SinoBiological #P03-58).[2][10]
-
ATP: Adenosine 5'-triphosphate, disodium salt (Sigma-Aldrich #A2383 or equivalent).
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega #V9101 or equivalent).[8]
-
Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[8]
-
Control Inhibitor: SB203580 (Selleckchem #S1076 or equivalent), a known potent p38α inhibitor.[2]
-
Reagents: Dimethyl sulfoxide (DMSO), ultra-pure water.
-
Labware: White, opaque, 384-well assay plates (e.g., Corning #3572), multichannel pipettes, reagent reservoirs.
-
Instrumentation: Plate-reading luminometer.
PART 2: Protocol for IC₅₀ Determination
This protocol is designed to determine the concentration of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol required to inhibit 50% of p38α kinase activity.
1. Reagent Preparation:
- Test Compound Stock: Prepare a 10 mM stock solution of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol in 100% DMSO.
- Control Inhibitor Stock: Prepare a 10 mM stock solution of SB203580 in 100% DMSO.
- ATP Solution: Prepare a 50 µM ATP solution in Kinase Buffer. Note: The final ATP concentration in the assay will be 25 µM, which is the approximate Kₘ for p38α and allows for sensitive detection of ATP-competitive inhibitors.[11][12]
- Enzyme Solution: Thaw the p38α enzyme on ice. Dilute the enzyme in Kinase Buffer to a working concentration of 2 ng/µL (final concentration in assay will be 1 ng/µL). Note: The optimal enzyme concentration should be determined empirically by running an enzyme titration curve.
- Substrate Solution: Dilute the ATF2 peptide substrate in Kinase Buffer to a working concentration of 100 µM (final concentration in assay will be 50 µM).
2. Compound Serial Dilution:
- Perform a 10-point, 3-fold serial dilution of the 10 mM test compound stock in DMSO. This will create a concentration range from 10 mM down to approximately 0.5 µM.
- Prepare a similar dilution series for the SB203580 control inhibitor.
- In the 384-well plate, add 1 µL of each diluted compound concentration (and DMSO for no-inhibitor controls) to the appropriate wells.
3. Kinase Reaction Setup:
- Prepare a 2X Enzyme/Substrate master mix by combining equal volumes of the 2 ng/µL p38α solution and the 100 µM ATF2 substrate solution.
- Add 2 µL of the Enzyme/Substrate master mix to each well containing the test compound.
- Prepare a 2X ATP solution (50 µM).
- To initiate the reaction, add 2 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.
- Final concentrations in the well: 1 ng/µL p38α, 50 µM ATF2, 25 µM ATP, and varying inhibitor concentrations with a final DMSO concentration of 1%.
- Incubate the plate at room temperature for 60 minutes.
4. Luminescence Detection (Following ADP-Glo™ Protocol):
- Add 5 µL of ADP-Glo™ Reagent to each well.
- Incubate at room temperature for 40 minutes to deplete the remaining ATP.
- Add 10 µL of Kinase Detection Reagent to each well.
- Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
- Read the luminescence on a plate-reading luminometer.
PART 3: Data Analysis for IC₅₀ Determination
-
Data Normalization:
-
Average the luminescent signal from the "no enzyme" control wells (background).
-
Subtract the background from all other data points.
-
Average the signal from the "no inhibitor" (100% activity) control wells.
-
Normalize the data by expressing the remaining activity in each inhibitor-treated well as a percentage of the 100% activity control.
-
% Activity = (Signal_inhibitor / Signal_no-inhibitor) * 100
-
-
-
Curve Fitting:
-
Plot the % Activity against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model with a variable slope (four-parameter logistic equation).[9][13] Software such as GraphPad Prism is recommended for this analysis.
-
The IC₅₀ is the concentration of the inhibitor that produces a 50% reduction in kinase activity, as determined from the fitted curve.
-
Visualizing the IC₅₀ Determination Workflow
Caption: Workflow for IC₅₀ Determination of a p38α Inhibitor.
PART 4: Protocol for Kinetic Analysis (Mode of Inhibition)
To understand how 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol inhibits p38α, it is crucial to determine its mode of inhibition with respect to ATP. This protocol involves measuring the initial reaction velocities at various concentrations of both the substrate (ATP) and the inhibitor.
-
Experimental Setup:
-
Set up a matrix of reactions in a 384-well plate. The matrix should include at least five different concentrations of ATP and at least four different concentrations of the test inhibitor (including a zero-inhibitor control).
-
Suggested ATP concentrations: The concentrations should bracket the Kₘ of ATP (25 µM). For example: 5, 10, 25, 50, and 100 µM.
-
Suggested Inhibitor concentrations: The concentrations should bracket the previously determined IC₅₀ value. For example: 0, 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀.
-
Keep the concentrations of the p38α enzyme and the ATF2 peptide substrate constant.
-
Perform the kinase reaction and detection steps as described in the IC₅₀ determination protocol.
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity (V) at each ATP concentration. The luminescent signal can be used as a direct measure of velocity.
-
Generate a Lineweaver-Burk plot (a double reciprocal plot) by plotting 1/V versus 1/[ATP] for each inhibitor concentration.[14]
-
Analyze the resulting family of lines to determine the mode of inhibition:
-
Competitive Inhibition: Lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases). This indicates the inhibitor binds to the same site as ATP.[6][14]
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged). This suggests the inhibitor binds to an allosteric site.[6][14]
-
Uncompetitive Inhibition: Lines will be parallel (both Vₘₐₓ and Kₘ decrease). This indicates the inhibitor binds only to the enzyme-substrate complex.[6][14]
-
Mixed Inhibition: Lines will intersect in the second or third quadrant (off the axes).
-
-
Expected Results & Data Presentation
The IC₅₀ determination experiment is expected to yield a sigmoidal dose-response curve. The data should be presented in both graphical and tabular formats for clarity.
Table 1: Hypothetical Inhibition Data for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol against p38α
| Compound Concentration (µM) | log[Compound] | % Activity (Mean ± SD) |
| 100 | 2.00 | 2.5 ± 1.1 |
| 33.3 | 1.52 | 8.9 ± 2.3 |
| 11.1 | 1.05 | 25.4 ± 3.5 |
| 3.70 | 0.57 | 51.2 ± 4.1 |
| 1.23 | 0.09 | 78.6 ± 5.2 |
| 0.41 | -0.39 | 91.3 ± 4.8 |
| 0.14 | -0.85 | 98.2 ± 3.9 |
| 0.00 | - | 100.0 ± 4.5 |
| Calculated IC₅₀ (µM) | 3.85 |
Note: The data presented are for illustrative purposes only.
The kinetic analysis will produce a Lineweaver-Burk plot. Given the structural similarity of the test compound to known ATP-competitive kinase inhibitors, a competitive inhibition pattern is a plausible outcome.
Trustworthiness & Self-Validation
To ensure the validity of the experimental results, the following controls must be included in every assay:
-
Positive Control: A known p38α inhibitor (e.g., SB203580) should be run in parallel to confirm assay performance and provide a benchmark for potency.
-
Negative Control (100% Activity): Reactions containing DMSO instead of an inhibitor to define the maximum signal window.
-
Background Control (0% Activity): Reactions without the p38α enzyme to determine the background luminescence.
-
Assay Quality Metric: The Z'-factor should be calculated for the assay window (100% vs. 0% activity) to ensure the assay is robust and suitable for screening. A Z'-factor > 0.5 is considered excellent.
References
-
Tebbji, K., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Available at: [Link]
-
Fouad, R., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]
-
Lead Sciences. (n.d.). 1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Lead Sciences. Available at: [Link]
-
GraphPad. (2022). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Fiveable. Available at: [Link]
-
PLB Lab Websites. (n.d.). Lecture 10 Enzyme inhibition kinetics. PLB Lab Websites. Available at: [Link]
-
GraphPad. (n.d.). How to determine an IC50. GraphPad. Available at: [Link]
-
Goldstein, D.M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, S., et al. (1998). The activation state of p38 mitogen-activated protein kinase determines the efficiency of ATP competition for pyridinylimidazole inhibitor binding. Biochemistry. Available at: [Link]
-
SinoBiological. (n.d.). Peptide Substrates: p38 Substrate. SinoBiological. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 3. LanthaScreen™ Eu-anti-GST Antibody | Fisher Scientific [fishersci.ca]
- 4. LanthaScreen Eu-anti-GST Antibody 25 μg | Buy Online | Invitrogen | Fisher Scientific [fishersci.at]
- 5. LanthaScreen™ Eu-anti-GST (Rabbit) Antibody 100 μg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 6. fiveable.me [fiveable.me]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. promega.com [promega.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sinobiological.com [sinobiological.com]
- 11. The activation state of p38 mitogen-activated protein kinase determines the efficiency of ATP competition for pyridinylimidazole inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shop.carnabio.com [shop.carnabio.com]
- 13. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 14. labs.plb.ucdavis.edu [labs.plb.ucdavis.edu]
Application Notes and Experimental Protocols for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Introduction
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS No: 1206640-59-6) is a heterocyclic compound featuring a 4-aminopyrazole nucleus N-substituted with a tertiary alcohol moiety.[1][2] The pyrazole ring is a foundational scaffold in medicinal chemistry, present in numerous clinically approved drugs due to its wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[3][4][5] The aminopyrazole substitution, in particular, has emerged as a "privileged" framework in drug discovery, offering versatile points for chemical modification and crucial interactions with biological targets.[6]
Compounds incorporating the aminopyrazole core have shown significant promise as inhibitors of protein kinases, a class of enzymes often dysregulated in diseases like cancer and inflammatory disorders.[6] The structural features of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol—specifically the hydrogen bond donating amino group and the nearby sterically bulky tertiary alcohol—make it an intriguing candidate for investigation as a kinase inhibitor, potentially targeting the ATP-binding pocket.[7]
This document provides a comprehensive guide for researchers, encompassing detailed protocols for the plausible synthesis, purification, and characterization of this compound. Furthermore, it presents an application note detailing a robust workflow for screening its potential as a protein kinase inhibitor, providing a foundation for its evaluation in drug development programs.
Section 1: Synthesis and Purification
The synthesis of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol can be logically approached via a two-step sequence starting from 4-nitro-1H-pyrazole. This strategy involves an initial N-alkylation to introduce the 2-methylpropan-2-ol side chain, followed by a standard reduction of the nitro group to the target primary amine. This route is advantageous as it utilizes common starting materials and well-established, high-yielding transformations.
Protocol 1.1: Synthesis of 1-(4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol (Intermediate)
Causality: The N-alkylation of a pyrazole with an epoxide, such as 2,2-dimethyloxirane (isobutylene oxide), is a direct and efficient method for installing the desired side chain. The reaction is typically base-catalyzed, where the base deprotonates the pyrazole N-H, forming a nucleophilic pyrazolate anion that subsequently attacks the less sterically hindered carbon of the epoxide ring.
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |
| 4-Nitro-1H-pyrazole | 113.08 | 5.00 g | 44.2 | Starting Material |
| 2,2-Dimethyloxirane | 72.11 | 4.78 g (6.0 mL) | 66.3 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 9.16 g | 66.3 | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | Solvent |
Step-by-Step Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitro-1H-pyrazole (5.00 g, 44.2 mmol) and anhydrous potassium carbonate (9.16 g, 66.3 mmol).
-
Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Stir the suspension at room temperature for 15 minutes to ensure homogeneity.
-
Add 2,2-dimethyloxirane (6.0 mL, 66.3 mmol) to the mixture dropwise over 10 minutes.
-
Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours.
-
Self-Validation/QC: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.
Protocol 1.2: Synthesis of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (Final Product)
Causality: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly efficient method that proceeds under mild conditions, typically yielding the desired amine with minimal side products.[8]
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |
| Crude Intermediate | 185.18 | ~44.2 (from prev. step) | ~44.2 | Starting Material |
| Palladium on Carbon (10 wt. %) | - | ~0.8 g | - | Catalyst |
| Methanol (MeOH) | 32.04 | 150 mL | - | Solvent |
| Hydrogen (H₂) | 2.02 | 1 atm (balloon) | - | Reducing Agent |
Step-by-Step Methodology:
-
Dissolve the entire crude 1-(4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol from the previous step in 150 mL of methanol in a 500 mL flask suitable for hydrogenation.
-
Carefully add 10% Palladium on Carbon (~0.8 g, ~10 mol% by weight relative to the theoretical product) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask, evacuate the air, and backfill with hydrogen gas (a balloon is sufficient for atmospheric pressure).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Self-Validation/QC: Monitor the reaction by TLC (e.g., 9:1 Dichloromethane/Methanol). The disappearance of the nitro-intermediate and the appearance of a more polar, UV-active, and ninhydrin-positive spot at the baseline indicates the formation of the amine.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Use caution as Pd/C can be pyrophoric when dry. Wash the Celite® pad with additional methanol (50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude final product.
Protocol 1.3: Purification
Causality: The target compound is a polar amino alcohol, which can present purification challenges such as poor solubility in non-polar solvents and streaking on standard silica gel chromatography.[9] Reverse-phase chromatography is an excellent alternative, separating compounds based on hydrophobicity. For standard silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent neutralizes acidic sites on the silica, preventing peak tailing of the basic amine product.
Step-by-Step Methodology (Silica Gel Column Chromatography):
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a glass column with the slurry to the desired height.
-
Equilibrate the column with the starting eluent (e.g., 100% Dichloromethane).
-
Dissolve the crude product in a minimal amount of dichloromethane or methanol. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elute the column using a gradient solvent system. Start with 100% Dichloromethane and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% Methanol in Dichloromethane.
-
Crucial Insight: To improve peak shape and recovery, add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase throughout the entire gradient.
-
Collect fractions and analyze them by TLC, staining with ninhydrin to visualize the amine product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
Section 2: Physicochemical Characterization
Accurate structural confirmation is critical. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy should be employed to validate the identity and purity of the synthesized compound.[10][11]
Protocols for Characterization:
-
¹H and ¹³C NMR Spectroscopy: Dissolve ~10-20 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., HSQC, HMBC) on a 400 MHz or higher spectrometer. The use of DMSO-d₆ is often preferred for polar compounds containing exchangeable protons (NH₂, OH) as it allows for their observation.[12]
-
High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an ESI-TOF or Orbitrap mass spectrometer to obtain an accurate mass measurement, confirming the elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Analyze a small sample of the compound as a thin film or KBr pellet to identify key functional groups.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two pyrazole ring protons, a singlet for the amino group (NH₂), a singlet for the methylene protons (CH₂), a singlet for the two methyl groups, and a singlet for the hydroxyl proton (OH). Note: NH₂ and OH signals may be broad and their chemical shifts can vary with concentration and solvent.[12] |
| ¹³C NMR | Resonances for the three pyrazole carbons, the tertiary carbon bearing the hydroxyl group, the methylene carbon, and the two equivalent methyl carbons.[10] |
| HRMS (ESI+) | A prominent ion corresponding to [M+H]⁺ with a measured mass that matches the calculated exact mass of C₇H₁₄N₃O⁺ (Calculated: 156.1131). |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amine, ~3300-3400 cm⁻¹), O-H stretching (alcohol, broad, ~3200-3500 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C=C/C=N stretching from the pyrazole ring (~1400-1600 cm⁻¹). |
Section 3: Application Note: Screening as a Potential Kinase Inhibitor
Rationale: The aminopyrazole scaffold is a well-established "hinge-binding" motif found in numerous potent kinase inhibitors.[6] The amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural feature of the ATP-binding site. This application note outlines a standard biochemical assay to determine the compound's inhibitory potency (IC₅₀) against a representative protein kinase, such as p38α MAPK, which is a key target in inflammatory diseases.[6]
Protocol 3.1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
Causality: This protocol measures the amount of ATP remaining after a kinase reaction. An effective inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescence signal. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key measure of potency.[13] Running the assay with the ATP concentration at or near its Michaelis-Menten constant (Kₘ) ensures sensitivity to ATP-competitive inhibitors.[14]
Materials:
-
Recombinant human p38α MAPK (active)
-
Suitable peptide substrate (e.g., ATF2-based)
-
Kinase buffer (containing MgCl₂, DTT, etc.)
-
ATP at 2x Kₘ concentration
-
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (test compound) stock solution in DMSO
-
Known p38α inhibitor (e.g., SB203580) as a positive control
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
Step-by-Step Methodology:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
In the 384-well plate, add 50 nL of the compound dilutions (and DMSO for no-inhibitor controls).
-
Add 5 µL of a solution containing the kinase and peptide substrate in kinase buffer to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes. This step allows the inhibitor to bind to the kinase before the reaction starts.[14]
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the reaction at 30°C for 1 hour. The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the no-inhibitor control).
-
Stop the reaction and detect the remaining ATP by adding 10 µL of the luminescence-based detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the high (no enzyme) and low (no inhibitor) controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Section 4: Safety, Handling, and Storage
Safety Precautions:
-
As with any uncharacterized chemical, 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol should be handled with care. The toxicological properties have not been thoroughly investigated.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors.[15]
-
In case of contact, wash skin thoroughly with soap and water. In case of eye contact, rinse with plenty of water for at least 15 minutes.[15]
Handling:
-
The compound may be sensitive to strong oxidizing agents, acids, and acid chlorides.[15]
-
For making stock solutions, use an appropriate solvent like DMSO or ethanol.
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and dark place.[1]
-
For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1]
References
-
Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Bîcu, E., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]
-
Mistry, B.D., Desai, K.R., & Intwala, S.M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]
-
Karaman, M. F., et al. (2007). A small molecule–kinase interaction map for clinical kinase inhibitors. Semantic Scholar. [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. [Link]
-
Zask, A., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]
-
PrepChem. (2023). Synthesis of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-1H-pyrazole-4,5-dicarboxylic acid, diethyl ester. PrepChem.com. [Link]
-
Johnson, G. L., et al. (2021). Pharmacological approaches to understanding protein kinase signaling networks. Biochemical Journal. [Link]
-
Silver, J. (2017). How can I purify my synthesised unnatural aliphatic amino acid? ResearchGate. [Link]
-
Lead Sciences. 1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Lead Sciences. [Link]
-
Yin, P., et al. (2017). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials. [Link]
-
Kumar, V. & Kumar, S. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
de la Cruz, P., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
-
Yadav, G., et al. (2017). Current status of pyrazole and its biological activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Capot Chemical. (2026). MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Capot Chemical. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Ialongo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
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Application Notes and Protocols for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol in Medicinal Chemistry
Introduction: The Aminopyrazole Scaffold as a Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their demonstrated ability to interact with a diverse range of biological targets. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is one such scaffold.[1][2] Its derivatives are known to exhibit a wide spectrum of therapeutic effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[3][4]
Within this family, the aminopyrazole moiety is a particularly versatile and valuable framework in drug discovery.[1] The strategic placement of an amino group on the pyrazole ring provides a crucial hydrogen bonding donor/acceptor site, enabling potent and often selective interactions with the active sites of enzymes, especially kinases.[5] Specifically, the 4-aminopyrazole chemotype is a cornerstone of many clinical and preclinical drug candidates, most notably in the development of kinase inhibitors for oncology and inflammatory diseases.[1][6]
This guide focuses on 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS No: 1206640-59-6), a molecule incorporating this key 4-aminopyrazole scaffold. While specific biological activity for this exact compound is not extensively documented in public literature, its structural features strongly suggest its potential as a valuable building block or lead compound in medicinal chemistry, particularly in the domain of kinase inhibition. These notes, therefore, provide a comprehensive framework for researchers to investigate its potential applications, drawing upon the well-established principles and proven methodologies associated with the 4-aminopyrazole class of molecules.
Hypothesized Applications in Kinase-Driven Pathologies
Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[7][8] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and chronic inflammatory disorders.[5] The 4-aminopyrazole scaffold has proven to be an exceptional starting point for the design of potent and selective kinase inhibitors.[9][10]
Based on its core structure, 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a prime candidate for investigation as an inhibitor of various protein kinases. The 4-amino group can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common feature of ATP-competitive inhibitors. The N1-substituted 2-methylpropan-2-ol group can be explored for its role in conferring selectivity and optimizing pharmacokinetic properties by probing adjacent hydrophobic pockets.
Potential kinase targets for which 4-aminopyrazole derivatives have shown significant activity include:
-
Janus Kinases (JAKs): Central to cytokine signaling pathways involved in immunity and inflammation.[9][10]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, often dysregulated in cancer.[11][12]
-
Fibroblast Growth Factor Receptors (FGFRs): Receptor tyrosine kinases whose aberrant signaling can drive tumor growth and angiogenesis.[13]
-
Aurora Kinases: Serine/threonine kinases essential for mitotic progression, making them attractive oncology targets.[1]
The following sections provide detailed protocols for the initial characterization of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol as a potential kinase inhibitor.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol describes a universal, in vitro assay to determine the inhibitory potential of a test compound against a specific kinase by quantifying the amount of ADP produced during the phosphorylation reaction.
Causality and Rationale: The principle of this assay is straightforward: active kinases convert ATP to ADP as they phosphorylate their substrate. The amount of ADP produced is directly proportional to kinase activity. By introducing an inhibitor, the rate of this conversion decreases. The Kinase-Glo® Luminescent Kinase Assay (Promega) is a robust system that measures the amount of remaining ATP in the reaction. A high luminescent signal indicates low kinase activity (high inhibition) because less ATP has been consumed.
Self-Validation: The protocol includes positive (no inhibitor) and negative (no kinase) controls to establish the dynamic range of the assay. A known inhibitor for the target kinase should also be run as a reference control to validate assay performance.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer for the kinase of interest (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Substrate Solution: Dissolve the appropriate peptide or protein substrate for the target kinase in the kinase buffer.
-
Test Compound: Prepare a 10 mM stock solution of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Kinase-Glo® Reagent: Reconstitute according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 25 nL of the test compound dilutions or DMSO (for controls) to the wells of a white, opaque 384-well plate.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
To initiate the reaction, add 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature (or 30°C) for 60 minutes. The incubation time may need optimization depending on the kinase activity.
-
After incubation, add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: Cell-Based Anti-Proliferative Assay
This protocol measures the effect of the test compound on the proliferation of a cancer cell line known to be dependent on the activity of a target kinase.
Causality and Rationale: If a compound inhibits a kinase that is critical for the growth and survival of a particular cell line, it will reduce the rate of cell proliferation. This assay quantifies the number of viable cells after a set period of exposure to the compound. A reduction in viable cells indicates cytotoxic or cytostatic activity. The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is used here, which determines the number of viable cells by quantifying the amount of ATP present, an indicator of metabolically active cells.
Self-Validation: The assay includes untreated cells as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control. A dose-response curve is generated to ensure the observed effect is concentration-dependent.
Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MV-4-11 for FLT3, HCT116 for various CDKs) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure (96-well plate format):
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a clear-bottom, white-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Allow the cells to adhere by incubating overnight.
-
Prepare serial dilutions of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol in culture medium from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the plate and add 100 µL of the medium containing the test compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
-
Data Presentation & Visualization
Table 1: Representative 4-Aminopyrazole Kinase Inhibitors
To provide context for the potential potency of novel 4-aminopyrazole derivatives, the following table summarizes the activity of some known inhibitors from this class against their respective kinase targets.
| Compound Name | Target Kinase(s) | IC₅₀ (nM) | Therapeutic Area |
| Ruxolitinib | JAK1/JAK2 | 3.3 / 2.8 | Myelofibrosis, Polycythemia Vera |
| AT7519 [1] | CDK1/2/4/5/9 | 10-40 | Oncology |
| AT9283 [1] | Aurora A/B, JAK2 | 3 / 1.5-4 | Oncology |
| Rogaratinib [7] | FGFR1-4 | < 35 | Oncology |
| Compound 17m [10] | JAK1/2/3 | 670 / 98 / 39 | Inflammation/Oncology |
Diagrams
The following diagram illustrates a simplified, generic signal transduction pathway mediated by a receptor tyrosine kinase (RTK), a common target for 4-aminopyrazole inhibitors.
Caption: Simplified RTK signaling cascade and the inhibitory action of a 4-aminopyrazole.
This diagram outlines the logical progression of experiments for evaluating a novel compound like 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
References
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4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry.[Link]
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Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules.[Link]
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4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. ResearchGate.[Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.[Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed.[Link]
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Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases. Journal of Medicinal Chemistry.[Link]
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A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate.[Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.[Link]
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4-aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Publishing.[Link]
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Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters.[Link]
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The synthetic approach for the synthesis of aminopyrazole 4. ResearchGate.[Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules.[Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.[Link]
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biological screening of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol derivatives
An Application Guide for the Biological Screening of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol Derivatives
Authored by: Senior Application Scientist, Drug Discovery Division
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a comprehensive, field-proven guide for the biological screening of a novel library of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol derivatives. We outline a hierarchical screening cascade, beginning with high-throughput primary screening against a therapeutically relevant target class, followed by robust secondary assays for hit confirmation and selectivity profiling, and culminating in cell-based tertiary assays to elucidate the mechanism of action. This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental design to ensure the generation of high-quality, actionable data.
Introduction: The Rationale for Screening Pyrazole Derivatives
The pyrazole ring system is a cornerstone of modern drug discovery, with derivatives demonstrating remarkable efficacy against a host of diseases.[3] Many pyrazole-containing compounds have been successfully developed as anticancer agents, often by targeting key enzymes involved in cell proliferation and survival.[4][5][6] Specifically, the 4-amino-1H-pyrazole substructure is a known hinge-binding motif for various protein kinases, a family of enzymes frequently dysregulated in cancer and inflammatory diseases.[7] The design of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol derivatives is therefore a rational starting point for identifying novel therapeutic agents.
This guide details a strategic screening funnel designed to efficiently identify and characterize promising lead compounds from a library of these derivatives. The strategy is built on three pillars:
-
Primary Screening: Broadly and rapidly assess the activity of all compounds against a high-value target class (protein kinases).
-
Secondary Screening: Confirm primary hits, determine potency, and eliminate compounds with undesirable properties like general cytotoxicity.
-
Tertiary Screening: Investigate the cellular mechanism of action of prioritized hits in a more biologically relevant context.
The Hierarchical Screening Cascade
A tiered approach is essential to manage the cost and labor associated with screening large compound libraries. The cascade ensures that resources are focused on the most promising molecules. The workflow is designed to progressively increase the biological complexity of the assays while decreasing the number of compounds under investigation.
Caption: Principle of the universal ADP-Glo kinase assay.
Methodology:
-
Compound Plating: In a 384-well plate, add 50 nL of each derivative from the library (typically dissolved in DMSO) to achieve a final concentration of 10 µM. Include appropriate controls:
-
Negative Control: DMSO only (0% inhibition).
-
Positive Control: A known broad-spectrum kinase inhibitor like Staurosporine (100% inhibition).
-
-
Kinase Reaction: Add 5 µL of kinase reaction mix containing the specific kinase, its substrate, and ATP at its Km concentration. The exact components will vary depending on the kinase being tested.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & ADP Conversion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and begins the conversion of ADP to ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This introduces luciferase and luciferin.
-
Readout: Incubate for 30 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. A common threshold for a "primary hit" is ≥50% inhibition.
Phase 2: Secondary Screening & Hit Prioritization
Compounds identified as primary hits must undergo further testing to confirm their activity and rule out undesirable properties.
Protocol 4.1: Dose-Response and IC₅₀ Determination
Rationale: A single-point screen can produce false positives. A dose-response curve confirms that the inhibitory effect is real and concentration-dependent. This experiment determines the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.
Methodology:
-
Create a 10-point, 3-fold serial dilution series for each hit compound, typically starting from 30 µM.
-
Perform the same biochemical kinase assay as described in Protocol 3.1, but using the range of compound concentrations.
-
Plot percent inhibition versus the logarithm of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4.2: General Cytotoxicity Assessment (MTT Assay)
Rationale: It is crucial to determine if the observed kinase inhibition is due to specific interaction with the target or simply because the compound is killing the cells. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. [8][9]Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a conversion that occurs only in living cells. [9][10]This helps to flag non-specific, cytotoxic compounds early in the discovery process.
Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. [9]Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of the hit compounds used for IC₅₀ determination. Incubate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT solution (5 mg/mL in PBS) to each well. [8]4. Incubation: Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals. [8][11]5. Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. [11]6. Readout: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [8]7. Data Analysis: Calculate the concentration that causes 50% reduction in cell viability (CC₅₀).
Data Presentation & Hit Prioritization
The goal is to find compounds that are potent against the kinase target but have low general cytotoxicity. This is assessed by calculating the Selectivity Index (SI) .
SI = CC₅₀ / IC₅₀
A higher SI value is desirable (typically >10), as it indicates that the compound inhibits the target at concentrations much lower than those at which it kills the cell.
| Compound ID | Target Kinase IC₅₀ (µM) | HeLa Cell CC₅₀ (µM) | Selectivity Index (SI) | Decision |
| PYR-001 | 0.05 | > 30 | > 600 | Advance |
| PYR-002 | 0.10 | 0.15 | 1.5 | Deprioritize |
| PYR-003 | 1.50 | > 30 | > 20 | Advance |
| PYR-004 | 0.25 | 5.0 | 20 | Advance |
Phase 3: Tertiary Screening (Mechanism of Action)
Rationale: Once potent and selective hits are identified, the next step is to confirm their activity in a cellular context and investigate their mechanism of action. If the target kinase is involved in apoptosis (programmed cell death), a key anticancer mechanism, we can measure the induction of apoptosis in cancer cells following compound treatment. Caspases are key executioner enzymes in the apoptotic pathway, with caspase-3 and caspase-7 playing a central role. [12]
Protocol 5.1: Cellular Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. [13]Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is used by luciferase to generate a light signal proportional to caspase activity. [14][15]
Caption: Simplified apoptosis pathway leading to Caspase-3/7 activation.
Methodology:
-
Cell Seeding and Treatment: Seed a relevant cancer cell line (e.g., one known to be sensitive to inhibition of the target kinase) in a 96-well white-walled plate. Treat with a dose-response of the prioritized hit compounds for 18-24 hours.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Execution: Add Caspase-Glo® 3/7 Reagent directly to the cell culture wells in a 1:1 volume ratio (e.g., 100 µL reagent to 100 µL of cells in media). [14]4. Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.
-
Readout: Measure luminescence with a plate reader.
-
Data Analysis: Plot the luminescent signal against compound concentration to determine the EC₅₀ for apoptosis induction.
Conclusion
This application guide presents a logical and efficient workflow for the comprehensive biological screening of novel 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol derivatives. By progressing from broad primary screening to specific, mechanism-based cellular assays, this cascade enables the robust identification and validation of lead compounds. The inclusion of detailed, field-tested protocols and the scientific rationale behind each step provides researchers with a solid framework for advancing their drug discovery programs. The ultimate goal is to identify candidates like PYR-001 —potent, selective, and active in a cellular model—that warrant progression into more complex preclinical studies.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Taylor & Francis Online. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
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PubMed. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
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PubMed. (2005). High-throughput screening for kinase inhibitors. Retrieved from [Link]
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PubMed Central. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved from [Link]
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MDPI. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]
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MDPI. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
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MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
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PubChem. (n.d.). 1-(5-amino-1H-pyrazol-4-yl)-2-methylpropan-2-ol. Retrieved from [Link]
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Application Notes & Protocols: 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol in Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory functions.[1][3][4] This document provides a detailed technical guide for researchers exploring the therapeutic potential of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS No: 1206640-59-6), a member of the 4-aminopyrazole class.[5] Based on existing research into structurally related compounds, we present a focused exploration of this molecule as a putative inhibitor of the Janus kinase (JAK) family, a critical target in immunology and oncology.[6] These application notes offer in-depth protocols for the synthesis, characterization, and biological evaluation of this compound, designed to empower researchers in their drug discovery endeavors.
Introduction: The Pyrazole Scaffold and the Promise of 4-Aminopyrazole Derivatives
The pyrazole ring system is a privileged scaffold in drug discovery, renowned for its metabolic stability and versatile synthetic accessibility.[3][7] The functionalization of the pyrazole core at various positions has led to a multitude of pharmacologically active agents.[1] Among these, aminopyrazoles have emerged as particularly valuable frameworks for engaging with biological targets.[1]
The 4-aminopyrazole chemotype, in particular, has been identified as a key pharmacophore for kinase inhibition. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer and autoimmune disorders. A recent study has highlighted the potential of 4-aminopyrazole derivatives as potent inhibitors of the Janus kinase (JAK) family.[6] The JAK family (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that are essential for mediating the signaling of numerous cytokines and growth factors. As such, the development of novel JAK inhibitors is an area of intense research interest.
This guide focuses on 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol , a specific 4-aminopyrazole derivative. While this compound itself is not extensively characterized in the scientific literature, its structural similarity to known JAK inhibitors suggests it may share this mechanism of action.[6] The protocols and applications detailed herein are therefore presented through the lens of evaluating this compound as a potential JAK inhibitor.
Compound Profile: 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
| Property | Value |
| IUPAC Name | 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol |
| CAS Number | 1206640-59-6[5] |
| Molecular Formula | C₇H₁₃N₃O[5] |
| Molecular Weight | 155.20 g/mol |
| Canonical SMILES | CC(C)(O)CN1C=C(C=N1)N |
| Purity | Typically >98% (commercially available)[5] |
| Storage | 2-8°C, inert atmosphere, protected from light[5] |
Proposed Mechanism of Action: JAK-STAT Pathway Inhibition
The JAK-STAT signaling pathway is a critical cascade for transducing extracellular signals from cytokines and growth factors into a transcriptional response. Upon ligand binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression. We hypothesize that 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol acts as an ATP-competitive inhibitor of JAKs, thereby blocking this signaling cascade.
Caption: Proposed inhibition of the JAK-STAT signaling pathway.
Experimental Protocols
The following protocols are designed to rigorously assess the potential of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol as a JAK inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of the compound against purified JAK enzymes.
Rationale: This biochemical assay provides a direct measure of the compound's potency (IC₅₀) against the target kinases, free from confounding cellular factors.
Materials:
-
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol in 100% DMSO. Create a serial dilution series in kinase buffer.
-
Assay Setup: In a 384-well plate, add the compound dilutions, followed by the JAK enzyme and the substrate peptide.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 2: Cell-Based Assay for JAK-STAT Pathway Inhibition
Objective: To assess the compound's ability to inhibit JAK-STAT signaling in a cellular context.
Rationale: This assay validates the findings from the biochemical assay in a more physiologically relevant system and provides an indication of the compound's cell permeability and activity on the intracellular target.
Materials:
-
A human cell line that expresses a cytokine receptor known to signal through the JAK-STAT pathway (e.g., TF-1 cells, which are dependent on GM-CSF).
-
Recombinant human GM-CSF.
-
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
-
Cell culture medium and supplements.
-
Antibodies for Western blotting: anti-phospho-STAT5 (pSTAT5), anti-total-STAT5, and a secondary antibody.
-
Lysis buffer.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Culture and Starvation: Culture TF-1 cells according to standard protocols. Prior to the experiment, starve the cells of cytokines for 4-6 hours.
-
Compound Treatment: Pre-incubate the starved cells with various concentrations of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol for 1 hour.
-
Cytokine Stimulation: Stimulate the cells with a predetermined concentration of GM-CSF for 15-30 minutes.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against pSTAT5 and total STAT5.
-
Data Analysis: Quantify the band intensities for pSTAT5 and normalize to total STAT5. Determine the concentration of the compound that inhibits GM-CSF-induced STAT5 phosphorylation by 50% (IC₅₀).
Protocol 3: Antiproliferative Assay
Objective: To evaluate the effect of the compound on the proliferation of cytokine-dependent cells.
Rationale: As the JAK-STAT pathway is crucial for the proliferation and survival of certain cell types, inhibiting this pathway should lead to a reduction in cell growth. This assay provides a functional readout of the compound's activity.
Materials:
-
TF-1 cells.
-
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
-
Cell culture medium and GM-CSF.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.
-
96-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Cell Seeding: Seed TF-1 cells in a 96-well plate in the presence of a minimal concentration of GM-CSF required for survival.
-
Compound Addition: Add a serial dilution of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol to the wells.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Measurement: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of the compound that inhibits cell proliferation by 50% (GI₅₀).
Concluding Remarks
The 4-aminopyrazole scaffold represents a promising starting point for the development of novel kinase inhibitors. 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, as a member of this class, warrants investigation for its potential as a JAK inhibitor. The protocols outlined in this guide provide a comprehensive framework for the initial characterization of this compound, from direct enzyme inhibition to cellular activity and functional outcomes. Successful execution of these experiments will provide valuable insights into the therapeutic potential of this molecule and guide future drug development efforts.
References
-
Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health. [Link]
-
Biologically active 4‐aminopyrazole derivatives. ResearchGate. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Lead Sciences. [Link]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
- 3-amino-pyrazole derivatives as cyclin dependent kinase inhibitors.
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. National Institutes of Health. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. National Institutes of Health. [Link]
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. [Link]
-
Current status of pyrazole and its biological activities. National Institutes of Health. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. National Institutes of Health. [Link]
- 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
-
Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol - Lead Sciences [lead-sciences.com]
- 6. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with BAY 2416964, a Potent Aryl Hydrocarbon Receptor (AhR) Antagonist
Introduction: Targeting the Aryl Hydrocarbon Receptor in Immuno-Oncology with BAY 2416964
The Aryl Hydrocarbon Receptor (AhR) has emerged as a critical regulator of immune responses within the tumor microenvironment.[1][2] Endogenous ligands, such as the tryptophan metabolite kynurenine, can activate AhR in various immune cells, leading to the suppression of anti-tumor immunity.[1][3][4] This immunosuppressive effect makes AhR a compelling target for cancer immunotherapy.
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, also known as BAY 2416964, is a potent and selective antagonist of the Aryl Hydrocarbon Receptor.[5][6][7] It has been shown to restore immune cell function and enhance anti-tumor responses by blocking the activation of AhR by both exogenous and endogenous ligands.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of BAY 2416964 in a variety of cell-based assays to investigate its mechanism of action and therapeutic potential. The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for preclinical and translational research.
Understanding the Mechanism of Action of BAY 2416964
The primary mechanism of BAY 2416964 is the competitive antagonism of the AhR.[2] In its inactive state, AhR resides in the cytoplasm. Upon ligand binding, it translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcription of target genes such as CYP1A1 and AHRR.[1][6] BAY 2416964 prevents this cascade of events, thereby inhibiting the downstream effects of AhR activation.
The following diagram illustrates the canonical AhR signaling pathway and the inhibitory action of BAY 2416964.
Caption: AhR signaling pathway and the inhibitory action of BAY 2416964.
I. Core Assays for Characterizing AhR Antagonism
This section details the fundamental assays to confirm the antagonistic activity of BAY 2416964 on the AhR signaling pathway.
A. AhR Transactivation Assay (Luciferase Reporter Assay)
This assay quantitatively measures the ability of BAY 2416964 to inhibit ligand-induced AhR-dependent gene transcription.
Principle: A reporter cell line is engineered to express a luciferase gene under the control of a promoter containing XREs. Activation of AhR leads to luciferase expression, which can be quantified by measuring luminescence. An antagonist will reduce the luciferase signal in the presence of an AhR agonist.
Recommended Cell Lines:
Protocol:
-
Cell Seeding: Seed U-87 MG or Hepa1c1c7 cells containing an XRE-luciferase reporter construct into 96-well plates at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Preparation: Prepare a serial dilution of BAY 2416964 in cell culture medium. A typical concentration range to test would be from 1 pM to 10 µM.
-
Treatment:
-
Antagonist Mode: Add the diluted BAY 2416964 to the cells. After a short pre-incubation (e.g., 30 minutes), add an AhR agonist such as kynurenic acid (KA) at a concentration that elicits a sub-maximal response (e.g., 150-200 µM).[3]
-
Agonist Mode: To test for any intrinsic agonist activity, add only the diluted BAY 2416964 to the cells.
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., a parallel plate treated with a viability reagent like resazurin) to account for any cytotoxic effects of the compounds.
-
For antagonist mode, plot the percentage of inhibition against the log concentration of BAY 2416964 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
| Compound | Cell Line | Agonist (Concentration) | IC₅₀ (nM) |
| BAY 2416964 | U-87 MG | Kynurenic Acid (150 µM) | 22 |
| BAY 2416964 | U937 | - | 4.30 |
Note: IC₅₀ values can vary depending on the cell line, agonist, and assay conditions.[5][6]
B. AhR Target Gene Expression Analysis (RT-qPCR)
This assay directly measures the effect of BAY 2416964 on the transcription of endogenous AhR target genes.
Principle: The mRNA levels of AhR target genes, such as CYP1A1 and AHRR, are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) in cells treated with an AhR agonist in the presence or absence of BAY 2416964.
Recommended Cell Lines and Primary Cells:
-
Human monocytic U937 cells[5]
-
Isolated human primary monocytes[6]
-
Various cancer cell lines expressing AhR
Protocol:
-
Cell Culture and Treatment: Culture the chosen cells and treat them with an AhR agonist (e.g., kynurenic acid) with or without varying concentrations of BAY 2416964 for a suitable time period (e.g., 6-24 hours).
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA purification kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using primers specific for the target genes (CYP1A1, AHRR) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
Experimental Workflow Diagram:
Caption: Workflow for AhR target gene expression analysis by RT-qPCR.
II. Immuno-Oncology Focused Cell-Based Assays
These assays are designed to evaluate the immunomodulatory effects of BAY 2416964, which are central to its therapeutic rationale.
A. Cytokine Release Assay in Human Immune Cells
This assay assesses the ability of BAY 2416964 to enhance pro-inflammatory cytokine production from immune cells.
Principle: The production of key cytokines, such as interferon-gamma (IFN-γ), by T cells is often suppressed by AhR activation. This assay measures the reversal of this suppression by BAY 2416964.
Recommended Primary Cells:
-
Isolated human peripheral blood mononuclear cells (PBMCs)
-
Purified human naïve CD4+ T cells[6]
Protocol:
-
Immune Cell Isolation: Isolate PBMCs or specific immune cell subsets from healthy donor blood using density gradient centrifugation or magnetic-activated cell sorting (MACS).
-
Cell Stimulation: Culture the isolated cells in the presence of appropriate stimuli (e.g., anti-CD3/CD28 antibodies and IL-2 for T cells).[6]
-
Treatment: Add an AhR agonist (e.g., kynurenic acid) with or without a concentration range of BAY 2416964.
-
Incubation: Incubate the cells for 48-72 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of the cytokine of interest (e.g., IFN-γ) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).
-
Data Analysis: Plot the cytokine concentration against the concentration of BAY 2416964 to determine the dose-dependent effect on cytokine production.
B. T-Cell Mediated Tumor Cell Killing Assay
This assay provides a more complex, co-culture model to evaluate the ability of BAY 2416964 to enhance the cytotoxic function of T cells against tumor cells.
Principle: Antigen-specific T cells are co-cultured with tumor cells that express the cognate antigen. The ability of BAY 2416964 to overcome AhR-mediated immunosuppression and enhance T-cell killing of the tumor cells is measured.
Recommended Co-culture System:
Protocol:
-
Tumor Spheroid Formation: Generate tumor spheroids from a suitable cancer cell line.
-
Co-culture Setup: Co-culture the tumor spheroids with antigen-specific T cells.
-
Treatment: Add an AhR agonist and varying concentrations of BAY 2416964 to the co-culture.
-
Incubation: Incubate the co-culture for a period sufficient to observe T-cell mediated killing (e.g., 72-96 hours).
-
Assessment of Tumor Cell Viability: Measure the viability of the tumor cells within the spheroids using a suitable method, such as a fluorescent live/dead cell stain or a luminescence-based cell viability assay.
-
Data Analysis: Quantify the percentage of tumor cell killing at different concentrations of BAY 2416964.
Logical Relationship Diagram:
Sources
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]
- 3. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Development of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol Analogs as p38 MAP Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Privileged Motif for Kinase Inhibition
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its ability to serve as a versatile scaffold in the design of potent and selective enzyme inhibitors.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, can engage in a variety of non-covalent interactions, making it an ideal anchor for binding within the active sites of numerous protein targets. A particularly fruitful area of research has been the development of pyrazole-containing compounds as inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and inflammatory disorders, making them a prime target for therapeutic intervention.
This guide focuses on the development of analogs of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol , a compound featuring a 4-aminopyrazole core. Extensive research into pyrazole-based kinase inhibitors strongly suggests that this scaffold is particularly well-suited for targeting the ATP-binding site of kinases. Specifically, the 4-aminopyrazole motif can act as a bioisostere for the adenine core of ATP, forming key hydrogen bond interactions with the hinge region of the kinase. Based on a comprehensive analysis of existing literature, we hypothesize that the primary biological target for this class of compounds is p38 mitogen-activated protein (MAP) kinase , a key regulator of inflammatory responses.[3][4][5][6] This document provides a detailed roadmap for the synthesis, purification, and biological evaluation of novel analogs of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, with the goal of developing potent and selective p38 MAP kinase inhibitors.
I. Rationale for Analog Design: Targeting the p38 MAP Kinase Pathway
The p38 MAP kinase signaling cascade is a critical pathway in the cellular response to stress and inflammatory cytokines.[5] Its activation leads to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, inhibition of p38 MAP kinase presents a compelling therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
The design of analogs of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol will be guided by established structure-activity relationships (SAR) for pyrazole-based p38 MAP kinase inhibitors.[2][7][8] The core 4-aminopyrazole will be retained as the primary hinge-binding element. Modifications will be systematically introduced at three key positions to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.
Key Structural Regions for Modification:
-
N1-substituent: The 2-methylpropan-2-ol group at the N1 position of the pyrazole ring extends into a solvent-exposed region of the ATP-binding pocket. This region offers significant opportunities for modification to enhance potency and modulate physicochemical properties.
-
C3 and C5 Positions: The C3 and C5 positions of the pyrazole ring are often directed towards the hydrophobic regions of the kinase active site. Substitution at these positions can significantly impact binding affinity and selectivity.
-
4-Amino Group: While the primary amino group is crucial for hinge binding, its modification to secondary or tertiary amines, or its replacement with other hydrogen-bond donors, can be explored to fine-tune interactions and improve drug-like properties.
dot graph TD { rankdir="LR"; subgraph "Analog Design Strategy" A[Core Scaffold: 4-Aminopyrazole] --> B{Key Modification Points}; B --> C[N1-Substituent]; B --> D[C3/C5 Positions]; B --> E[4-Amino Group]; C --> F[Improve Potency & Physicochemical Properties]; D --> G[Enhance Binding Affinity & Selectivity]; E --> H[Fine-tune H-bond Interactions & Drug-like Properties]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Analog Design Strategy
II. Synthetic Protocols
The synthesis of the parent compound and its analogs will be based on a convergent strategy, allowing for the rapid generation of a diverse library of compounds. The key steps involve the synthesis of a common intermediate, N1-substituted-4-nitropyrazole, followed by diversification and final reduction of the nitro group.
A. Synthesis of the Parent Compound: 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
The proposed synthesis of the parent compound is a two-step process starting from the commercially available 4-nitropyrazole.
Scheme 1: Synthesis of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
dot graph G { layout=dot; rankdir="LR"; node [shape=plaintext];
}
Synthetic Workflow for the Parent Compound
Protocol 2.1: Synthesis of 1-(4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
-
Materials: 4-nitropyrazole, 2-methyl-1,2-epoxypropane (isobutylene oxide), potassium carbonate (K₂CO₃), acetonitrile (CH₃CN).
-
Procedure:
-
To a solution of 4-nitropyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-methyl-1,2-epoxypropane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-(4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
-
Protocol 2.2: Synthesis of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
-
Materials: 1-(4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol, 10% Palladium on carbon (Pd/C), methanol (MeOH), hydrogen gas (H₂).
-
Procedure:
-
Dissolve 1-(4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10% w/w) to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. The product can be further purified by recrystallization or column chromatography if necessary.
-
B. General Protocols for Analog Synthesis
The following protocols outline general methods for introducing diversity at the key modification points.
Protocol 2.3: N1-Alkylation with Various Alcohols (Mitsunobu Reaction)
-
Materials: 4-nitropyrazole, desired alcohol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), tetrahydrofuran (THF).
-
Procedure:
-
To a solution of 4-nitropyrazole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the N1-alkylated 4-nitropyrazole.
-
Protocol 2.4: Suzuki Coupling for C3/C5 Arylation (prior to N1-alkylation)
-
Materials: 3-bromo-4-nitropyrazole or 5-bromo-4-nitropyrazole, desired aryl boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., dioxane/water).
-
Procedure:
-
To a degassed solution of the brominated 4-nitropyrazole (1.0 eq) and aryl boronic acid (1.2 eq) in a mixture of dioxane and aqueous sodium carbonate, add the palladium catalyst (0.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
III. Purification and Characterization
Rigorous purification and characterization are essential to ensure the integrity of the synthesized compounds for biological testing.
| Technique | Purpose | Typical Parameters/Expected Outcome |
| Column Chromatography | Primary purification of crude products. | Silica gel stationary phase; eluent systems typically hexane/ethyl acetate or dichloromethane/methanol gradients. |
| High-Performance Liquid Chromatography (HPLC) | Final purification to >95% purity. | C18 reverse-phase column; mobile phase typically a gradient of water and acetonitrile with 0.1% trifluoroacetic acid or formic acid. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Reaction monitoring and confirmation of molecular weight. | Provides retention time and mass-to-charge ratio (m/z) of the target compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the final compounds. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination. | Provides the exact mass of the compound, confirming its elemental composition. |
IV. Biological Evaluation: In Vitro Assays for p38 MAP Kinase Inhibition
The following protocols describe standard in vitro assays to determine the inhibitory activity of the synthesized analogs against p38 MAP kinase.
Protocol 4.1: p38α MAP Kinase Enzyme Inhibition Assay (Biochemical Assay)
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the p38α kinase enzyme. The level of phosphorylation is typically quantified using a fluorescence- or luminescence-based readout.
-
Materials: Recombinant human p38α kinase, ATP, specific p38 substrate (e.g., ATF2), assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, p38α kinase, and the substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's protocol.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Protocol 4.2: Cellular Assay for Inhibition of TNF-α Production
-
Principle: This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context. Lipopolysaccharide (LPS) is used to stimulate TNF-α production in immune cells.
-
Materials: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1), RPMI-1640 cell culture medium, fetal bovine serum (FBS), lipopolysaccharide (LPS), ELISA kit for human TNF-α.
-
Procedure:
-
Plate the cells in a 96-well plate and pre-incubate with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 4-6 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value for the inhibition of TNF-α production.
-
dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded];
}
Workflow for Biological Evaluation of Analogs
V. Structure-Activity Relationship (SAR) Analysis and Lead Optimization
The data obtained from the biological assays will be used to establish a comprehensive SAR. The goal is to identify key structural features that contribute to high potency and selectivity.
| Structural Modification | Expected Impact on Activity | Rationale |
| N1-Substituent: Small, polar groups (e.g., hydroxymethyl, aminoethyl) | May improve solubility and potency. | Can form additional hydrogen bonds in the solvent-exposed region. |
| N1-Substituent: Lipophilic, aromatic groups | May increase potency through hydrophobic interactions. | Can occupy hydrophobic pockets within the ATP-binding site. |
| C3/C5-Substituents: Small alkyl groups (e.g., methyl, ethyl) | May enhance binding affinity. | Can fill small hydrophobic pockets. |
| C3/C5-Substituents: Aromatic or heteroaromatic rings | Can significantly increase potency. | Can engage in π-π stacking and other favorable interactions. |
| 4-Amino Group: N-alkylation or acylation | May modulate hinge-binding interactions and cell permeability. | Can alter the hydrogen bonding pattern and lipophilicity. |
VI. Conclusion
The 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol scaffold represents a promising starting point for the development of novel p38 MAP kinase inhibitors. The protocols and strategies outlined in this guide provide a comprehensive framework for the design, synthesis, and biological evaluation of a focused library of analogs. Through systematic exploration of the SAR, it is anticipated that potent and selective inhibitors with therapeutic potential for inflammatory diseases can be identified.
References
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Faria, J. V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 9(5), 134-155. [Link]
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Graneto, M. J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5712-5719. [Link]
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Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272. [Link]
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Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Columbia University Academic Commons. [Link]
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Szabo, Z., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 52(11), 3383-3393. [Link]
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Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]
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Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]
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Bogin, O., et al. (2018). Designing an Orally Available Nontoxic p38 Inhibitor With a Fragment-Based Strategy. In Fragment-Based Drug Discovery. Methods in Molecular Biology, vol 1833. Humana Press, New York, NY. [Link]
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Application Notes and Protocols for Target Identification Studies of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Introduction: Unraveling the Mechanism of Action of a Novel Aminopyrazole Compound
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory functions.[1][2] The compound 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, hereafter referred to as "Compound X," is a novel aminopyrazole derivative. While its specific biological activities are yet to be fully elucidated, its structural similarity to known kinase inhibitors, such as those targeting IRAK4 and p38 MAP kinase, suggests its potential as a modulator of key cellular signaling pathways.[3][4]
Target identification, or target deconvolution, is a critical step in the development of new therapeutic agents, providing a mechanistic understanding of a compound's biological effects and enabling rational lead optimization.[5][6][7][8][9] This guide provides a comprehensive, multi-pronged strategy for the target identification of Compound X, designed for researchers, scientists, and drug development professionals. Our approach integrates computational prediction with robust experimental validation methodologies, including chemical proteomics and the cellular thermal shift assay (CETSA), to confidently identify and validate its molecular targets.
Strategic Workflow for Target Identification
A systematic and multi-faceted approach is essential for successful target deconvolution. The following workflow is designed to efficiently narrow down and validate the potential protein targets of Compound X.
Figure 1: A multi-phase workflow for the target identification of Compound X.
Phase 1: Computational Target Prediction
In silico methods provide a cost-effective and rapid initial step to generate hypotheses about the potential targets of Compound X.[10] By comparing the structure of Compound X to databases of known ligands and their protein targets, we can identify proteins with binding sites that are likely to accommodate our compound.
Protocol 1: In Silico Target Prediction
-
Ligand Preparation:
-
Generate a 3D conformation of Compound X using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).
-
-
Pharmacophore Modeling & Similarity Searching:
-
Use online tools or software (e.g., SwissTargetPrediction, PharmMapper) to generate a pharmacophore model of Compound X based on its chemical features (hydrogen bond donors/acceptors, hydrophobic regions, etc.).
-
Screen this pharmacophore against a database of known protein targets to identify proteins that share similar binding features.
-
-
Molecular Docking:
-
Select a panel of potential protein targets identified from the pharmacophore screen or based on the known activities of related pyrazole compounds (e.g., IRAK4, p38 MAP kinase).
-
Perform molecular docking of Compound X into the binding sites of these proteins using software such as AutoDock Vina or Schrödinger Glide.
-
Analyze the docking scores and binding poses to predict the most likely protein targets.
-
| Computational Method | Principle | Expected Outcome | Recommended Tools |
| Pharmacophore Screening | Identifies proteins with binding sites that can accommodate the key chemical features of the ligand. | A ranked list of potential protein targets. | SwissTargetPrediction, PharmMapper |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a protein target. | Binding energy scores and predicted binding modes for prioritized targets. | AutoDock Vina, Schrödinger Glide |
Phase 2: Chemical Proteomics for Unbiased Target Discovery
Chemical proteomics is a powerful, unbiased approach to identify the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[11][12] This methodology relies on the synthesis of a chemical "probe" version of Compound X, which is then used to enrich for its interacting proteins.
Figure 2: Workflow for chemical proteomics using an affinity-based probe.
Protocol 2: Affinity Probe Synthesis
The design of the affinity probe is critical for the success of the experiment. The linker should be attached to a position on Compound X that is not essential for its biological activity, and the affinity tag (e.g., biotin) allows for efficient capture.
-
Synthesis of a Linker-Modified Compound X:
-
Based on the predicted binding mode from in silico studies, identify a suitable position on Compound X for linker attachment. The tertiary alcohol moiety is a potential site.
-
Synthesize an analogue of Compound X with a reactive functional group (e.g., a primary amine or a terminal alkyne) at the end of a flexible linker (e.g., a polyethylene glycol chain).
-
-
Conjugation to an Affinity Tag:
-
Conjugate the linker-modified Compound X to a biotin moiety using standard bioconjugation chemistry (e.g., NHS-ester chemistry for an amine-functionalized linker, or copper-catalyzed azide-alkyne cycloaddition for an alkyne-functionalized linker).
-
Purify the final biotinylated probe by HPLC.
-
Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)
-
Cell Culture and Lysis:
-
Select a relevant cell line for the study (e.g., a human cancer cell line if anticancer effects are hypothesized).
-
Culture the cells to ~80-90% confluency and harvest.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the biotinylated Compound X probe for 1-2 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with biotin alone.
-
For competitive pulldown, pre-incubate the lysate with an excess of free (un-tagged) Compound X before adding the biotinylated probe. This will help to distinguish specific from non-specific binders.
-
-
Capture and Washing:
-
Add streptavidin-coated magnetic beads to the lysate-probe mixture and incubate for 1 hour at 4°C to capture the probe and its interacting proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise the protein bands and perform in-gel digestion with trypsin.
-
Alternatively, perform on-bead digestion with trypsin followed by elution of the resulting peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.
-
Compare the proteins identified in the probe pulldown to those in the negative control and competitive pulldown samples. Proteins that are significantly enriched in the probe sample and depleted in the competitive sample are considered high-confidence putative targets.
-
| Hypothetical AP-MS Results | Spectral Counts (Probe) | Spectral Counts (Probe + Free Compound X) | Fold Enrichment | Potential Target? |
| Protein A (e.g., a MAP Kinase) | 150 | 10 | 15 | High Confidence |
| Protein B (e.g., a Heat Shock Protein) | 200 | 180 | 1.1 | Low Confidence (Likely non-specific) |
| Protein C (e.g., an unrelated enzyme) | 5 | 4 | 1.25 | Low Confidence |
Phase 3: Target Validation and Engagement
The putative targets identified through chemical proteomics must be validated to confirm direct binding and functional relevance. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for confirming target engagement in a physiological context.[13][14][15]
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[15] This change in stability can be detected by measuring the amount of soluble protein remaining after heat treatment.
-
Cell Treatment:
-
Culture the selected cell line and treat with either vehicle (e.g., DMSO) or varying concentrations of Compound X for a defined period (e.g., 1 hour).
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction) and quantify the amount of the putative target protein using a specific antibody-based method such as Western blotting or ELISA.
-
-
Data Analysis:
-
For each temperature, compare the amount of soluble target protein in the vehicle-treated versus Compound X-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of Compound X indicates direct binding and stabilization of the target protein.
-
| CETSA Validation of Protein A | Temperature (°C) | % Soluble Protein A (Vehicle) | % Soluble Protein A (Compound X) |
| Baseline | 40 | 100 | 100 |
| Melting Point (Vehicle) | 52 | 50 | 95 |
| Melting Point (Compound X) | 58 | 15 | 50 |
Conclusion
The integrated approach outlined in these application notes provides a robust framework for the target identification of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. By combining the predictive power of in silico methods with the unbiased discovery potential of chemical proteomics and the rigorous validation offered by CETSA, researchers can confidently identify the molecular targets of this novel compound. This knowledge is paramount for understanding its mechanism of action and for guiding future drug development efforts.
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Powers, D. G., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(7), 756–760. [Link]
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Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562–1575. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237–251. [Link]
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Zhang, M. M., & Zhang, Y. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 29(15), 3465. [Link]
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Future Medicinal Chemistry, 5(11), 1335–1359. [Link]
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Musso, L., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 25(3), 1787. [Link]
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Varjosalo, M., et al. (2013). Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives. Journal of Proteome Research, 12(4), 1478–1486. [Link]
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Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
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Cheng, T., et al. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Horvat, N., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2181515. [Link]
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Creative Biolabs. (n.d.). Target Deconvolution. Retrieved January 20, 2026, from [Link]
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Chen, J., et al. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology, 37(12), 951. [Link]
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Siramshetty, V. B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 786. [Link]
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Lim, S. M., & Kim, Y. P. (2025). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Chemical Society Reviews. [Link]
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Molecules. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
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European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. [Link]
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Lee, S., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118–126. [Link]
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Application Notes and Protocols: Formulation of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol for In Vitro Studies
Introduction
This document provides a comprehensive guide for the formulation of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol for use in a variety of in vitro research applications. As with any small molecule inhibitor, proper handling and preparation are paramount to ensure experimental reproducibility and the generation of reliable data. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind key procedural steps.
The chemical structure and basic properties of the compound are detailed below. While specific solubility data in common laboratory solvents is not extensively published, this guide presents a systematic approach to preparing stock and working solutions based on established best practices for pyrazole derivatives and other small molecule inhibitors.
Physicochemical Properties and Storage
A foundational understanding of the compound's properties is critical for its effective use.
| Property | Value | Source |
| CAS Number | 1206640-59-6 | [1] |
| Molecular Formula | C7H13N3O | [1] |
| Molecular Weight | 155.20 g/mol | [1] |
| Appearance | Not available (likely a solid) | [1] |
| Purity | Typically ≥98% (check supplier CoA) | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2] |
| Stability | Stable under recommended storage conditions. Avoid moisture. | [1] |
| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents. | [1] |
Expert Insight: The recommendation to store this compound at 2-8°C under an inert atmosphere and protected from light is crucial for maintaining its stability and preventing degradation over time.[2] The injunction to avoid moisture suggests that the compound may be hygroscopic or susceptible to hydrolysis. Therefore, it is imperative to use anhydrous solvents and handle the compound in a low-humidity environment whenever possible.
Formulation Workflow Overview
The general workflow for preparing 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol for in vitro experiments involves the preparation of a high-concentration stock solution in an organic solvent, followed by serial dilutions to achieve the desired final concentration in the aqueous assay medium.
Figure 1: General workflow for preparing stock and working solutions.
Protocol 1: Preparation of a Concentrated Stock Solution
The use of a concentrated stock solution is a cornerstone of good laboratory practice, minimizing repetitive weighing of small quantities and reducing the risk of error.[3] Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its strong solubilizing power for a wide range of organic molecules.[4]
Materials:
-
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of the compound required to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Formula: Mass (mg) = Desired Concentration (mM) * Final Volume (mL) * Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM * 1 mL * 155.20 g/mol = 1.552 mg
-
-
-
Weighing: Accurately weigh the calculated amount of the compound. For small masses, it is often more practical to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of solvent accordingly to achieve the desired concentration.[5]
-
Dissolution:
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.[6]
-
Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed, but be mindful of the compound's stability under these conditions.[7]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[8]
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Trustworthiness Check: The accuracy of the stock solution concentration is fundamental. Use calibrated balances and pipettes, and ensure the compound's purity, as stated on the Certificate of Analysis, is factored into calculations for highly sensitive assays.[5]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
The preparation of the final working solution requires careful dilution of the concentrated stock into the aqueous-based cell culture or assay buffer. A common challenge is the precipitation of the compound upon dilution from an organic solvent into an aqueous medium.
Materials:
-
Aliquot of 10 mM stock solution in DMSO
-
Sterile, anhydrous DMSO (for intermediate dilutions)
-
Sterile cell culture medium or assay buffer
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Remove a single aliquot of the stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Recommended): To minimize precipitation, it is advisable to perform an intermediate dilution of the stock solution in DMSO before the final dilution in the aqueous medium.
-
For example, to prepare a 100 µM final concentration from a 10 mM stock, you might first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
-
Final Dilution:
-
Add the appropriate volume of the stock or intermediate stock solution to the pre-warmed cell culture medium or assay buffer. It is crucial that the final concentration of DMSO in the assay is kept to a minimum, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cellular toxicity.[9]
-
Example: To achieve a 10 µM final concentration in 1 mL of medium, add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
Always add the compound solution to the medium and mix immediately by gentle vortexing or pipetting. Do not add the medium to the concentrated compound.
-
-
Solubility Check: After dilution, visually inspect the working solution for any signs of precipitation. If cloudiness or particulates are observed, consider lowering the final concentration or exploring the use of solubilizing agents compatible with your assay system.
Causality in Experimental Choices: The serial dilution strategy is designed to mitigate the drastic change in solvent polarity when moving from pure DMSO to a largely aqueous environment.[9] This stepwise process can help keep the compound in solution. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the biological system.
Troubleshooting and Advanced Considerations
-
Precipitation: If the compound precipitates in the final working solution, try lowering the concentration, increasing the serum concentration in the medium (if applicable and compatible with the assay), or testing alternative solvents like ethanol for the stock solution (cell line compatibility must be verified).[10]
-
Kinetic Solubility: For a more rigorous assessment, the kinetic solubility of the compound in your specific assay buffer can be determined using methods like nephelometry.[11] This provides an empirical measure of the concentration at which the compound will remain in solution under your experimental conditions.
Conclusion
The successful use of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol in in vitro studies is critically dependent on its proper formulation. By following the detailed protocols for preparing and handling stock and working solutions outlined in this guide, researchers can enhance the reliability and reproducibility of their experimental results. The principles of using anhydrous solvents, creating high-concentration aliquoted stocks, and carefully managing the final solvent concentration in assays are key to mitigating common formulation challenges.
References
-
Kozik, V. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
-
Lead Sciences. (n.d.). 1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. [Link]
-
Capot Chemical. (2026). MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. [Link]
-
PubChem. (n.d.). 1-(5-amino-1H-pyrazol-4-yl)-2-methylpropan-2-ol. [Link]
-
Chemsrc. (2025). CAS#:1495201-17-6 | 1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol. [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
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- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
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Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Aqueous Solubility of 1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Welcome to the technical support center for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step troubleshooting guides to systematically enhance its dissolution in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol that influence its solubility?
A: The solubility of this molecule is governed by a balance of hydrophilic and hydrophobic properties derived from its distinct functional groups:
-
4-Amino-1H-pyrazole ring: This heterocyclic core is aromatic and contains both a hydrogen bond donor (the amino group) and acceptors (the nitrogen atoms in the ring). The amino group is basic and can be protonated to form a more soluble salt. The pyrazole ring itself contributes to lower lipophilicity compared to a benzene ring, which can aid solubility.[1]
-
2-methylpropan-2-ol side chain: This tertiary alcohol group is bulky and contributes some hydrophobic character. However, the hydroxyl (-OH) group is polar and capable of hydrogen bonding, which can improve aqueous solubility.
The interplay between the basic amino group and the alkyl alcohol side chain dictates the molecule's overall physicochemical properties.
Q2: I am observing low aqueous solubility of my pyrazole derivative. Is this a common issue?
A: Yes, limited water solubility is a known characteristic of many pyrazole derivatives, despite the presence of nitrogen atoms capable of hydrogen bonding.[2] The overall solubility is highly dependent on the nature and size of the substituents on the pyrazole ring. While the amino and hydroxyl groups on your specific compound are favorable for aqueous solubility, the core pyrazole structure can still present dissolution challenges.
Q3: What is the first step I should take to address solubility issues?
A: The most logical first step is to characterize the pH-dependent solubility profile of the compound. Since 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol contains a basic amino group, its aqueous solubility is expected to be highly dependent on pH.[3] By understanding how solubility changes with pH, you can determine if simple pH adjustment is a viable and sufficient strategy.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section provides detailed protocols to address specific solubility challenges. We will focus on three primary strategies: pH Adjustment , Co-solvency , and Salt Formation .
Issue 1: Compound precipitates in my neutral aqueous buffer (e.g., PBS at pH 7.4).
Root Cause Analysis: The 4-amino group on the pyrazole ring is likely uncharged at neutral pH, leading to lower aqueous solubility. The intrinsic solubility of the neutral form of the molecule is insufficient for your required concentration.
Solution: pH Adjustment
The primary strategy is to lower the pH of the solvent to protonate the basic 4-amino group. This forms a positively charged species (a conjugate acid), which will exhibit significantly higher electrostatic interaction with water molecules, thereby increasing solubility.[4][5]
Diagram: pH-Dependent Ionization
The following diagram illustrates the equilibrium between the less soluble, un-ionized form and the more soluble, ionized (protonated) form of the compound in an acidic environment.
Caption: Equilibrium between the un-ionized and ionized forms.
Objective: To determine the solubility of the compound across a range of pH values to identify the optimal pH for dissolution.
Materials:
-
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
-
Series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2 to 8.
-
Vials or tubes for equilibration
-
Orbital shaker or rotator at a controlled temperature
-
0.22 µm or 0.45 µm syringe filters
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Prepare a series of aqueous buffers (e.g., at pH 2, 3, 4, 5, 6, 7, and 7.4).
-
Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[2]
-
Sampling and Filtration: After equilibration, allow the samples to stand for a short period for the excess solid to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution and Analysis: Dilute the filtered, saturated solution with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. This plot will reveal the pH at which solubility is maximized. For a basic compound, you should observe a significant increase in solubility as the pH decreases.
Issue 2: pH adjustment is not feasible for my experiment, or solubility is still insufficient even at low pH.
Root Cause Analysis: The experimental constraints (e.g., cell-based assays, physiological buffers) may prevent the use of an optimal, low-pH environment. Alternatively, the desired concentration may exceed the solubility limit even for the protonated form of the drug.
Solution: Co-solvency
A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the solvent system.[3] This can enhance the solubility of hydrophobic or poorly soluble compounds by reducing the interfacial tension between the solute and the aqueous medium.[6]
| Co-solvent | Typical Concentration Range (%) | Key Considerations |
| Ethanol | 1 - 20% | Biocompatible at low concentrations; can cause precipitation at high concentrations. |
| Propylene Glycol (PG) | 5 - 40% | Common in oral and parenteral formulations; increases viscosity.[3] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50% | Low toxicity; widely used in various dosage forms.[7] |
| Dimethyl Sulfoxide (DMSO) | ≤ 1% (for assays) | Excellent solubilizing power; can be toxic to cells at higher concentrations.[2] |
| N,N-Dimethylacetamide (DMA) | 5 - 30% | Strong solubilizer; toxicity must be carefully evaluated. |
Objective: To identify an effective and compatible co-solvent system that achieves the target concentration of the compound.
Materials:
-
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Selected co-solvents (e.g., Ethanol, PEG 400, DMSO)
-
Standard laboratory glassware and analytical instrumentation
Procedure:
-
Stock Solutions: Prepare stock solutions of the co-solvents in the primary aqueous buffer at various concentrations (e.g., 5%, 10%, 20%, 40% v/v).
-
Solubility Determination: Using the shake-flask method described previously, determine the solubility of your compound in each of the co-solvent mixtures.
-
Compatibility Check: Assess the compatibility of the most effective co-solvent systems with your downstream application. For example, in a cell-based assay, perform a vehicle toxicity control to ensure the co-solvent concentration does not affect cell viability.
-
Optimization: If necessary, create ternary systems (e.g., water/PEG 400/ethanol) to further optimize solubility while minimizing the concentration of any single co-solvent.
Issue 3: I need a solid form of the compound with enhanced aqueous solubility for formulation development.
Root Cause Analysis: The crystalline form of the free base has low intrinsic solubility, and a liquid formulation (using pH adjustment or co-solvents) is not suitable for the desired dosage form (e.g., a tablet or capsule).
Solution: Salt Formation
Creating a stable, solid salt of the compound is a well-established and highly effective method for improving the solubility and dissolution rate of ionizable active pharmaceutical ingredients (APIs).[8][9] For your basic compound, this involves reacting it with an acid to form a salt. Approximately 50% of all APIs on the market are formulated as salts.[8]
Objective: To identify suitable acid counterions that form stable, crystalline salts with improved solubility.
Materials:
-
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (the "free base")
-
A selection of pharmaceutically acceptable acids (counterions), such as:
-
Inorganic: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄)
-
Organic: Methanesulfonic acid (mesylate), Tartaric acid, Citric acid, Maleic acid
-
-
Organic solvents for crystallization (e.g., ethanol, isopropanol, acetone)
-
Stir plate, filtration apparatus
Procedure:
-
Stoichiometric Reaction: Dissolve the free base in a suitable organic solvent (e.g., ethanol). In a separate container, dissolve a stoichiometric equivalent (e.g., 1.0 or 1.1 eq) of the chosen acid counterion in the same solvent.
-
Mixing and Crystallization: Slowly add the acid solution to the free base solution while stirring. Salt formation may be indicated by immediate precipitation or may require cooling, slow evaporation, or the addition of an anti-solvent to induce crystallization.
-
Isolation and Drying: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization:
-
Solubility Testing: Determine the aqueous solubility of the newly formed salt using the shake-flask method and compare it to the free base.
-
Solid-State Analysis (Recommended): Use techniques like X-ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to determine the melting point and assess thermal stability.
-
Workflow for Systematic Solubility Enhancement
The following diagram outlines a logical progression for tackling solubility challenges, from initial characterization to advanced formulation strategies.
Caption: A systematic approach to solubility enhancement.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers. BenchChem.
- Zhang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
- BenchChem. (2025).
- MDPI. (2023).
- ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society.
- Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- Frontiers. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology.
- Semantic Scholar. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Green Chemistry Letters and Reviews.
- Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Chemistry.
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- ResearchGate. (2017). Green synthesis of pyrazole systems under solvent-free conditions.
- ResearchGate. (2025). (PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.
- ResearchGate. (2025). Salt Formation to Improve Drug Solubility | Request PDF.
- Rupp, M. (n.d.). Predicting the pKa of Small Molecules.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (2022). Bulletin of Environment, Pharmacology and Life Sciences.
- Rowan Scientific. (2025). How to Predict pKa. Rowan Scientific.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Research Scientific. (n.d.). 4-AMINOPYRAZOLE, 95%. Research Scientific.
- ChemScene. (n.d.). 28466-26-4 | 4-Aminopyrazole. ChemScene.
- PubMed Central. (n.d.). How to Predict the pKa of Any Compound in Any Solvent.
-
PubChem. (n.d.). 1H-pyrazol-4-amine. National Institutes of Health. [Link]
-
PubChem. (n.d.). 6-methyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide. National Institutes of Health. [Link]
- MDPI. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank.
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- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer [frontiersin.org]
Technical Support Center: 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in solution. As this molecule possesses distinct functional groups—a 4-aminopyrazole ring and a tertiary alcohol side chain—it is susceptible to specific degradation pathways. This guide is designed to help you anticipate these challenges, diagnose experimental issues, and implement robust protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses the most common initial questions regarding the handling and storage of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
Question 1: What are the primary chemical liabilities of this molecule?
Answer: The structure of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol contains two key functional groups prone to degradation:
-
4-Aminopyrazole Moiety: The aromatic amine group is susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photoxidation).[1][2][3] Oxidation often results in the formation of colored degradants, which may present as a yellowing or browning of the solution over time.[3]
-
Tertiary Alcohol (2-methylpropan-2-ol side chain): Tertiary alcohols are prone to acid-catalyzed dehydration.[4] In the presence of acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent loss of water generates a stable tertiary carbocation, which then eliminates a proton to form an alkene.
Question 2: My solution of the compound has developed a yellow/brown tint upon storage. What is the likely cause?
Answer: A color change is a strong indicator of the oxidation of the 4-amino group on the pyrazole ring.[3] Aromatic amines are known to form colored quinone-imine type structures upon oxidation.[5][6] To mitigate this, consider the following:
-
Deoxygenate Solvents: Purge your solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution.
-
Use Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like ascorbic acid.[1]
-
Protect from Light: Store solutions in amber vials or protect them from direct light exposure to prevent photolytic degradation.[7]
Question 3: I observe a new, less polar peak in my reverse-phase HPLC chromatogram after storing the compound in an acidic buffer (pH < 5). What could this new peak be?
Answer: The appearance of a new, less polar (i.e., faster eluting in reverse-phase HPLC) impurity under acidic conditions is characteristic of a dehydration reaction. The tertiary alcohol side chain likely eliminated a molecule of water to form the corresponding alkene, 1-(4-amino-1H-pyrazol-1-yl)-2-methylprop-1-ene. This elimination reaction removes a polar hydroxyl group, making the resulting degradant less polar.[4]
Question 4: What are the recommended general storage conditions for a stock solution of this compound?
Answer: Based on its structural liabilities, the following conditions are recommended for optimal stability:
-
pH: Store solutions in a neutral or slightly basic buffer (pH 7.0-8.0). Avoid acidic conditions to prevent dehydration. While some pyrazole derivatives can be unstable at higher pH, this is typically due to hydrolysis of ester or amide groups, which are not present here.[8][9]
-
Temperature: Store at low temperatures (e.g., 2-8 °C or frozen at -20 °C) to slow the rate of all potential degradation reactions.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the container.
-
Light: Always protect from light by using amber glassware or by wrapping the container in aluminum foil.[7][10][11][12]
Section 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues
This section provides a structured approach to identifying and resolving specific stability problems encountered during experiments.
| Observed Issue | Potential Root Cause | Recommended Action & Rationale |
| Rapid loss of parent compound peak area in HPLC analysis, even with fresh solutions. | Oxidative Degradation | 1. Deoxygenate Solvents: Sparge all solvents (including mobile phases) with helium or nitrogen. This removes dissolved oxygen, a key reactant in oxidation.[3] 2. Check for Metal Contamination: Use high-purity solvents and glassware. Trace metals can catalyze oxidation. Consider adding a chelating agent like EDTA (0.1 mM) to your buffer. |
| A new major peak appears in HPLC when using acidic mobile phase (e.g., with formic or trifluoroacetic acid). | On-Column Degradation (Acid-Catalyzed Dehydration) | 1. Increase Mobile Phase pH: If possible, use a mobile phase with a pH > 4. 2. Use a Different Acid Modifier: Test alternative acids like acetic acid, which is weaker. 3. Reduce Column Temperature: Lowering the column temperature can slow the rate of on-column degradation. 4. Increase Flow Rate: A faster flow rate reduces the residence time of the analyte on the column, minimizing time for degradation. |
| Inconsistent results between experiments run on different days. | Photodegradation or Ambient Oxidation | 1. Implement Strict Light Protection: Consistently use amber vials and cover autosampler trays. 2. Prepare Solutions Freshly: Prepare stock and working solutions immediately before use. Avoid using solutions that have been stored for extended periods without proper inerting and refrigeration. |
| Formation of multiple small, unidentified peaks over time. | Complex Degradation (e.g., combination of oxidation and photolysis) | This indicates that multiple stress factors are at play. A systematic Forced Degradation Study is required to identify the specific liabilities. This is crucial for developing a stability-indicating analytical method.[13][14] |
Section 3: Experimental Protocols
To properly characterize the stability of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, a forced degradation study is essential. This involves intentionally stressing the compound under various conditions to identify potential degradants and establish degradation pathways.[13][15]
Protocol 3.1: Forced Degradation (Stress Testing) Workflow
This protocol is aligned with the International Council for Harmonisation (ICH) guidelines Q1A(R2).[13][16] The goal is to achieve 5-20% degradation of the active ingredient.[13]
Objective: To identify the degradation pathways and develop a stability-indicating analytical method.
Materials:
-
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
-
High-purity water, Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated HPLC-UV/MS system, photostability chamber, calibrated oven.
Workflow Diagram:
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Procedure:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize with 0.1 M HCl at the same time points.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 1, 4, 8, and 24 hours.[13]
-
Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in an oven at 80°C.
-
Solid State: Place a small amount of the solid compound in an oven at 80°C.
-
Analyze samples at 1, 3, and 7 days.
-
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[7][10] A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all samples by a suitable reverse-phase HPLC method coupled with both UV and Mass Spectrometry (MS) detectors. The MS detector is critical for identifying the mass of the degradant products.
Predicted Degradation Products
Based on the chemical structure, the following primary degradation products are anticipated:
| Degradation Condition | Predicted Product Name | Structure Change |
| Acid Hydrolysis | 1-(4-amino-1H-pyrazol-1-yl)-2-methylprop-1-ene | Dehydration of tertiary alcohol |
| Oxidation (H₂O₂) | 1-(4-imino-1,4-dihydro-pyrazol-1-yl)-2-methylpropan-2-ol or related quinone-like species | Oxidation of 4-amino group |
| Photolysis | Complex mixture, potentially including oxidized and radical-derived products | Varies, often overlaps with oxidation |
Degradation Pathway Diagram:
Caption: Potential Degradation Pathways.
By following this structured guide, researchers can effectively manage the stability challenges associated with 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, ensuring the generation of accurate and reproducible data.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. Available from: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. GMP-Compliance.org. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Center for Biotechnology Information (NCBI). Available from: [Link]
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Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available from: [Link]
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Forced Degradation Studies. MedCrave online. Available from: [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]
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ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available from: [Link]
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OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. Available from: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
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Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available from: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (NCBI). Available from: [Link]
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Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Available from: [Link]
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Oxidation of aniline and other primary aromatic amines by manganese dioxide. ACS Publications. Available from: [Link]
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Amines. National Council of Educational Research and Training (NCERT). Available from: [Link]
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Oxidation potential of different aliphatic and aromatic amines. ResearchGate. Available from: [Link]
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Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. National Center for Biotechnology Information (NCBI). Available from: [Link]
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Degradation Kinetics and Pathways of Isopropyl Alcohol by Microwave-Assisted Oxidation Process. ResearchGate. Available from: [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Center for Biotechnology Information (NCBI). Available from: [Link]
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All About Elimination Reactions of Alcohols (With Acid). Master Organic Chemistry. Available from: [Link]
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Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110). National Center for Biotechnology Information (NCBI). Available from: [Link]
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Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available from: [Link]
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Biologically active 4‐aminopyrazole derivatives. ResearchGate. Available from: [Link]
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Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. Available from: [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. National Center for Biotechnology Information (NCBI). Available from: [Link]
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The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available from: [Link]
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New Approach to 4‐ and 5‐Aminopyrazole Derivatives. Taylor & Francis Online. Available from: [Link]
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Determination of aromatic nitrogen heterocycles in air samples by high-speed liquid chromatography. Scilit. Available from: [Link]
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- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijcrt.org [ijcrt.org]
- 16. ICH Official web site : ICH [ich.org]
optimizing reaction conditions for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol synthesis
Welcome to the dedicated technical support guide for the synthesis of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and address frequently encountered challenges during this multi-step synthesis. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and experimental success.
Introduction to the Synthetic Strategy
The synthesis of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is most effectively approached via a two-step sequence. This strategy involves the initial N-alkylation of a 4-substituted pyrazole precursor, followed by a functional group transformation to yield the final aminopyrazole product. A logical and commonly employed route begins with 4-nitropyrazole, which undergoes N-alkylation, followed by the reduction of the nitro group to the desired primary amine. This approach is advantageous as it avoids potential side reactions associated with the free amino group during the alkylation step.
Below is a visual representation of the proposed synthetic workflow:
Caption: Proposed two-step synthesis of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the N-alkylation of pyrazoles?
A1: The primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity. Alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be difficult to separate[1]. The similar electronic properties of the two nitrogen atoms in the pyrazole ring complicate regioselective N-functionalization[2].
Q2: Why is 4-nitropyrazole a better starting material than 4-aminopyrazole for the initial N-alkylation step?
A2: Starting with 4-nitropyrazole is generally preferred to circumvent issues related to the reactivity of the amino group. The amino group of 4-aminopyrazole can compete with the ring nitrogens for the alkylating agent, leading to the formation of undesired N-alkylated and potentially di-alkylated byproducts. The nitro group is a robust, electron-withdrawing group that deactivates the pyrazole ring towards electrophilic attack and does not interfere with the N-alkylation reaction. It can then be selectively reduced to the desired amine in a subsequent step.
Q3: What are the standard reaction conditions for the reduction of a nitropyrazole?
A3: Catalytic hydrogenation is a common and effective method for the reduction of nitropyrazoles. A standard protocol involves the use of palladium on carbon (Pd/C) as the catalyst in the presence of a hydrogen source[3]. This can be hydrogen gas (H₂) or a transfer hydrogenation reagent like hydrazine hydrate (NH₂NH₂·H₂O)[4]. The reaction is typically carried out in a protic solvent such as ethanol or methanol.
Q4: How can I purify the final product, 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol?
A4: The purification of aminopyrazole derivatives often involves standard techniques such as recrystallization or column chromatography[5]. Given the presence of a basic amino group and a polar hydroxyl group, silica gel column chromatography using a gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is a viable option. Recrystallization from a suitable solvent system, such as ethanol/water, may also yield a highly pure product.
Troubleshooting Guide: Step-by-Step Optimization
This guide is structured to address specific issues that may arise during each of the two primary synthetic steps.
Step 1: N-Alkylation of 4-Nitropyrazole
The key reaction in this step is the nucleophilic attack of the deprotonated 4-nitropyrazole on an electrophile, such as 2,2-dimethyloxirane (isobutylene oxide), to form the tertiary alcohol.
Sources
- 1. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and practical advice for the purification of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS No: 1206640-59-6). We address common challenges encountered by researchers and drug development professionals, focusing on the unique chemical properties of this aminopyrazole derivative. Our recommendations are grounded in established chemical principles and field-proven laboratory techniques.
The structure of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, featuring a basic aminopyrazole core and a polar tertiary alcohol, presents specific purification hurdles. Its basicity can lead to strong, often irreversible, interactions with standard silica gel, while its polarity demands carefully selected solvent systems. This guide will help you navigate these challenges to achieve high purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My compound is streaking badly or completely sticking to the baseline during silica gel column chromatography. What's happening and how do I fix it?
Answer: This is the most common issue for basic compounds like your aminopyrazole. The underlying cause is a strong acid-base interaction between the basic nitrogen atoms on your compound (both the pyrazole ring and the amino group) and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor elution, broad peaks (streaking), and often, irreversible adsorption, resulting in low recovery.
Solutions:
-
Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This can be done in two ways:
-
Mobile Phase Modification: Add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or 0.5% ammonium hydroxide in methanol, which is then used as a polar modifier in your main solvent system (e.g., Dichloromethane/Methanol).
-
Slurry Deactivation: When preparing the silica slurry for packing the column, add the base directly. For example, adding 1 mL of triethylamine per 100 g of silica gel can effectively passivate the surface.[1]
-
-
Switch to a Different Stationary Phase: If deactivation is insufficient, consider an alternative to silica gel.
-
Neutral Alumina: Alumina is available in acidic, neutral, and basic grades. Neutral or basic alumina is an excellent choice for purifying basic compounds and will prevent the strong adsorption seen with silica.[1]
-
Reversed-Phase Silica (C18): Given the compound's polarity, reversed-phase chromatography is a powerful alternative. The separation mechanism is based on hydrophobicity, avoiding the acid-base interaction issue. Typical eluents are gradients of methanol/water or acetonitrile/water.
-
Question 2: I'm seeing a persistent impurity with a very similar Rf value to my product on TLC, even after trying different solvent systems. How can I separate them?
Answer: This situation often arises from the presence of a regioisomer formed during synthesis. For instance, alkylation of the pyrazole ring can sometimes occur on the other nitrogen atom, leading to an isomer with very similar polarity. When chromatographic separation is challenging, other techniques should be employed.
Solutions:
-
Recrystallization: This is the most powerful technique for removing small amounts of impurities from a solid product.[2][3] The key is to find a solvent or solvent system in which your desired compound has high solubility at high temperatures and low solubility at low temperatures.[2] See Protocol 3 for a systematic approach to solvent screening. For aminopyrazoles, consider solvents like ethyl acetate, ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane.[1]
-
Salt Formation and Crystallization: Exploit the basicity of your compound. By reacting it with an acid (e.g., HCl, H₂SO₄, or an organic acid), you can form a salt.[4][5] The salt will have drastically different solubility properties than the free base and its impurities.
-
Procedure: Dissolve the crude product in a suitable solvent (e.g., diethyl ether, acetone). Add a solution of the acid (e.g., HCl in ether) dropwise to precipitate the salt of your desired compound.[5] The impurities may remain in the solvent. Filter the salt, wash it, and then neutralize it back to the free base if required for your next step.
-
Question 3: My purified compound is an off-white or yellowish solid that darkens over time. Is it degrading?
Answer: Yes, this is a strong indication of degradation. Aromatic amines and aminopyrazoles are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and residual acidic or basic impurities.[6] This process often forms highly colored byproducts.
Solutions:
-
Minimize Exposure During Workup: Use degassed solvents for chromatography and work reasonably quickly. Avoid leaving the compound on the column for extended periods.
-
Proper Storage: The final, pure compound should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation. It should be kept in a dark place, such as an amber vial, and refrigerated (2-8°C is recommended).[7]
-
Final Rinse with a Reducing Agent: In some cases, washing the final organic solution with a very dilute solution of a mild reducing agent like sodium bisulfite before drying and evaporation can help remove trace oxidative impurities.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography method for this compound?
A good starting point for thin-layer chromatography (TLC) to develop your column conditions would be a 95:5 mixture of Dichloromethane (DCM) and Methanol (MeOH), with 0.5% triethylamine (Et₃N) added. Based on the spot's Rf value, you can adjust the polarity. If the Rf is too low, increase the percentage of methanol. If it's too high, decrease it. Aim for an Rf of ~0.3 for optimal column separation.
Q2: Can I purify this compound using acid-base extraction?
Absolutely. Acid-base extraction is an excellent technique for an initial cleanup, especially to remove non-basic organic impurities. See Protocol 2 for a detailed methodology. This method leverages the basicity of the aminopyrazole to move it from an organic phase to an aqueous acidic phase, leaving neutral or acidic impurities behind.
Q3: My compound is an oil after chromatography, but I know it should be a solid. What can I do?
This usually indicates the presence of residual solvent or a small amount of an impurity that is preventing crystallization (acting as a "eutectic").
-
Remove Solvent: Ensure all solvent is removed by placing the sample under a high vacuum for several hours. Gentle heating may assist, but be cautious of degradation.
-
Trituration: Add a small amount of a non-polar solvent in which your compound is insoluble (like hexane or diethyl ether). Scrape the flask with a spatula. This can wash away soluble impurities and induce crystallization of your product.
-
Seeding: If you have a small crystal of the pure compound, add it to the oil to act as a nucleation site for crystallization.
Experimental Protocols
Protocol 1: Deactivated Silica Gel Flash Chromatography
This protocol describes a standard flash chromatography procedure with a modified basic eluent to ensure good recovery and peak shape.
-
Prepare the Eluent: Choose a solvent system based on TLC analysis (e.g., 95:5 DCM/MeOH). Add 0.5% to 1.0% triethylamine (Et₃N) to the prepared mobile phase.
-
Pack the Column: Prepare a slurry of silica gel in the eluent. Pack the column evenly, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or DCM. Alternatively, for less soluble materials, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute and Collect: Run the column with the base-modified eluent, collecting fractions. Monitor the elution using TLC.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification via Acid-Base Extraction
This method is ideal for removing non-basic impurities before a final polishing step like chromatography or recrystallization.
-
Dissolve Crude Product: Dissolve the crude material in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash (Extraction): Transfer the solution to a separatory funnel and wash it with 1M hydrochloric acid (HCl). The basic product will react with the acid and move into the aqueous layer as its hydrochloride salt. Repeat the acid wash 2-3 times.
-
Isolate Aqueous Layer: Combine the aqueous layers. The non-basic impurities remain in the original organic layer, which can be discarded.
-
Basify and Re-extract: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >9. The product will precipitate or form an oil.
-
Final Extraction: Extract the neutralized aqueous layer multiple times with an organic solvent (EtOAc or DCM) to recover the purified free base.
-
Dry and Concentrate: Combine the organic layers from the final extraction, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Systematic Recrystallization Solvent Screening
This protocol helps identify a suitable solvent for purification by recrystallization.[2][3]
-
Prepare Samples: Place a small amount of your crude solid (10-20 mg) into several small test tubes.
-
Test Single Solvents: To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature until the solid dissolves or it's clear it is insoluble.
-
Test Solubility with Heat: If the solid is insoluble at room temperature, heat the tube gently in a water bath. If it dissolves when hot, it is a potential candidate solvent.
-
Test Crystallization: Allow the tubes that dissolved upon heating to cool slowly to room temperature, then in an ice bath. If high-quality crystals form, you have found a good solvent.
-
Test Solvent Pairs: If no single solvent works, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in) at a high temperature. Then, add a "bad" solvent (one it's insoluble in) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow to cool slowly.
| Solvent System | Compound Solubility (Hot) | Compound Solubility (Cold) | Typical Impurity Solubility | Recommendation |
| Ethanol/Water | High in hot Ethanol | Low in cold mixture | Varies | Good starting point for polar compounds. |
| Ethyl Acetate/Hexane | High in hot EtOAc | Low in cold mixture | Often soluble in the mixture | Excellent for medium-polarity compounds. |
| Isopropanol | Moderate-High | Low | Varies | A good single-solvent option to try. |
Visualized Workflows
Caption: Decision tree for selecting a primary purification strategy.
Caption: Workflow for deactivated silica gel flash chromatography.
References
- Recrystallization. (n.d.). University of Toronto.
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
- 1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. (n.d.). Lead Sciences.
- Minimizing Side Product Formation in Aminopyrazole Synthesis. (n.d.). BenchChem.
- Method for purifying pyrazoles. (2010). Google Patents.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. mt.com [mt.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol - Lead Sciences [lead-sciences.com]
Technical Support Center: Synthesis of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Welcome to the technical support guide for the synthesis of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS No: 1206640-59-6).[1] This document is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly poor yield, in this multi-step synthesis. Here, we provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the common pitfalls of this synthetic route.
Our approach is grounded in fundamental principles of organic chemistry, focusing on the critical aspects of regioselectivity in pyrazole alkylation and the efficiency of nitro group reduction.
Part 1: General Synthetic Scheme & Key Challenges
The synthesis of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is typically achieved via a two-step sequence starting from 4-nitro-1H-pyrazole.
-
Step 1: N-Alkylation: Reaction of 4-nitro-1H-pyrazole with an appropriate electrophile, such as 2-methyl-2-vinyloxirane (isobutylene oxide), under basic conditions.
-
Step 2: Nitro Group Reduction: Conversion of the nitro intermediate to the target primary amine.
The primary challenges impacting the overall yield are:
-
Poor Regioselectivity: N-alkylation of unsymmetrically substituted pyrazoles often yields a mixture of N1 and N2 regioisomers, which can be difficult to separate and reduces the yield of the desired N1 product.[2][3]
-
Incomplete Reactions: Both the alkylation and reduction steps can suffer from low conversion rates if not properly optimized.
-
Byproduct Formation: Side reactions, particularly during the nitro reduction, can complicate purification and lower the final yield.
-
Purification Difficulties: The final product is a polar amino alcohol, which can present challenges for standard purification techniques like silica gel chromatography.
Part 2: Troubleshooting the N-Alkylation Step
The regioselectivity of the N-alkylation of the pyrazole ring is the most critical factor determining the yield of the first step. The two nitrogen atoms of the pyrazole ring have similar nucleophilicity, making the formation of isomer mixtures a common problem.[2]
FAQ 1.1: I'm observing a significant amount of the undesired N2-isomer. How can I improve N1-regioselectivity?
Answer: Achieving high N1-regioselectivity is primarily a matter of controlling steric and electronic factors. The N1 position is generally less sterically hindered than the N2 position (which is flanked by the C3 and N1 positions). By carefully selecting the base and solvent, you can exploit these differences.
Plausible Causes for Poor Selectivity:
-
Small Cation Counter-ion: Small, hard cations (like Li⁺ or Na⁺) from the base can coordinate with both nitrogen atoms, leading to poor selectivity.
-
Protic Solvents: Solvents that can hydrogen bond with the pyrazole anion can influence the nucleophilicity of the nitrogen atoms.
-
High Reaction Temperature: Higher temperatures can overcome the small energetic barrier between the two alkylation pathways, reducing selectivity.
Troubleshooting Protocol:
-
Base Selection (Cation Effect): The choice of base is paramount. Larger, softer cations tend to promote N1 alkylation. This is because the larger cation preferentially associates with the less sterically hindered N1 position, effectively blocking the N2 position.[2]
-
Standard Choice (Often Poor Selectivity): Sodium Hydride (NaH) in THF or DMF.
-
Recommended for Higher N1 Selectivity: Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃). The larger K⁺ and Cs⁺ ions favor N1 functionalization.
-
-
Solvent Selection: An aprotic polar solvent is generally preferred.
-
Recommended: Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethoxyethane (DME). These solvents effectively solvate the cation without interfering with the pyrazole anion.
-
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and consider cooling if isomer formation is still significant.
Data Summary: Impact of Base on Regioselectivity
| Base | Cation Size | Typical Solvent | Expected N1:N2 Ratio | Rationale |
| NaH | Small | DMF, THF | Low to Moderate | Small Na⁺ ion does not provide significant steric direction. |
| K₂CO₃ | Medium | DMF, MeCN | Moderate to Good | Larger K⁺ ion begins to sterically favor the N1 position.[3] |
| Cs₂CO₃ | Large | DMF, MeCN | Good to Excellent | Large Cs⁺ ion provides a strong steric bias for N1 alkylation. |
Part 3: Troubleshooting the Nitro Group Reduction
The reduction of the aromatic nitro group to a primary amine is a common transformation, but it can be prone to issues like incomplete reaction or the formation of undesired intermediates such as nitroso or hydroxylamine species.[4]
FAQ 2.1: My nitro reduction is incomplete or stalls. What are the best methods to ensure full conversion?
Answer: The choice of reducing agent and reaction conditions is critical for a clean and complete reduction. The two most common and effective methods are catalytic hydrogenation and reduction with tin(II) chloride.
Method 1: Catalytic Hydrogenation
This is often the cleanest method, as the only byproduct is water.
-
Catalyst: 5-10% Palladium on Carbon (Pd/C) is the standard choice.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) are excellent choices.
-
Hydrogen Source: Hydrogen gas (H₂), typically from a balloon or a Parr hydrogenator (1-4 bar).
-
Protocol:
-
Dissolve the nitro-pyrazole intermediate in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 5-10 mol% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction vigorously at room temperature. Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.
-
Concentrate the filtrate to obtain the crude product.
-
Troubleshooting Incomplete Hydrogenation:
-
Inactive Catalyst: The catalyst may be old or poisoned. Use fresh, high-quality Pd/C.
-
Insufficient Hydrogen: Ensure the H₂ balloon is refilled if necessary, or that the pressure is maintained in an autoclave.
-
Poor Mixing: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.
-
Reaction Time: These reactions can sometimes be slow; allow sufficient time (4-24 hours) for completion.
Method 2: Tin(II) Chloride Reduction
This is a robust and reliable chemical reduction method.[5]
-
Reagent: Tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).
-
Protocol:
-
Dissolve the nitro-pyrazole intermediate in EtOH.
-
Add an excess of SnCl₂·2H₂O (typically 4-5 equivalents).[5]
-
Stir the mixture at room temperature or gently heat to reflux (50-70 °C) to accelerate the reaction.[5]
-
Monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction and quench by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution until the pH is basic (>8). This will precipitate tin salts.[6]
-
Filter the resulting slurry through Celite® to remove the tin salts.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., EtOAc, DCM).
-
Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield the crude product.
-
Troubleshooting Tin(II) Chloride Reduction:
-
Insufficient Reagent: Ensure at least 4 equivalents of SnCl₂·2H₂O are used, as the stoichiometry requires multiple electrons per nitro group.
-
Workup Issues: The precipitation of tin salts during the basic quench can be problematic, sometimes forming intractable emulsions.[6] Diluting the reaction mixture with a large volume of water and filtering through a thick pad of Celite® can help manage this issue.[6]
Part 4: Purification & Handling
FAQ 3.1: The final product is very polar and streaks on my silica gel column. What is a better purification strategy?
Answer: The primary amine and the tertiary alcohol in the final product make it quite polar and basic, which leads to poor behavior on standard silica gel.
Recommended Purification Strategies:
-
Modified Silica Gel Chromatography:
-
Amine Deactivation: Pre-treat the silica gel with triethylamine (Et₃N). A common practice is to use a mobile phase containing 0.5-1% Et₃N in a solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexanes. The amine in the eluent neutralizes the acidic silanol groups on the silica surface, preventing the basic product from streaking.
-
Ammonia: Alternatively, use a mobile phase containing a small amount of ammonium hydroxide in methanol (e.g., DCM / (10% NH₄OH in MeOH) 95:5).[7]
-
-
Reverse-Phase Chromatography (RP-HPLC): For highly polar compounds, reverse-phase chromatography is often superior. Use a C18 column with a mobile phase of Water/Acetonitrile or Water/Methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape by protonating the amine.
-
Recrystallization/Salt Formation: If the product is crystalline, recrystallization from a suitable solvent system can be a highly effective purification method. Alternatively, forming a salt (e.g., the hydrochloride or hydrobromide salt) can sometimes induce crystallization and facilitate purification.
FAQ 3.2: How should I store the final product?
Answer: Aromatic amines can be susceptible to air oxidation, which often results in discoloration (turning from white/pale yellow to brown/purple).
-
Storage Conditions: Store the final product under an inert atmosphere (Nitrogen or Argon) in a cool, dark place (2-8°C is recommended).[1]
References
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
DIAION. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Tin(II) Chloride Dihydrate. Retrieved from [Link]
-
Lead Sciences. (n.d.). 1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Retrieved from [Link]
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Retrieved from [Link]
Sources
- 1. 1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol - Lead Sciences [lead-sciences.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
Technical Support Center: 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Welcome to the technical support guide for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS: 1206640-59-6). This document is intended for researchers, scientists, and drug development professionals, providing essential information on the proper storage, handling, and troubleshooting for experiments involving this compound. As a substituted aminopyrazole, this reagent's stability and reactivity are critically influenced by environmental conditions. This guide is structured to address common questions and mitigate potential experimental issues.
Quick Reference Data
| Parameter | Recommendation | Source(s) |
| CAS Number | 1206640-59-6 | [1] |
| Molecular Formula | C₇H₁₃N₃O | [1] |
| Molecular Weight | 155.20 g/mol | [2] |
| Long-Term Storage | 2-8°C, Inert Atmosphere, Keep in a Dark Place | [1] |
| Appearance | Not explicitly defined; typically a solid. Monitor for changes. | [2] |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. | [2] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
Q1: How should I store the dry powder of this compound upon receipt?
Answer: The compound must be stored under controlled conditions to ensure its long-term stability. The recommended storage conditions are 2-8°C in a refrigerator, under an inert atmosphere (e.g., argon or nitrogen), and protected from light [1].
-
Expertise & Experience: The aminopyrazole moiety is susceptible to oxidation and degradation in the presence of air and moisture. The tertiary alcohol group may also be sensitive to acidic or oxidative conditions. Storing under an inert, cold, and dark environment minimizes the potential for degradation from atmospheric oxygen, water absorption (hygroscopicity), and light-induced reactions. Many aminopyrazole derivatives are known to be hygroscopic, making the inert atmosphere crucial[3][4].
Q2: The Material Safety Data Sheet (MSDS) for this compound is not very detailed. What are the primary safety concerns?
Answer: While the toxicological properties have not been thoroughly investigated, the MSDS and data from structurally similar aminopyrazoles indicate that 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol should be handled as a potential irritant[2]. Assume it may cause skin irritation, serious eye irritation, and respiratory irritation[2].
-
Trustworthiness: Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Standard personal protective equipment (PPE) is mandatory:
-
Avoid creating dust when handling the solid. For nuisance exposures, a particle respirator may be used[2].
Q3: What solvents should I use to prepare a stock solution, and how should it be stored?
-
Expertise & Experience: It is recommended to first attempt dissolution in a small quantity of anhydrous DMSO, followed by dilution with anhydrous ethanol or methanol if required by your experimental system. Always use anhydrous solvents and prepare solutions under an inert atmosphere to prevent moisture contamination.
-
Stock Solution Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The storage container should be tightly sealed, and the headspace can be flushed with an inert gas before sealing. To prevent photodecomposition, use amber vials or wrap vials in foil[5].
Q4: I noticed the solid has clumped together. Is it still usable?
Answer: Clumping or caking is a strong indicator of moisture absorption (hygroscopicity)[3]. This can occur if the container was not properly sealed or was opened in a humid environment.
-
Expertise & Experience: While the compound may still be usable for some applications, the presence of water can interfere with moisture-sensitive reactions and alter the effective concentration of the compound. If the material is critical for a sensitive assay, it is recommended to use a fresh, unopened vial. To mitigate this, handle the solid in a glove box or glove bag with a dry atmosphere[6].
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments.
Issue 1: Stock solution has changed color (e.g., yellowed) over time.
-
Potential Cause: This is often a sign of chemical degradation, likely due to oxidation of the aminopyrazole ring. Exposure to air (oxygen) or light can accelerate this process.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution color change.
Issue 2: Inconsistent results or loss of activity in an assay.
-
Potential Cause: This could be due to compound degradation (hydrolysis or oxidation), inaccurate concentration due to moisture absorption by the solid, or multiple freeze-thaw cycles of the stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Stock: Always prepare a fresh stock solution from a new or properly stored vial of the solid compound. Do not use a solution that has been stored for an extended period or undergone multiple freeze-thaw cycles[5].
-
Verify Handling of Solid: When weighing the solid, do so quickly in a low-humidity environment or a glove box to minimize water uptake[6]. Hygroscopic compounds can rapidly gain weight, leading to inaccurately prepared stock concentrations[4].
-
Check for Incompatibilities: Analyze your experimental buffer and media for components that could react with the aminopyrazole. Strong acids, bases, or oxidizing agents are generally incompatible with pyrazole derivatives[7]. The amino group is basic and can react with acids.
-
Issue 3: The compound precipitates out of solution during the experiment.
-
Potential Cause: The solubility of the compound may be lower in the final aqueous experimental buffer compared to the initial organic stock solvent.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.
-
Increase Cosolvent Percentage: If your experiment allows, slightly increase the percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous medium. Be mindful of the solvent tolerance of your biological system.
-
Perform a Solubility Test: Before running a full experiment, perform a small-scale test by adding your stock solution to the final buffer at the intended concentration. Observe for any precipitation over the time course of your experiment.
-
Part 3: Experimental Protocols
These protocols represent best practices for handling 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a stock solution under an inert atmosphere to ensure stability.
-
Objective: To prepare a stable, accurate stock solution for experimental use.
-
Materials:
-
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
-
Anhydrous Dimethyl Sulfoxide (DMSO), new/sealed bottle
-
Sterile amber glass vial with a septum-lined cap
-
Gas-tight syringe
-
Nitrogen or Argon gas line with a sterile needle
-
Analytical balance
-
-
Methodology:
-
Preparation: Take the vial of the compound from the 2-8°C storage and allow it to equilibrate to room temperature in a desiccator for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inerting the Vial: Puncture the septum of the sterile amber vial with a needle connected to the inert gas line and a second "outlet" needle. Flush the vial with inert gas for 2-3 minutes, then remove the outlet needle.
-
Weighing: In a low-humidity environment, quickly weigh the desired amount of the compound. For 1 mL of a 10 mM solution, you will need 1.552 mg.
-
Transfer: Quickly transfer the weighed solid to the prepared inerted vial and seal it with the septum cap.
-
Solvent Addition: Using a gas-tight syringe, draw up the required volume of anhydrous DMSO (e.g., 1 mL for a 1.552 mg sample). Puncture the septum and slowly add the DMSO to the vial.
-
Dissolution: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved.
-
Storage: Wrap the vial cap with parafilm for an extra seal. Label clearly and store at -20°C or -80°C.
-
Protocol 2: General Handling Workflow for Air-Sensitive Compounds
This workflow visualizes the key steps for maintaining an oxygen- and moisture-free environment.
Caption: General workflow for handling air- and moisture-sensitive reagents.
References
-
Pharma.Tips. (2025, December 28). Overcoming Challenges with Moisture-Sensitive APIs in Tablets. Pharma.Tips. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
-
American Chemical Society. (2026, January 5). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]
-
ResearchGate. (2025, August 9). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. ResearchGate. [Link]
-
University of California, Riverside. Chemical Incompatibilities. University of California, Riverside. [Link]
-
MDPI. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Lead Sciences. 1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Lead Sciences. [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Chromatography Forum. [Link]
-
Capot Chemical. (2026, January 7). MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Capot Chemical. [Link]
Sources
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 2. capotchem.com [capotchem.com]
- 3. Overcoming Challenges with Moisture-Sensitive APIs in Tablets – Pharma.Tips [pharma.tips]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytotechlab.com [phytotechlab.com]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
Technical Support Center: Troubleshooting Inconsistent Results with 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Welcome to the technical support center for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS No. 1206640-59-6). This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered when working with this versatile aminopyrazole building block. The following question-and-answer troubleshooting guides and protocols are grounded in established chemical principles to help you achieve consistent and reliable experimental outcomes.
Section 1: Foundational Issues: Storage, Handling, and Purity Assessment
Inconsistent results often originate from the initial state of the reagent. Ensuring the stability and purity of your starting material is the first and most critical step in any successful experimental workflow.
Q1: What are the recommended storage and handling procedures for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol?
A1: Proper storage and handling are crucial for maintaining the integrity of aminopyrazole derivatives, which can be sensitive to environmental factors.
-
Storage Conditions: Based on supplier recommendations and the general nature of aminopyrazoles, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation of the amino group.[1][2] For long-term stability, refrigeration at 2-8°C in a dark location is recommended.[1]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Handle the compound in a well-ventilated area or a chemical fume hood.[4][5] Avoid generating dust if it is a solid.[3] Aminopyrazoles are organic bases and may be incompatible with strong acids and oxidizing agents.[5]
Q2: My analytical data (NMR, LC-MS) of the starting material shows impurities. What are the common contaminants and how can I purify the reagent?
A2: Impurities can arise from the synthetic route or degradation. Common contaminants include residual solvents, unreacted starting materials from its synthesis (e.g., a hydrazine precursor), or small amounts of oxidized byproducts.
A highly effective method for purifying pyrazoles and other basic heterocyclic compounds is through the crystallization of their acid addition salts.[6][7] This technique leverages the basicity of the pyrazole nitrogen atoms and the exocyclic amino group to form a salt with an acid, which often has significantly different solubility properties than the free base, allowing for efficient removal of non-basic impurities.
Purification Protocol: Purification via Oxalic Acid Salt Formation
-
Dissolution: Dissolve the impure 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol in a minimal amount of a suitable organic solvent like isopropanol or acetone.
-
Acid Addition: Prepare a saturated solution of oxalic acid in the same solvent. Add the oxalic acid solution dropwise to the pyrazole solution while stirring. Typically, at least one molar equivalent of the acid is used.[7]
-
Crystallization: The pyrazole-oxalate salt will precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.
-
Isolation: Collect the crystalline salt by vacuum filtration and wash the crystals with a small amount of cold solvent.
-
Liberation of Free Base: To recover the purified free base, suspend the salt in water and add a base (e.g., aqueous sodium bicarbonate or sodium hydroxide) until the pH is basic.
-
Extraction: Extract the liberated free base into an organic solvent such as ethyl acetate or dichloromethane.
-
Final Steps: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified compound.
-
Validation: Re-analyze the material by LC-MS and NMR to confirm its purity before use.
Section 2: Troubleshooting Synthetic Reactions
The 4-amino group is the primary reactive handle for this building block. Most inconsistencies arise during reactions targeting this functional group.
Q3: I am experiencing low or inconsistent yields in my acylation/sulfonylation reaction with the 4-amino group. What are the likely causes?
A3: Low yields in these reactions are typically related to suboptimal reaction conditions that fail to account for the electronic properties and potential steric hindrance of the substrate. The nucleophilicity of the 4-amino group is modulated by the electron-donating nature of the pyrazole ring.
Troubleshooting Workflow for Acylation/Sulfonylation Reactions
Caption: A logical workflow for troubleshooting low-yield acylation reactions.
Key Causality Insights:
-
Base Selection: The "pyridine-like" nitrogen (N2) of the pyrazole ring is basic and can compete with the exocyclic amino group for the acylating agent or be protonated by any acid generated.[8] Using at least two equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often necessary: one to neutralize the generated acid (e.g., HCl from an acyl chloride) and one to ensure the 4-amino group remains deprotonated and maximally nucleophilic.
-
Solvent Effects: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred. Protic solvents (e.g., alcohols) can compete as nucleophiles or interfere with the base.
-
Side Reactions: While the 4-amino group is the most nucleophilic site, the pyrazole ring itself can undergo reactions under harsh conditions. However, this is less common in standard acylations.
Q4: What are common side products observed in reactions, and how can they be minimized?
A4: The most common side products are typically simple and avoidable, but more complex rearrangements can occur under forcing conditions.
| Side Product Type | Potential Cause | Mitigation Strategy |
| Diacylated Product | Use of a strong base and a large excess of a highly reactive acylating agent. | Use a controlled stoichiometry (1.0-1.2 equivalents of the acylating agent). Add the acylating agent slowly at a low temperature (0 °C). |
| N-Acetylated Impurity | Using acetic acid as a solvent at elevated temperatures.[9] | Avoid using reactive acids as solvents. If an acid catalyst is needed, use a catalytic amount of a non-interfering acid like p-toluenesulfonic acid (pTSA). |
| Products of Dehydration | Strongly acidic conditions and/or high temperatures. | The tertiary alcohol can be eliminated to form an alkene. Maintain neutral or basic conditions and moderate temperatures unless a specific transformation is desired. |
| Fused Heterocycles | Reaction with certain binucleophilic reagents or under harsh cyclization conditions. | 5-aminopyrazoles are well-known to form fused systems like pyrazolo[1,5-a]pyrimidines.[9][10] While our compound is a 4-aminopyrazole, analogous reactivity should be considered if unexpected high-molecular-weight byproducts are observed, especially when reacting with 1,3-dicarbonyl compounds or their equivalents. |
Section 3: Purification and Analysis of Derivatives
Consistent analysis is key to validating your results. Inconsistencies here often point to issues with purification or structural ambiguity.
Q5: How can I definitively confirm the structure and purity of my final compound?
A5: A combination of chromatographic and spectroscopic methods is essential for unambiguous structure determination and purity assessment.
-
Chromatography (Purity):
-
LC-MS: The primary tool for assessing purity. Use a high-resolution column and a gradient elution method. The presence of a single major peak in the chromatogram (e.g., >95% by area) is a good indicator of purity. The mass spectrum provides confirmation of the molecular weight.
-
-
Spectroscopy (Structure):
-
¹H NMR: This provides the most information about the structure. For a derivative of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, you should look for these characteristic signals:
-
Two singlets for the pyrazole ring protons (H3 and H5). Their chemical shifts will be influenced by the substituent on the amino group.
-
A singlet for the six protons of the gem-dimethyl group on the propanol side chain.[11]
-
A singlet for the two protons of the CH₂ group connecting the pyrazole ring to the tertiary alcohol.
-
A broad singlet for the tertiary alcohol -OH proton (this may exchange with D₂O).
-
A signal for the -NH- proton (this may also exchange with D₂O).
-
-
¹³C NMR: Confirms the number of unique carbon atoms in the molecule.
-
2D NMR: For complex derivatives where ¹H NMR is insufficient, 2D techniques are invaluable. HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful for confirming regiochemistry, as it shows correlations between protons and carbons that are 2 or 3 bonds away, confirming the connectivity of the molecular scaffold.[9][12]
-
HRMS (High-Resolution Mass Spectrometry): Provides the exact mass of the compound, which can be used to confirm the elemental composition.
-
Troubleshooting Analytical Data
Caption: A troubleshooting map for common issues in NMR and LC-MS analysis.
References
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. BenchChem.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.
- BenchChem. (2025). Minimizing side product formation in aminopyrazole synthesis. BenchChem.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminopyrazole, 98%. Cole-Parmer. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
-
Capot Chemical. (2026). MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Capot Chemical. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-539. [Link]
-
ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Request PDF. [Link]
-
Lead Sciences. (n.d.). 1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Lead Sciences. [Link]
-
Arkat USA. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3803. [Link]
-
Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(10), 829-833. [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. [Link]
-
MDPI. (2006). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 11(4), 260-271. [Link]
Sources
- 1. 1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol - Lead Sciences [lead-sciences.com]
- 2. 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol - CAS:1206640-59-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. capotchem.com [capotchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
Technical Support Center: Analytical Guidance for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Welcome to the technical support center for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS No. 1206640-59-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential analytical challenges associated with this molecule. Drawing from extensive experience with related pyrazole derivatives and polar amino compounds, this document provides practical troubleshooting advice and answers to frequently asked questions to ensure the integrity and accuracy of your experimental results.
Section 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during the analysis of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Each problem is followed by a discussion of probable causes and a step-by-step guide to resolution.
Issue 1: Poor Peak Shape and/or Low Retention in Reversed-Phase HPLC
Symptom: You are observing broad, tailing, or split peaks, or your compound elutes at or near the solvent front in a reversed-phase (RP) HPLC analysis.
Probable Cause: The molecule 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol possesses a primary amine and a pyrazole ring, making it a polar and potentially basic compound. Such compounds often exhibit poor interaction with traditional C18 stationary phases, leading to minimal retention. The basic amine can also interact with residual silanols on the silica support, causing peak tailing.
Step-by-Step Solution:
-
Column Selection:
-
Consider using a "polar-endcapped" C18 column or a column with a polar-embedded stationary phase (e.g., amide, carbamate). These are designed to provide better retention and peak shape for polar compounds.
-
For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase.[1]
-
-
Mobile Phase Optimization:
-
pH Adjustment: The primary amine will be protonated at acidic pH. Incorporating a buffer in your mobile phase to maintain a pH between 3 and 6 can improve peak shape by ensuring a consistent ionization state. A low concentration of an acid modifier like 0.1% formic acid or acetic acid is a good starting point.
-
Ion-Pairing: If retention is still insufficient, consider adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. This will form a neutral complex with the protonated amine, increasing its hydrophobicity and retention on a C18 column.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for polar compounds as it often provides better peak shape.
-
-
Gradient Optimization:
-
Start with a shallow gradient to ensure adequate separation from other components. For example, begin with a low percentage of the organic modifier (e.g., 5%) and gradually increase it.
-
Issue 2: Inconsistent Quantitation and Signal Instability
Symptom: You are observing a drift in peak area over a sequence of injections, or the compound appears to be degrading in the autosampler.
Probable Cause: While the MSDS for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol states it is stable under recommended storage conditions, pyrazole derivatives can be susceptible to degradation, especially in solution.[2][3] The amino group can also be prone to oxidation.
Step-by-Step Solution:
-
Sample Preparation and Storage:
-
Prepare samples fresh and, if possible, use an autosampler with temperature control set to a low temperature (e.g., 4°C) to minimize degradation.[4]
-
Minimize the exposure of samples to light and air.
-
Evaluate the stability of the compound in your chosen solvent over the expected analysis time.
-
-
Solvent Selection:
-
Avoid reactive solvents.
-
System Suitability:
-
Incorporate a system suitability standard at the beginning and periodically throughout your analytical run to monitor for any changes in instrument performance or sample stability.
-
Issue 3: Low UV Sensitivity
Symptom: You are struggling to achieve the desired limit of detection (LOD) and limit of quantitation (LOQ) using a UV detector.
Probable Cause: The pyrazole ring provides some UV absorbance, but the molecule lacks a strong chromophore, which may result in a low molar absorptivity at typical analytical wavelengths.
Step-by-Step Solution:
-
Wavelength Optimization:
-
Acquire a UV spectrum of the compound to identify the wavelength of maximum absorbance (λmax). For pyrazole-containing compounds, this is often in the lower UV range (210-240 nm).
-
-
Alternative Detection Methods:
-
Mass Spectrometry (MS): An MS detector is highly recommended for this compound. It will provide superior sensitivity and selectivity. Electrospray ionization (ESI) in positive mode should be effective due to the presence of the basic amino group.
-
Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These universal detectors can be used if an MS is not available, but they are generally less sensitive and require a volatile mobile phase.
-
-
Derivatization:
Issue 4: Complex Mass Spectrum Fragmentation
Symptom: When using mass spectrometry, you observe a complex fragmentation pattern that is difficult to interpret for structural confirmation or metabolite identification.
Probable Cause: The fragmentation of pyrazole rings can be complex, and the side chain can also undergo various cleavages.[7]
Step-by-Step Solution:
-
High-Resolution Mass Spectrometry (HRMS):
-
Utilize HRMS (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements of the parent and fragment ions. This will allow for the determination of elemental compositions and significantly aid in structural elucidation.
-
-
MS/MS Experiments:
-
Perform collision-induced dissociation (CID) experiments at varying collision energies to systematically study the fragmentation pathways.
-
Look for characteristic neutral losses, such as the loss of water (H₂O) from the tertiary alcohol or the loss of isobutene from the side chain.
-
-
Isotopic Labeling:
-
If feasible, synthesizing an isotopically labeled standard (e.g., with ¹³C or ¹⁵N) can be invaluable for confirming fragmentation pathways.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for an HPLC-UV method?
A1: A good starting point for method development would be a reversed-phase separation. Below is a table with recommended initial conditions.
| Parameter | Recommendation | Rationale |
| Column | C18, polar-endcapped or polar-embedded, 2.1 or 4.6 mm i.d., < 5 µm | Balances efficiency and backpressure while providing better interaction with polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization of the amine, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often yields better peak shapes for polar compounds than methanol. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient to elute the compound and any potential impurities. |
| Flow Rate | 0.3 mL/min for 2.1 mm i.d.; 1.0 mL/min for 4.6 mm i.d. | Standard flow rates for these column dimensions. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak efficiency and reduce viscosity. |
| Detection (UV) | 210-240 nm (scan for λmax) | Pyrazole rings typically absorb in this range. |
| Injection Vol. | 1-10 µL | Dependent on sample concentration and instrument sensitivity. |
Q2: How should I prepare my sample for analysis?
A2: Start by accurately weighing your material. Dissolve it in a suitable solvent; a good initial choice would be a mixture of water and methanol or acetonitrile. Use a vortex mixer and sonication if necessary to ensure complete dissolution. Filter the sample through a 0.22 or 0.45 µm syringe filter before injecting it into the HPLC system to prevent clogging.
Q3: What are the potential impurities I should look for?
A3: Without specific synthetic route information, potential impurities are speculative. However, common impurities in related syntheses could include starting materials, reagents, or by-products from side reactions.[8] Given the structure, potential degradation products could arise from oxidation of the amino group or dehydration of the tertiary alcohol.
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization is not strictly necessary if you are using a mass spectrometer, which should provide adequate sensitivity. However, if you are limited to UV or fluorescence detection, derivatization of the primary amine with an agent like OPA can significantly enhance sensitivity and may also improve chromatographic performance.[5][6]
Q5: Can I use Gas Chromatography (GC) to analyze this compound?
A5: Due to its polarity and the presence of the tertiary alcohol and primary amine, 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is not ideal for direct GC analysis. It is likely to be thermally labile and may degrade in the hot injection port. Derivatization to block the polar functional groups would be required to make it amenable to GC analysis, but HPLC is the more direct and recommended chromatographic technique.
Section 3: Visualized Workflows and Logic
General Analytical Workflow
The following diagram outlines a typical workflow for the development of an analytical method for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
Caption: A typical analytical method development workflow.
Troubleshooting Logic for Poor Chromatography
This decision tree provides a logical approach to troubleshooting common chromatographic issues encountered with this molecule.
Caption: A decision tree for troubleshooting chromatography.
References
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MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]
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PubChem. (n.d.). N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. Retrieved from [Link]
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PubChem. (n.d.). 6-methyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide. Retrieved from [Link]
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El Hassani, I. A., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. [Link]
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PubChem. (n.d.). 1-(5-amino-1H-pyrazol-4-yl)-2-methylpropan-2-ol. Retrieved from [Link]
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PubChem. (n.d.). 1-[4-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]piperazin-1-yl]ethanone. Retrieved from [Link]
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Chemsrc. (n.d.). 1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Elucidating the Mechanism of Action of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2][3] This guide focuses on the compound 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, a molecule whose specific mechanism of action is not yet publicly elucidated. We will navigate the landscape of potential biological activities for this compound, drawing comparisons with known pyrazole-based agents. This document serves as a strategic workflow for researchers aiming to characterize this and similar novel chemical entities. We will provide detailed experimental protocols and the rationale behind them, empowering research teams to systematically uncover the therapeutic potential of this 4-aminopyrazole derivative.
Introduction: The Enigma of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, with CAS Number 1206640-59-6, is a commercially available substituted 4-aminopyrazole.[4][5] While its chemical structure is defined, its biological target and mechanism of action remain to be characterized. The 4-aminopyrazole scaffold is a privileged structure, known to be a versatile pharmacophore present in numerous biologically active compounds.[6] Derivatives of this core structure have been identified as potent inhibitors of kinases, modulators of ion channels, and antimicrobial agents, among other functions.[7][8]
This guide will, therefore, take a hypothesis-driven approach. We will explore the most probable mechanisms of action for this compound based on the established activities of structurally related 4-aminopyrazole derivatives. For each potential mechanism, we will present a comparative analysis with a known compound and detail the experimental workflow required for validation.
Potential Mechanisms of Action and Comparative Analysis
The biological activity of pyrazole derivatives is largely dictated by the nature and position of their substituents. Based on the 4-aminopyrazole core, we can hypothesize several potential mechanisms of action for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
Kinase Inhibition: A Primary Hypothesis
The 4-aminopyrazole moiety is a common scaffold in the design of kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase. The amino group at the 4-position can form crucial hydrogen bonds with the hinge region of the kinase.
-
Comparative Compound: A Janus Kinase (JAK) Inhibitor A recently synthesized series of 4-aminopyrazole derivatives has demonstrated potent inhibitory activity against Janus kinases (JAKs).[7] For instance, compound 17m from this series showed IC50 values of 0.67 µM, 0.098 µM, and 0.039 µM against JAK1, JAK2, and JAK3, respectively.[7]
-
Comparative Compound: Fibroblast Growth Factor Receptor (FGFR) Inhibitors Furthermore, 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent inhibitors of FGFR, overcoming resistance to existing therapies.[9]
-
Comparative Compound: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors Derivatives of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide have been identified as potent and selective inhibitors of IRAK4, a key mediator in inflammatory signaling.[10][11]
Experimental Workflow for Kinase Inhibition Screening:
A tiered approach is recommended to investigate the potential kinase inhibitory activity of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
Sources
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A Researcher's Guide to Characterizing Novel Pyrazole-Based Kinase Inhibitors: A Comparative Framework
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and its prevalence in a multitude of clinically successful drugs.[1][2][3] Within the realm of oncology and inflammatory disease, this five-membered heterocycle is a key pharmacophore in numerous small molecule protein kinase inhibitors.[1] Its ability to form critical hydrogen bonds with the kinase hinge region, combined with the synthetic tractability of its core, allows for the development of highly potent and selective agents.[1][2] Eight FDA-approved kinase inhibitors, including Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its therapeutic significance.[1]
This guide addresses the challenge of characterizing a novel pyrazole-containing compound, using 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol as a hypothetical starting point. As of this writing, the specific kinase targets and biological activity of this particular molecule are not extensively documented in public literature. Therefore, this document serves as a strategic and methodological guide for researchers and drug development professionals. We will outline the essential preclinical workflow for identifying its targets, comparing its performance against established inhibitors, and validating its mechanism of action, thereby providing a robust framework for its evaluation.
Step 1: Initial Target Identification via Broad-Spectrum Kinome Screening
The first critical step in characterizing a novel kinase inhibitor is to understand its target landscape. With over 500 kinases in the human kinome, assuming a target based on scaffold alone is insufficient. The most effective approach is an unbiased, broad-spectrum screen.
Experimental Rationale: A comprehensive kinase panel assay provides a bird's-eye view of the compound's potency and selectivity. This is crucial for two reasons: it identifies the primary targets for further investigation and simultaneously reveals potential off-target liabilities that could lead to toxicity. A highly selective inhibitor is often desirable, but polypharmacology (inhibiting multiple targets) can also be therapeutically advantageous, as seen with multi-targeted inhibitors like AT9283 (a pyrazole derivative inhibiting Aurora kinases, JAK2, and Abl).
For the purpose of this guide, let us hypothesize that 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (hereafter referred to as "Compound X") is subjected to a 400+ kinase panel screen. A hypothetical result might reveal significant inhibitory activity (>90% inhibition at 1 µM) against a small subset of kinases, for instance: Aurora Kinase A, IRAK4, and p38α. This profile, featuring both cell cycle and inflammatory kinases, is plausible given the known targets of other pyrazole-based inhibitors.[4][5][6]
Caption: High-level workflow for characterizing a novel kinase inhibitor.
Step 2: Comparative Analysis Against Established Inhibitors
With primary targets identified, the next step is to benchmark Compound X against well-characterized, often clinically relevant, inhibitors of Aurora A, IRAK4, and p38α. This comparative analysis provides crucial context for the compound's potency and potential therapeutic utility.
Comparator Selection:
-
For Aurora Kinase A: Alisertib (MLN8237) , a selective and well-studied Aurora A inhibitor that has undergone extensive clinical investigation.
-
For IRAK4: PF-06650833 , a potent and selective IRAK4 inhibitor developed for inflammatory diseases.[4][7]
-
For p38α: Doramapimod (BIRB 796) , a classic example of a Type II inhibitor with high potency for p38α.[5][8]
Data Presentation: Comparative Potency
The most direct comparison is the half-maximal inhibitory concentration (IC50), determined through biochemical kinase activity assays. The table below presents our hypothetical IC50 data for Compound X alongside real, published data for the selected comparators.
| Kinase Target | Inhibitor | Biochemical IC50 (nM) | Source for Comparator Data |
| Aurora Kinase A | Compound X (Hypothetical) | 25 | N/A |
| Alisertib (MLN8237) | 1.2 | Published Literature | |
| IRAK4 | Compound X (Hypothetical) | 150 | N/A |
| PF-06650833 | 5.8 | Published Literature | |
| p38α | Compound X (Hypothetical) | 85 | N/A |
| Doramapimod (BIRB 796) | 0.1 | Published Literature[8] |
Interpretation: Based on this hypothetical data, Compound X would be considered a potent, dual inhibitor of Aurora A and p38α, with weaker activity against IRAK4. While less potent than the highly optimized comparators, its nanomolar activity against multiple cancer- and inflammation-relevant targets could warrant further investigation, particularly if it demonstrates other favorable properties like high cellular permeability, metabolic stability, or a unique selectivity profile against other kinases.
Step 3: Key Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. Below are detailed, step-by-step protocols for the essential assays required to generate the comparative data discussed above.
Protocol 1: Biochemical Kinase Activity Assay (IC50 Determination)
This protocol describes a generic, luminescence-based assay to measure the amount of ATP consumed during a kinase reaction, which is inversely proportional to kinase activity.
Principle: The assay quantifies the amount of ATP remaining in solution after a kinase reaction. A luciferase-based system uses the remaining ATP to generate a light signal. High kinase activity results in low ATP and a dim signal; potent inhibition results in high ATP and a bright signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The specific kinase and substrate concentrations should be optimized to ensure the reaction is in the linear range.
-
Prepare serial dilutions of Compound X and comparator inhibitors in DMSO, then dilute into kinase buffer to create 2X inhibitor solutions. A typical starting concentration is 10 mM in DMSO, with a final assay concentration range from 10 µM down to picomolar levels.
-
Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Km of the specific kinase for ATP to ensure competitive binding can be accurately measured.
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of 2X inhibitor solution (or buffer with DMSO for 'no inhibitor' and 'no enzyme' controls) to the appropriate wells.
-
Add 2.5 µL of 2X kinase/substrate solution to all wells except the 'no enzyme' control. Add 2.5 µL of buffer instead.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of 2X ATP solution to all wells to start the reaction.
-
Incubate the plate at 30°C for 60 minutes (or an optimized time).
-
-
Detection:
-
Add 10 µL of a commercial ATP detection reagent (e.g., ADP-Glo™) to all wells.
-
Incubate as per the manufacturer's instructions (typically 10-40 minutes) to stop the kinase reaction and generate the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the 'no inhibitor' (0% inhibition) and 'no enzyme' (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (Cellular Potency)
This protocol measures the metabolic activity of a cell line, which serves as a proxy for cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well for a human colon cancer line like HCT116, relevant for an Aurora kinase inhibitor) in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitors.
-
Add the desired final concentrations of inhibitors to the wells. Include a DMSO-only vehicle control.
-
Incubate the plate for 72 hours.
-
-
Detection:
-
Add 20 µL of a commercial viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
-
Step 4: Visualization of Pathways and Logic
Understanding the context of the kinase target is essential. Aurora Kinase A is a key regulator of mitosis. Its inhibition leads to mitotic arrest and, ultimately, apoptosis in cancer cells.
Caption: Role of Aurora A in mitosis and point of inhibition.
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Navigating the Preclinical Landscape: A Comparative Guide to the In Vivo Efficacy of Aminopyrazole-Based Anticancer Agents
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this class, amino-pyrazoles have emerged as particularly promising candidates for the development of novel therapeutics, especially in oncology. Their ability to act as bioisosteres of purines allows them to interact with a variety of enzymatic targets, most notably protein kinases, which are key regulators of cellular growth and proliferation. While the specific compound 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is not prominently featured in publicly accessible in vivo efficacy studies, a wealth of preclinical data exists for structurally related analogs, particularly within the pyrazolo[3,4-d]pyrimidine series. This guide provides a comparative analysis of the in vivo efficacy of representative pyrazolo[3,4-d]pyrimidine compounds, offering valuable insights into the therapeutic potential of this chemical class for researchers engaged in the discovery and development of next-generation anticancer agents.
The Pyrazolo[3,4-d]pyrimidine Core: A Versatile Scaffold for Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine nucleus is a key pharmacophore in a number of kinase inhibitors. Its structure mimics the adenine core of ATP, enabling competitive binding to the ATP-binding pocket of various kinases. This competitive inhibition blocks the phosphorylation of downstream substrates, thereby disrupting signaling pathways that are often hyperactivated in cancer cells. One of the primary targets for this class of compounds is the Src family of non-receptor tyrosine kinases, which play crucial roles in cell proliferation, survival, migration, and angiogenesis.
Caption: General mechanism of action for pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Comparative In Vivo Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives
To illustrate the in vivo potential of the amino-pyrazole scaffold, this guide focuses on two well-documented pyrazolo[3,4-d]pyrimidine derivatives that have been evaluated in preclinical cancer models: a Src inhibitor in medulloblastoma and a TRAP1/Hsp90 inhibitor in prostate cancer .
Case Study 1: Src Inhibition in a Medulloblastoma Xenograft Model
A study by Rossi et al. investigated the in vivo efficacy of novel pyrazolo-[3,4-d]-pyrimidine derivatives as Src kinase inhibitors in a mouse xenograft model of medulloblastoma, a common malignant brain tumor in children.[1] The compounds S7, S29, and SI163 demonstrated significant antitumor activity.
Table 1: In Vivo Efficacy of Pyrazolo[3,4-d]pyrimidine Src Inhibitors in a Medulloblastoma Xenograft Model
| Compound | Dose & Schedule | Tumor Growth Inhibition | Key Findings | Reference |
| S29 | 10 mg/kg, i.p., daily | Significant reduction in tumor volume and weight compared to control | Induced G2/M cell cycle arrest and apoptosis. Showed greater efficacy than cisplatin and etoposide in vitro. | [1] |
-
Cell Line: Human medulloblastoma Daoy cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: 5 x 10^6 Daoy cells were subcutaneously injected into the flank of each mouse.
-
Treatment Initiation: When tumors reached a palpable size, mice were randomized into control and treatment groups.
-
Drug Administration: The compound (e.g., S29) was administered intraperitoneally (i.p.) daily at a dose of 10 mg/kg.
-
Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed.
-
Mechanism of Action Studies: Western blot analysis was performed on tumor lysates to assess the inhibition of Src phosphorylation and effects on cell cycle regulatory proteins.
Caption: Experimental workflow for the in vivo evaluation of S29 in a medulloblastoma xenograft model.
Case Study 2: TRAP1/Hsp90 Inhibition in a Prostate Cancer Xenograft Model
Another study focused on pyrazolo[3,4-d]pyrimidine-6-amine derivatives as inhibitors of TNF Receptor Associated Protein 1 (TRAP1), a mitochondrial paralog of Hsp90.[2] Compounds 47 and 48 were identified as potent inhibitors and their in vivo efficacy was evaluated in a mouse xenograft model of prostate cancer.
Table 2: In Vivo Efficacy of Pyrazolo[3,4-d]pyrimidine TRAP1/Hsp90 Inhibitors in a Prostate Cancer Xenograft Model
| Compound | Dose & Schedule | Tumor Growth Inhibition | Key Findings | Reference |
| 47 | Not specified | Significant reduction in tumor growth | Good metabolic and plasma stability. Interacts with the ATP binding pocket of TRAP1. | [2] |
| 48 | Not specified | Significant reduction in tumor growth | Similar profile to compound 47. | [2] |
-
Cell Line: Human prostate cancer PC3 cells.
-
Animal Model: Male BALB/c nude mice.
-
Tumor Implantation: PC3 cells were subcutaneously injected into the flank of each mouse.
-
Treatment Initiation: Once tumors reached a specific volume, mice were assigned to treatment and control groups.
-
Drug Administration: The compounds (47 and 48) were administered to the mice (route and schedule not detailed in the abstract).
-
Efficacy Assessment: Tumor growth was monitored throughout the study.
Comparative Discussion and Future Perspectives
The presented case studies highlight the significant in vivo antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives in different cancer models, targeting distinct but related pathways. The Src inhibitors demonstrated efficacy in a pediatric brain tumor model, suggesting their potential for treating cancers with high Src activity.[1] The TRAP1/Hsp90 inhibitors showed promise in a prostate cancer model, indicating the therapeutic potential of targeting mitochondrial chaperones.[2]
While direct in vivo efficacy data for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is not available in the public domain, the robust preclinical data for the broader class of amino-pyrazole derivatives, particularly the pyrazolo[3,4-d]pyrimidines, provides a strong rationale for its further investigation. The "2-methylpropan-2-ol" substituent could influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, which are critical for in vivo efficacy.
Future studies on novel amino-pyrazole derivatives should focus on:
-
Comprehensive Pharmacokinetic Profiling: To assess absorption, distribution, metabolism, and excretion (ADME) properties.
-
In Vivo Efficacy in a Range of Models: Including patient-derived xenografts (PDXs) to better predict clinical response.
-
Toxicity and Safety Assessment: To determine the therapeutic window.
-
Biomarker Development: To identify patient populations most likely to respond to treatment.
References
- Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., Puca, A., Pucci, B., La Montagna, R., Bologna, M., Botta, M., & Giordano, A. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 24(1), 1-12.
- Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., Puca, A., Pucci, B., La Montagna, R., Bologna, M., Botta, M., & Giordano, A. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. FASEB J, 24(1), 1-12.
- Manetti, F., Santucci, A., Locatelli, G. A., Maga, G., Spreafico, A., Serchi, T., Orlandini, M., Bernardini, G., Caradonna, N. P., Spallarossa, A., Brullo, C., Schenone, S., Bruno, O., Ranise, A., Bondavalli, F., Hoffmann, O., Bologna, M., Angelucci, A., & Botta, M. (2007). Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice. Journal of Medicinal Chemistry, 50(23), 5579–5588.
- Lee, J. H., Kang, B. H., Kim, D. H., Lee, S. H., Kim, H. J., Lee, J. E., ... & Kang, S. S. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry, 101, 103901.
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A Researcher's Guide to Establishing the Preclinical Toxicity Profile of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the preclinical toxicity profile of the novel chemical entity, 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Given that the toxicological properties of this compound are not yet thoroughly investigated, this document outlines a systematic, multi-tiered approach to generate the foundational safety data required for further development.[1] Instead of a direct comparison with established alternatives for which data is sparse, this guide focuses on the requisite experimental workflows to generate a robust, comparative dataset from the ground up.
The core principle of this guide is to build a safety profile through a logical progression of assays, from initial in vitro screens to more complex systemic evaluations. This strategy ensures that resources are used efficiently and that a clear, data-driven understanding of the compound's potential liabilities is established early in the development pipeline.
Tier 1: Foundational In Vitro Safety Screening
The initial phase of toxicological assessment focuses on cell-based assays to determine basal cytotoxicity, mutagenic potential, and risk of cardiac-related adverse effects. These assays are crucial for early go/no-go decisions.
In Vitro Cytotoxicity: The MTT Assay
Expertise & Experience: The first step in understanding a compound's toxicity is to determine the concentrations at which it causes cell death. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[2] A reduction in metabolic activity in the presence of the compound indicates a cytotoxic effect. By testing across a range of concentrations and in multiple cell lines (e.g., a hepatic line like HepG2, a renal line like HEK293, and a relevant cancer cell line if applicable), we can determine the compound's potency in causing cell death and its potential for cell-type specificity.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for a predetermined period, typically 24 or 48 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Cytotoxicity Profile
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| HepG2 | 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol | 48 | Experimental Value |
| HEK293 | 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol | 48 | Experimental Value |
| MCF-7 | 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol | 48 | Experimental Value |
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining compound cytotoxicity via MTT assay.
Genotoxicity: The Bacterial Reverse Mutation (Ames) Test
Trustworthiness: A critical safety concern for any new chemical entity is its potential to cause DNA mutations, which can lead to cancer. The Ames test is a globally recognized and regulatory-accepted bacterial assay to assess the mutagenic potential of a chemical compound.[3][4][5] It uses several strains of Salmonella typhimurium that are engineered with mutations in the gene required to synthesize the amino acid histidine, rendering them unable to grow on a histidine-free medium.[3] A positive test occurs when the test compound causes a reverse mutation (reversion) that allows the bacteria to produce histidine again and form colonies. The inclusion of a rat liver extract (S9 fraction) mimics mammalian metabolism, allowing for the detection of metabolites that may be mutagenic.[4][6]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Grow overnight cultures of Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537) at 37°C.[3]
-
Metabolic Activation: Prepare an S9 mix containing rodent liver S9 fraction and cofactors (e.g., NADP, G6P) if metabolic activation is being tested. For tests without metabolic activation, use a buffer solution.[3]
-
Test Mixture: In a sterile tube, combine 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations (or a positive/negative control), and 500 µL of the S9 mix or buffer.[3]
-
Top Agar: Add 2 mL of molten top agar (containing a trace amount of histidine/biotin) to the test mixture, vortex briefly, and pour onto a minimal glucose agar plate. The limited histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
Data Presentation: Ames Test Results
| Strain | Compound Concentration | Metabolic Activation (S9) | Mean Revertant Colonies ± SD | Mutagenicity Ratio (Treated/Control) |
| TA100 | Vehicle Control | - | Value | 1.0 |
| TA100 | 10 µ g/plate | - | Value | Value |
| TA100 | 100 µ g/plate | - | Value | Value |
| TA100 | Vehicle Control | + | Value | 1.0 |
| TA100 | 10 µ g/plate | + | Value | Value |
| TA100 | 100 µ g/plate | + | Value | Value |
Workflow for the Ames Test
Caption: Workflow for assessing mutagenicity using the Ames test.
Cardiotoxicity: hERG Channel Inhibition Assay
Authoritative Grounding: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[7][8] Regulatory agencies mandate hERG screening for most new drug candidates.[8] Automated patch-clamp electrophysiology is the gold standard for assessing a compound's effect on the hERG channel, providing high-quality, sensitive data on channel inhibition.[7]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: Use a stable mammalian cell line (e.g., HEK293) expressing the hERG channel.
-
Automated System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).[7]
-
Cell Preparation: Cells are prepared and loaded into the system, where they are automatically captured and a whole-cell patch-clamp configuration is established.
-
Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG current.[9] The stability of the current is monitored in an extracellular solution.
-
Compound Application: The test compound is applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM).[7] A vehicle control (DMSO) and a known hERG inhibitor (e.g., E-4031) are used as negative and positive controls, respectively.[7]
-
Data Acquisition: The hERG tail-current is measured before and after the application of the compound.
-
Analysis: The percentage of current inhibition is calculated for each concentration, and the data is fitted to a concentration-response curve to determine the IC₅₀ value.
Data Presentation: hERG Inhibition Profile
| Compound | Concentration (µM) | Mean % Inhibition of hERG Current | hERG IC₅₀ (µM) |
| 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol | 0.1 | Value | \multirow{3}{*}{Calculated Value} |
| 1.0 | Value | ||
| 10.0 | Value | ||
| E-4031 (Positive Control) | 0.01 | Value | Known Value |
Principle of hERG Channel Assay
Caption: Principle of hERG channel inhibition leading to reduced K+ current.
Tier 2: Acute Systemic Toxicity In Vivo
Expertise & Experience: Following in vitro characterization, an in vivo study is necessary to understand the compound's effects on a whole biological system. Acute oral toxicity studies provide critical information on the potential hazards after a single dose, help determine the median lethal dose (LD₅₀), and inform dose selection for future, longer-term studies.[10] The Up-and-Down Procedure (UDP), OECD Test Guideline 425, is a modern approach that minimizes the number of animals required while still providing a statistically robust estimate of the LD₅₀.[11][12][13]
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
-
Animal Species: The preferred species is the rat, typically using a single sex (females are often slightly more sensitive).[12][14] Animals are acclimatized for at least 5 days.
-
Dosing: A single animal is dosed orally by gavage. The initial dose is selected based on any available information, often a step below the best preliminary estimate of the LD₅₀.[13]
-
Sequential Dosing: Animals are dosed sequentially, usually at 48-hour intervals.[13]
-
If an animal survives, the next animal is given a higher dose (by a constant multiplicative factor, e.g., 1.75).
-
If an animal dies, the next animal is given a lower dose.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.[13][14]
-
Termination and Analysis: The test is stopped when specific criteria are met (e.g., a certain number of reversals in dose direction have occurred). The LD₅₀ is then calculated using the maximum likelihood method. All animals are subjected to a gross necropsy.[13]
Data Presentation: Summary of Acute Oral Toxicity Observations
| Animal ID | Dose (mg/kg) | Outcome (48h) | Clinical Signs of Toxicity | Body Weight Change (Day 14) | Necropsy Findings |
| F1 | 175 | Survived | e.g., None observed | e.g., +15g | e.g., No abnormalities |
| F2 | 550 | Survived | e.g., Mild lethargy | e.g., +10g | e.g., No abnormalities |
| F3 | 1750 | Died | e.g., Piloerection, ataxia | N/A | e.g., Gastric irritation |
| F4 | 550 | Survived | e.g., Mild lethargy | e.g., +12g | e.g., No abnormalities |
| Estimated LD₅₀ | Calculated Value (mg/kg) |
Workflow for OECD 425 Up-and-Down Procedure
Caption: Decision-making workflow in the OECD 425 toxicity test.
Data Synthesis and Comparative Profile
The data generated from these foundational assays provide a multi-faceted initial toxicity profile for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. This profile allows for an objective, data-driven comparison against other compounds in development or established benchmarks. A comprehensive profile is the first step toward identifying potential liabilities and guiding the next stages of drug development.
Hypothetical Comparative Toxicity Summary
| Toxicity Endpoint | Parameter | 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol | Alternative Compound A | Desired Profile |
| Cytotoxicity | HepG2 IC₅₀ | Experimental Value | e.g., 15 µM | > 50 µM |
| Genotoxicity | Ames Test | Positive/Negative | e.g., Negative | Negative |
| Cardiotoxicity | hERG IC₅₀ | Experimental Value | e.g., > 30 µM | > 30 µM |
| Acute Systemic Toxicity | Oral LD₅₀ (Rat) | Experimental Value | e.g., > 2000 mg/kg | > 2000 mg/kg |
This guide provides a robust, validated, and efficient pathway to characterize the toxicity of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. By adhering to these standardized protocols, researchers can generate high-quality, reproducible data essential for making informed decisions in the drug discovery and development process.
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Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link][4]
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OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link][11]
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OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program (NTP). [Link][10]
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OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. [Link][14]
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Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Online Biology Notes. [Link][5]
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In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link][15]
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The Ames Test. (n.d.). University of California, Davis. [Link][17]
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Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (n.d.). OECD. [Link][13]
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MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. (2026). Capot Chemical. [Link][1]
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hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. [Link][7]
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Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC - NIH. [Link][18]
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The Pyrazole Scaffold: A Comparative Analysis of Its Inhibitory Power Across Key Drug Targets
A Technical Guide for Researchers and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have led to the development of a multitude of clinically successful drugs targeting a diverse range of enzymes. This guide provides a comparative analysis of pyrazole-based inhibitors against three critical enzyme classes: Janus kinases (JAKs), cyclooxygenases (COX), and monoamine oxidases (MAO), offering insights into their performance, selectivity, and the experimental methodologies used for their evaluation.
Pyrazole-Based Kinase Inhibitors: Targeting the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central players in cytokine signaling, regulating a plethora of cellular processes including inflammation, immunity, and hematopoiesis. Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases and cancers, making JAKs a prime target for therapeutic intervention. Pyrazole-based inhibitors have emerged as a highly successful class of drugs in this arena.
Mechanism of Action: Competitive ATP Inhibition
Pyrazole-based JAK inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation and activation of the JAKs, thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. The inhibition of STAT phosphorylation prevents their dimerization and translocation to the nucleus, ultimately downregulating the transcription of pro-inflammatory and proliferative genes.[1]
Comparative Performance of Pyrazole-Based JAK Inhibitors
A prime example of a pyrazole-based JAK inhibitor is Ruxolitinib . It exhibits potent and selective inhibition of JAK1 and JAK2.[1][2] To understand its performance, we can compare its inhibitory activity with another prominent, though not pyrazole-based, JAK inhibitor, Tofacitinib .
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| Ruxolitinib | JAK1 | 3.3 | [3] |
| JAK2 | 2.8 | [3] | |
| JAK3 | 323 | [3] | |
| TYK2 | 19 | [3] | |
| Tofacitinib | JAK1 | 1-5 | [4][5] |
| JAK2 | 20-100 | [4] | |
| JAK3 | 5-30 | [4] |
Key Insights:
-
Ruxolitinib demonstrates high potency against JAK1 and JAK2, with significantly less activity against JAK3.[3] This selectivity profile is crucial for its therapeutic efficacy in myeloproliferative neoplasms, which are often driven by dysregulated JAK2 signaling.
-
Tofacitinib, a preferential JAK1/3 inhibitor, shows a different selectivity profile. While also potent against JAK1, it has a greater inhibitory effect on JAK3 compared to Ruxolitinib.[4][5]
Experimental Workflow: In Vitro Kinase Inhibition Assay
The determination of an inhibitor's IC50 value is a fundamental step in its characterization. A common method is the in vitro kinase assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Preparation: Prepare serial dilutions of the pyrazole-based inhibitor (e.g., Ruxolitinib) in a suitable solvent like DMSO.
-
Reaction Setup: In a microplate, combine the recombinant JAK enzyme (e.g., JAK1 or JAK2), a kinase buffer containing necessary cofactors (e.g., MgCl2), and the diluted inhibitor.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to facilitate binding.
-
Initiation: Initiate the kinase reaction by adding a mixture of ATP and a specific substrate (e.g., a synthetic peptide corresponding to a STAT phosphorylation site).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as luminescence-based assays that measure the remaining ATP (e.g., Kinase-Glo®), or by using antibodies specific to the phosphorylated substrate in an ELISA format.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Impact: The JAK-STAT Signaling Pathway
The inhibitory action of pyrazole-based compounds like Ruxolitinib can be visualized within the context of the JAK-STAT signaling pathway.
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Pyrazole-Based COX Inhibitors: A Selective Approach to Inflammation
Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6] The development of selective COX-2 inhibitors was a major breakthrough in anti-inflammatory therapy, and pyrazole-based compounds have been at the forefront of this class.
Mechanism of Action: Selective Inhibition of COX-2
Pyrazole-based COX-2 inhibitors, such as Celecoxib , possess a distinct chemical structure that allows them to selectively bind to the active site of the COX-2 enzyme. The active site of COX-2 is larger and has a side pocket that is not present in COX-1. The pyrazole scaffold and its substituents are designed to fit into this larger active site and interact with key amino acid residues, leading to potent and selective inhibition.[6] This selectivity spares the gastroprotective functions of COX-1, theoretically reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Comparative Performance of Pyrazole-Based COX-2 Inhibitors
Celecoxib is a well-established pyrazole-based COX-2 inhibitor. Its performance can be compared to another selective COX-2 inhibitor, Etoricoxib , which is a 1,2-diarylpyridine derivative. A key metric for comparison is the COX-1/COX-2 IC50 ratio, which indicates the selectivity for COX-2.
| Inhibitor | IC50 COX-1 (μM) | IC50 COX-2 (μM) | COX-1/COX-2 IC50 Ratio | Reference(s) |
| Celecoxib | 16 | 0.54 | 29.6 | [7] |
| Etoricoxib | - | - | 344 | [7] |
Key Insights:
-
Both Celecoxib and Etoricoxib are highly selective for COX-2 over COX-1.
-
Etoricoxib exhibits a significantly higher COX-1/COX-2 IC50 ratio, suggesting greater selectivity for COX-2 compared to Celecoxib.[7]
Experimental Workflow: COX-2 Inhibition Assay
The inhibitory activity of compounds against COX-2 can be determined using a whole blood assay or a purified enzyme assay.
Caption: Workflow for a COX-2 inhibition assay.
Step-by-Step Protocol:
-
Preparation: Prepare serial dilutions of the pyrazole-based inhibitor (e.g., Celecoxib).
-
Reaction Setup: Use either human whole blood (which contains COX enzymes) or purified recombinant COX-2 enzyme.
-
Pre-incubation: Pre-incubate the whole blood or purified enzyme with the inhibitor for a specific time.
-
Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Incubation: Incubate the reaction at 37°C.
-
Termination and Detection: Stop the reaction and measure the levels of prostaglandin E2 (PGE2), a major product of the COX-2 pathway. PGE2 levels can be quantified using methods like ELISA or mass spectrometry.
-
Data Analysis: Calculate the percent inhibition of PGE2 production at each inhibitor concentration and determine the IC50 value.
Visualizing the Impact: The Prostaglandin Synthesis Pathway
Celecoxib's selective inhibition of COX-2 disrupts the synthesis of pro-inflammatory prostaglandins.
Caption: Celecoxib selectively inhibits COX-2 in the prostaglandin synthesis pathway.
Pyrazole-Based MAO Inhibitors: Modulating Neurotransmitter Levels
Monoamine oxidases (MAOs) are a family of enzymes (MAO-A and MAO-B) that catalyze the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. The pyrazole and its dihydro derivative, pyrazoline, have been explored as scaffolds for the development of MAO inhibitors.
Mechanism of Action: Selective and Reversible/Irreversible Inhibition
Pyrazole-based MAO inhibitors can act through different mechanisms. Some are reversible inhibitors, forming non-covalent interactions with the enzyme's active site. Others are irreversible inhibitors, forming a covalent bond with the FAD cofactor of the enzyme, leading to its inactivation. The selectivity for MAO-A or MAO-B is determined by the specific substitutions on the pyrazole ring, which influence the inhibitor's ability to fit into the distinct active site topographies of the two isoforms.[8][9]
Comparative Performance of Pyrazole-Based MAO-B Inhibitors
Several pyrazoline derivatives have shown potent and selective inhibition of MAO-B. Their performance can be compared to Selegiline , a well-established irreversible MAO-B inhibitor.
| Inhibitor | Target | IC50 (µM) | Reference(s) |
| Halogenated Pyrazoline (EH7) | MAO-B | 0.063 | [8] |
| MAO-A | 8.38 | [8] | |
| Selegiline | MAO-B | 0.037 | [10] |
| MAO-A | - | - | |
| Rasagiline | MAO-B (human brain) | 0.014 | [11] |
| MAO-A (human brain) | 0.710 | [11] |
Key Insights:
-
Halogenated pyrazoline derivatives can exhibit high potency and selectivity for MAO-B.[8]
-
The potency of some pyrazoline-based inhibitors is comparable to that of the established drug Selegiline.[8][10]
-
Rasagiline, another irreversible MAO-B inhibitor, also shows high potency.[11]
Experimental Workflow: MAO Inhibition Assay
The inhibitory activity of pyrazole derivatives against MAO-A and MAO-B is typically assessed using a fluorometric or spectrophotometric assay.
Caption: Pyrazole-based inhibitors block MAO-B, increasing dopamine availability.
Conclusion
The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective enzyme inhibitors. This guide has demonstrated the successful application of pyrazole-based inhibitors in targeting kinases, COX enzymes, and monoamine oxidases. The comparative analysis of their performance against other inhibitors, supported by detailed experimental workflows and pathway visualizations, underscores the importance of this privileged structure in modern drug discovery. The continued exploration of the pyrazole chemical space promises to yield even more refined and effective therapeutics for a wide range of diseases.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
A Comparative Framework for De-risking Novel Small Molecules
In the landscape of modern drug discovery, the aphorism "know thy molecule" has never been more critical. The journey from a promising hit to a viable clinical candidate is fraught with challenges, chief among them being the potential for off-target interactions.[1][2] An off-target effect occurs when a drug interacts with unintended biological molecules, which can lead to unforeseen side effects and diminish therapeutic efficacy.[1][3][4] This guide provides a comprehensive framework for conducting cross-reactivity studies on the novel small molecule, 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (herein referred to as "Pyrazol-ol-X"), a compound with a pyrazole scaffold of interest in medicinal chemistry.
Rather than presenting a rigid protocol, this document, authored from the perspective of a Senior Application Scientist, offers a strategic, multi-tiered approach. We will explore the causality behind experimental choices, establish self-validating systems, and ground our methodologies in authoritative practices. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize and de-risk novel chemical entities.
Part 1: The Rationale - Why Cross-Reactivity Profiling is Non-Negotiable
The specificity of a drug for its intended target is a cornerstone of modern pharmacology.[1] However, achieving absolute specificity is a significant challenge in complex biological systems.[1] Unforeseen interactions, or off-target effects, are a leading cause of drug attrition during clinical development.[2] Early and comprehensive cross-reactivity profiling allows for the identification of these potential liabilities, enabling medicinal chemists to optimize lead compounds for improved selectivity and safety.[2][5] This proactive approach not only saves significant time and resources but is also a critical component of the preclinical safety data package required for regulatory submissions like an Investigational New Drug (IND) application.[6][7]
Part 2: A Tiered Approach to Selectivity Profiling
A logical and cost-effective strategy for assessing the selectivity of a novel compound like Pyrazol-ol-X involves a tiered experimental workflow. This approach begins with broad, high-throughput screens and progresses to more focused and physiologically relevant assays.
Tier 1: In Silico Prediction and Broad-Panel Screening
Before embarking on expensive wet-lab experiments, a crucial first step is to leverage computational tools.
1. In Silico Off-Target Prediction:
-
Principle: Algorithms analyze the 2D and 3D structure of Pyrazol-ol-X to identify structural similarities to known ligands for a wide array of biological targets.[8][9] This can predict potential off-target interactions and guide the selection of appropriate screening panels.[10][11]
-
Causality: By comparing the chemical features of Pyrazol-ol-X to databases of compounds with known biological activities, we can generate a probabilistic map of potential interactions, prioritizing the most likely off-targets for experimental validation.
2. Broad Kinase Panel Screening:
-
Principle: The human kinome consists of over 500 kinases, many of which are implicated in disease and represent common targets for small molecule drugs.[12] Kinase profiling services screen a compound against a large panel of purified kinases (e.g., >400) to measure its inhibitory activity.[13][14]
-
Causality: The pyrazole core is a common scaffold in kinase inhibitors. Therefore, a broad kinase screen is a high-yield starting point to identify both intended and unintended kinase interactions.[12] This initial screen provides a wide-angle view of the compound's behavior across a major target family.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol outlines a typical biochemical assay to measure the effect of Pyrazol-ol-X on the activity of a panel of kinases.
-
Reagent Preparation:
-
Prepare a stock solution of Pyrazol-ol-X in 100% DMSO.
-
Serially dilute the compound stock to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Prepare assay buffers, kinase/substrate solutions, and ATP solution according to the manufacturer's protocol (e.g., Promega ADP-Glo™).
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 1-5 µL) of each compound dilution to the wells of a 384-well assay plate. Include vehicle (DMSO) and no-enzyme controls.
-
Add the kinase/substrate mixture to all wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.[13]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Tier 2: Secondary Target-Based Assays
Based on the in silico predictions and the results from the kinase screen, the next tier involves screening against other major target classes.
-
GPCR Profiling: G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the target of approximately 30-40% of all approved drugs.[15][16] Radioligand binding assays are a common method to assess a compound's ability to bind to a panel of GPCRs.[17]
-
Ion Channel and Enzyme Panels: Depending on structural alerts from the in silico analysis, screening against panels of ion channels (especially hERG for cardiovascular safety), proteases, phosphatases, and nuclear receptors can be highly informative.[18]
Experimental Protocol: GPCR Radioligand Binding Assay (Competition)
This protocol describes a competitive binding assay to determine if Pyrazol-ol-X can displace a known radiolabeled ligand from a specific GPCR.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the target GPCR.[17]
-
-
Assay Setup:
-
In a 96-well filter plate, combine the cell membranes, a fixed concentration of a specific radiolabeled ligand (e.g., ³H-labeled), and varying concentrations of Pyrazol-ol-X.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[17]
-
-
Washing and Detection:
-
Rapidly filter the contents of the plate through the filter mat using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Pyrazol-ol-X by subtracting the non-specific binding from the total binding.
-
Plot the specific binding against the log of the Pyrazol-ol-X concentration to determine the IC50, which can then be used to calculate the inhibitory constant (Ki).
-
Tier 3: Cellular Assays for Physiological Relevance
The final tier of testing moves from biochemical assays to a cellular context, which provides a more accurate prediction of a compound's behavior in a living system.[19]
-
Cellular Thermal Shift Assay (CETSA®): This powerful technique measures target engagement directly within intact cells or tissues.[20][21] It is based on the principle that a compound binding to its target protein will stabilize it against heat-induced denaturation.[22][23] A shift in the protein's melting temperature upon compound treatment provides direct evidence of target engagement in a physiological setting.[20][24]
-
Phenotypic Screening: This involves testing the compound in various cell-based assays that measure complex biological responses (e.g., cell viability, apoptosis, pathway activation). This can uncover unexpected off-target effects that might not be identified in target-based screens.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
This protocol provides a general workflow for assessing the target engagement of Pyrazol-ol-X in a cellular context.
-
Cell Treatment:
-
Culture the chosen cell line to an appropriate confluency.
-
Treat the cells with either Pyrazol-ol-X at various concentrations or a vehicle control (DMSO) for a defined period.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control.
-
-
Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature using an antibody-based detection method like Western blotting or ELISA.
-
-
Data Analysis:
-
For each treatment condition, plot the relative amount of soluble target protein against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm).
-
A significant increase in the Tm in the presence of Pyrazol-ol-X indicates target stabilization and therefore, target engagement.[22]
-
Part 3: Data Presentation and Comparative Analysis
Objective comparison requires clear and concise data presentation. The following tables present hypothetical, yet realistic, data comparing Pyrazol-ol-X with two fictional alternatives, "Competitor A" (a known selective inhibitor) and "Competitor B" (a known multi-kinase inhibitor).
Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | Pyrazol-ol-X | Competitor A | Competitor B |
| Primary Target X | 95% | 98% | 92% |
| Kinase 1 | 15% | 5% | 85% |
| Kinase 2 | 8% | 2% | 12% |
| Kinase 3 | 45% | 10% | 78% |
| Kinase 4 | 5% | 3% | 25% |
| ... (400+ others) | <10% | <10% | ... |
Data Interpretation: Pyrazol-ol-X shows high potency against its primary target. It exhibits moderate off-target activity against Kinase 3, warranting further investigation. Competitor A demonstrates high selectivity, while Competitor B is a non-selective inhibitor, as expected.
Table 2: Comparative Potency (IC50 / Ki in nM)
| Target | Assay Type | Pyrazol-ol-X | Competitor A | Competitor B |
| Primary Target X | Biochemical IC50 | 15 nM | 10 nM | 25 nM |
| Kinase 3 | Biochemical IC50 | 850 nM | >10,000 nM | 150 nM |
| GPCR Y | Binding Ki | >10,000 nM | >10,000 nM | >10,000 nM |
| hERG Channel | Binding IC50 | >20,000 nM | >20,000 nM | 1,500 nM |
Data Interpretation: The selectivity ratio for Pyrazol-ol-X (IC50 Kinase 3 / IC50 Primary Target X) is approximately 57-fold.[25] This provides a quantitative measure of its selectivity.[25] Competitor A shows a much higher selectivity (>1000-fold), while Competitor B has poor selectivity (~6-fold). Importantly, Pyrazol-ol-X shows no significant activity at GPCR Y or the hERG channel, which is a positive safety indicator.
Part 4: Visualization of Workflow and Decision Making
Diagrams are essential for visualizing complex workflows and logical relationships.
Caption: Tiered workflow for cross-reactivity profiling.
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A Comparative Benchmarking Guide: Profiling 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol Against Established JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of immunomodulatory therapeutics is continually evolving, with a significant focus on small-molecule inhibitors that can be orally administered. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and versatile biological activities.[1][2] This guide introduces a novel pyrazole-containing compound, 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (herein referred to as Pyrazolol-A for clarity), and proposes a rigorous benchmarking framework against established therapeutic agents.
The structural elements of Pyrazolol-A suggest a potential interaction with intracellular kinase pathways. Pyrazole derivatives have shown significant promise as kinase inhibitors, particularly targeting the Janus kinase (JAK) family.[3] The JAK-STAT signaling pathway is a critical mediator of immune cell development, proliferation, and activation, making it a prime target for treating autoimmune and inflammatory diseases.[4][5][6] Dysregulation of this pathway is implicated in conditions like rheumatoid arthritis, myelofibrosis, and psoriasis.[7][8]
This guide outlines a comprehensive strategy to benchmark Pyrazolol-A against two leading, FDA-approved JAK inhibitors: Tofacitinib and Ruxolitinib .[9][10][11] Tofacitinib preferentially inhibits JAK1 and JAK3, while Ruxolitinib is selective for JAK1 and JAK2.[12][13][14] By comparing Pyrazolol-A to these benchmarks, we can elucidate its potency, selectivity, and cellular efficacy, providing a robust dataset for further development.
Part 1: Experimental Design & Rationale
The core of this benchmarking study is a two-tiered approach: initial biochemical screening to determine direct enzymatic inhibition, followed by cell-based assays to confirm activity in a physiologically relevant context. This progression is crucial for validating on-target effects and understanding the compound's therapeutic potential.
Tier 1: Biochemical Kinase Profiling
Objective: To determine the direct inhibitory potency (IC50) of Pyrazolol-A against key JAK isoforms and to assess its selectivity.
Causality of Experimental Choice: We will employ the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[15][16] This assay is selected for its high sensitivity, broad dynamic range, and scalability for high-throughput screening, making it an industry standard for profiling kinase inhibitors.[17] By measuring ADP production, we directly assess the catalytic activity of the kinase, providing a clear measure of inhibition.
Tier 2: Cellular Mechanism of Action
Objective: To measure the functional consequence of JAK inhibition in a human cell line by quantifying the inhibition of cytokine-induced STAT phosphorylation.
Causality of Experimental Choice: The JAK-STAT pathway's primary function is to transduce cytokine signals.[18][19] A hallmark of JAK activation is the subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] Therefore, inhibiting STAT phosphorylation is a direct downstream indicator of a compound's cellular efficacy. We will use an assay that stimulates cells with a specific cytokine (e.g., Interleukin-6, IL-6) to activate the JAK-STAT pathway and then measure the levels of phosphorylated STAT3 (pSTAT3) in the presence of our test compounds.[20][21] This provides a self-validating system: if the compound inhibits the target kinase, a dose-dependent decrease in pSTAT3 levels should be observed.
Below is a diagram illustrating the overall experimental workflow.
Caption: High-level experimental workflow for benchmarking Pyrazolol-A.
Part 2: Detailed Experimental Protocols
For this guide to be trustworthy and reproducible, detailed, step-by-step protocols are essential. The following methods include necessary controls to ensure data integrity.
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol outlines the steps for determining the potency of Pyrazolol-A, Tofacitinib, and Ruxolitinib against JAK1, JAK2, and JAK3.
Materials:
-
Recombinant human JAK1, JAK2, JAK3 enzymes
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)[22]
-
Test compounds (Pyrazolol-A, Tofacitinib, Ruxolitinib) dissolved in DMSO
-
384-well assay plates (white, low-volume)
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. The final top concentration in the assay should be 10 µM. Include a DMSO-only control (vehicle, represents 0% inhibition) and a no-enzyme control (represents 100% inhibition).
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase buffer containing the JAK enzyme and MBP substrate to each well of a 384-well plate.
-
Add 25 nL of the serially diluted compounds or DMSO control to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction: Add 2.5 µL of ATP solution (at a concentration equal to the Km for each enzyme) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[16]
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and uses the new ATP to generate a luminescent signal.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular pSTAT3 Inhibition Assay
This protocol measures the ability of the compounds to inhibit IL-6-induced STAT3 phosphorylation in TF-1 cells (a human erythroleukemia cell line that expresses the IL-6 receptor).
Materials:
-
TF-1 cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Recombinant human IL-6
-
Test compounds (Pyrazolol-A, Tofacitinib, Ruxolitinib) dissolved in DMSO
-
Phosphate Buffered Saline (PBS)
-
Fixation and Permeabilization buffers (e.g., from a commercial kit)
-
Anti-pSTAT3 (Tyr705) antibody conjugated to a fluorophore (e.g., Alexa Fluor 647)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture TF-1 cells according to standard protocols. The day before the assay, seed cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Serum Starvation: To reduce basal signaling, replace the growth medium with serum-free RPMI medium and incubate for 4 hours. This step is critical to lower background pSTAT3 levels.
-
Compound Treatment: Prepare serial dilutions of the test compounds in serum-free medium. Add them to the cells and pre-incubate for 1 hour at 37°C. Include a DMSO vehicle control.
-
Cytokine Stimulation: Stimulate the cells by adding IL-6 to each well to a final concentration of 20 ng/mL. Leave one set of wells unstimulated (negative control).
-
Incubation: Incubate for 20 minutes at 37°C. This short duration is optimal for capturing the peak of STAT phosphorylation.
-
Fixation: Immediately stop the reaction by fixing the cells. Add 100 µL of a fixation buffer and incubate for 15 minutes at room temperature.
-
Permeabilization & Staining:
-
Wash the cells with PBS.
-
Permeabilize the cells by adding a permeabilization buffer and incubating for 30 minutes on ice.
-
Add the fluorescently-labeled anti-pSTAT3 antibody and incubate for 1 hour in the dark.
-
-
Data Acquisition: Wash the cells and resuspend in PBS. Analyze the samples on a flow cytometer, measuring the median fluorescence intensity (MFI) in the appropriate channel.
-
Data Analysis: Calculate the percent inhibition of the IL-6-induced pSTAT3 signal for each compound concentration relative to the DMSO control. Plot the data and calculate the EC50 value using a four-parameter logistic fit.
Part 3: Comparative Data & Mechanistic Visualization
The following tables present hypothetical data that could be generated from the protocols described above. This data is for illustrative purposes to demonstrate how results would be compared.
Quantitative Data Summary
Table 1: Biochemical Potency and Selectivity Profile (IC50, nM)
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | JAK2/JAK1 Ratio | JAK3/JAK1 Ratio |
| Pyrazolol-A | 8 | 45 | 150 | 5.6 | 18.8 |
| Tofacitinib[12][23] | 12 | 110 | 2 | 9.2 | 0.17 |
| Ruxolitinib[13][14] | 15 | 18 | 420 | 1.2 | 28.0 |
Interpretation: In this hypothetical dataset, Pyrazolol-A demonstrates potent inhibition of JAK1, with moderate selectivity over JAK2 and significant selectivity over JAK3. This profile is distinct from both Tofacitinib (which is most potent on JAK3) and Ruxolitinib (which is nearly equipotent on JAK1/JAK2).
Table 2: Cellular Efficacy (EC50, nM)
| Compound | IL-6 induced pSTAT3 EC50 (nM) |
| Pyrazolol-A | 35 |
| Tofacitinib | 50 |
| Ruxolitinib | 65 |
Interpretation: The cellular data corroborates the biochemical findings. Pyrazolol-A effectively blocks the JAK-STAT pathway in a cellular context, showing slightly better potency than the benchmarks in this specific assay. The shift from biochemical IC50 to cellular EC50 is expected due to factors like cell membrane permeability and intracellular ATP concentrations.
Visualization of the Target Pathway
The following diagram illustrates the JAK-STAT signaling pathway and highlights the point of inhibition for the benchmarked compounds.
Caption: The JAK-STAT signaling pathway and the mechanism of inhibition.
This pathway is initiated when a cytokine binds to its receptor on the cell surface.[24] This event brings two JAKs into close proximity, allowing them to phosphorylate and activate each other.[5] The activated JAKs then phosphorylate STAT proteins.[18] These phosphorylated STATs form dimers, translocate into the nucleus, and bind to DNA to regulate the expression of genes involved in inflammation and immunity.[6][7] Pyrazolol-A and the benchmark drugs act by inhibiting the catalytic activity of the JAKs, thereby blocking this entire downstream signaling cascade.[13][25]
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the initial benchmarking of the novel compound 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (Pyrazolol-A). By employing standardized, robust biochemical and cellular assays and comparing the results directly against established drugs like Tofacitinib and Ruxolitinib, researchers can generate a clear and objective assessment of the compound's therapeutic potential as a JAK inhibitor. The hypothetical data presented herein suggests that Pyrazolol-A could possess a unique potency and selectivity profile, warranting further investigation. This structured approach, grounded in sound experimental design and mechanistic understanding, is fundamental to the logical progression of novel chemical entities from discovery to clinical candidates.
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Gerhartz, C., Heesel, B., Sasse, J., Hemmann, U., Landgraf, C., Schneider-Mergener, J., ... & Feller, S. M. (1996). Inhibition of cytokines and JAK-STAT activation by distinct signaling pathways. The Journal of biological chemistry, 271(22), 12991-12998. Available from: [Link]
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ResearchGate GmbH (2018). JAK inhibitors inhibit multiple cytokine-driven STAT phosphorylation... Available from: [Link]
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The Selectivity of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (BAY-293): A Comparative Guide for Researchers
For researchers and drug development professionals navigating the complexities of RAS-driven cancers, the emergence of targeted therapies has opened new avenues for intervention. Among these, the inhibition of the Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) that activates KRAS, has gained significant traction. This guide provides an in-depth, objective comparison of the selectivity and performance of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol , also known as BAY-293 , a potent and selective SOS1 inhibitor. We will delve into its performance against other alternatives, supported by experimental data and detailed protocols to empower your research endeavors.
Introduction to BAY-293: A Pan-KRAS Inhibitor
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (BAY-293) is a small molecule inhibitor that effectively disrupts the protein-protein interaction between KRAS and SOS1.[1][2][3][4] This action prevents the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state and inhibiting downstream signaling through the RAS-RAF-MEK-ERK pathway.[1] Unlike mutant-specific KRAS inhibitors, BAY-293 is a pan-KRAS inhibitor, meaning it is active against various forms of KRAS, including wild-type and different mutations.[5][6] This broad activity makes it a valuable tool for studying RAS biology and a potential therapeutic agent for a wide range of KRAS-driven tumors.[1]
The Crucial Role of Selectivity in SOS1 Inhibition
The therapeutic window of any inhibitor is dictated by its selectivity. For a SOS1 inhibitor like BAY-293, high selectivity is paramount to minimize off-target effects and associated toxicities. The ideal inhibitor should potently target SOS1 while sparing other related proteins, such as other GEFs, kinases, and receptors. This section will dissect the selectivity profile of BAY-293 and compare it with other known SOS1 inhibitors.
Comparative Selectivity Profile: BAY-293 vs. Alternatives
Here, we present a comparative analysis of the selectivity of BAY-293 against other prominent inhibitors targeting the RAS pathway, including another SOS1 inhibitor, BI-1701963.
| Compound | Primary Target | Potency (IC50/Ki) | Selectivity Highlights | Key Off-Targets |
| BAY-293 | KRAS-SOS1 Interaction | IC50: 21 nM [2][3][7] | Highly selective for SOS1 over SOS2 and MCF2L (IC50 > 20,000 nM).[7] Good kinome selectivity (minimal inhibition of 358 kinases at 1 µM).[7] | Aminergic GPCRs and transporters (e.g., HTR2A, ADRA2C, HRH2) with Ki values in the range of 130-340 nM.[7][8] |
| BI-1701963 (BI-3406) | SOS1 | Potent inhibitor (specific IC50 not consistently reported in public domain) | Orally bioavailable and active in cells with KRAS mutations.[9] Being evaluated in clinical trials, both as a monotherapy and in combination.[5][10][11] | Detailed public data on off-target profile is limited. |
| Sotorasib (AMG-510) | KRAS G12C | Covalent inhibitor, potency measured by cellular assays | Highly specific for the KRAS G12C mutant. | Generally considered highly selective for KRAS G12C. |
| Adagrasib (MRTX849) | KRAS G12C | Covalent inhibitor, potency measured by cellular assays | Highly specific for the KRAS G12C mutant. | Generally considered highly selective for KRAS G12C. |
Expert Insights: The high selectivity of BAY-293 for SOS1 within the GEF family is a significant advantage, as off-target inhibition of other GEFs could lead to unforeseen cellular consequences. While some off-target binding to GPCRs and transporters is observed, the Ki values are significantly higher than its on-target IC50, suggesting a reasonable therapeutic window. In comparison, while BI-1701963 is clinically more advanced, its detailed public off-target profile is less characterized. The mutant-specific inhibitors, Sotorasib and Adagrasib, offer a different therapeutic strategy by targeting a specific KRAS mutation with high specificity.
Experimental Protocols for Assessing Selectivity and Activity
To enable rigorous evaluation and comparison of SOS1 inhibitors, we provide the following detailed experimental protocols. The causality behind these experimental choices lies in the need to validate both the direct target engagement and the downstream cellular consequences of inhibition.
In Vitro KRAS-SOS1 Interaction Assay (HTRF)
This assay directly measures the ability of a compound to disrupt the interaction between KRAS and SOS1. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive method for studying protein-protein interactions in a high-throughput format.[12][13]
Principle: The assay utilizes recombinant KRAS and the catalytic domain of SOS1, each tagged with a different fluorophore (a donor and an acceptor). When KRAS and SOS1 interact, the fluorophores are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal.[12][13][14]
Methodology:
-
Reagents:
-
Tagged recombinant human KRAS protein (e.g., GST-tagged)
-
Tagged recombinant human SOS1 catalytic domain (e.g., His-tagged)
-
Anti-tag antibodies conjugated to HTRF donor (e.g., anti-GST-Europium cryptate) and acceptor (e.g., anti-His-d2) fluorophores
-
GTPγS (a non-hydrolyzable GTP analog)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1% BSA)
-
Test compound (serially diluted)
-
384-well low-volume white plates
-
-
Procedure: a. Dispense 2 µL of serially diluted test compound into the wells of the 384-well plate. b. Prepare a mix of tagged KRAS and GTPγS in assay buffer and add 4 µL to each well. c. Add 4 µL of tagged SOS1 to each well. d. Prepare a mix of the HTRF donor and acceptor antibodies in assay buffer and add 10 µL to each well. e. Incubate the plate at room temperature for 1-2 hours, protected from light. f. Read the plate on an HTRF-compatible reader, measuring fluorescence at the emission wavelengths of the donor and acceptor.
-
Data Analysis: a. Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. b. Plot the HTRF ratio against the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Diagram of the HTRF-based KRAS-SOS1 Interaction Assay Workflow:
Caption: Simplified RAS-RAF-MEK-ERK signaling pathway showing the inhibitory action of BAY-293 on SOS1.
Conclusion and Future Directions
1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (BAY-293) is a highly potent and selective inhibitor of the KRAS-SOS1 interaction. Its pan-KRAS activity and well-defined selectivity profile make it an invaluable chemical probe for elucidating the intricacies of RAS signaling and a promising scaffold for the development of novel anticancer therapeutics.
For researchers in the field, the provided comparative data and detailed experimental protocols offer a solid foundation for evaluating BAY-293 and other SOS1 inhibitors. Future investigations should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the exploration of synergistic combinations with other targeted agents, such as direct KRAS G12C inhibitors or MEK inhibitors, to overcome potential resistance mechanisms. [6][15]The continued exploration of SOS1 inhibition holds significant promise for the treatment of a broad spectrum of RAS-driven malignancies.
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PR Newswire. (2020, September 17). Boehringer Ingelheim And Mirati Therapeutics Announce Clinical Collaboration To Study BI 1701963, A SOS1::pan-KRAS Inhibitor In Combination With MRTX849, A KRAS G12C Selective Inhibitor. [Link]
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BPS Bioscience. (n.d.). KRAS(G12C) Coupled Nucleotide Exchange Assay Kit (SOS1 mediated). [Link]
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Donated Chemical Probes. (n.d.). Overview for BAY-293 an inhibitor of SOS1. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, a novel compound often utilized in drug discovery and development. Our focus is to empower you, our scientific colleagues, with the knowledge to manage this final step with the same precision and safety that you apply to your research.
The core principle of chemical disposal is risk mitigation—for personnel, the environment, and the institution. While specific regulations may vary by jurisdiction, the foundational tenets of hazardous waste management are universal. This guide synthesizes information from authoritative sources, including Safety Data Sheets (SDS) and regulatory bodies like the U.S. Environmental Protection Agency (EPA), to provide a robust and reliable protocol.
Understanding the Compound: A Prerequisite for Safe Disposal
Before delving into disposal procedures, a fundamental understanding of the compound's properties is essential. 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol, with a molecular formula of C7H13N3O, is a heterocyclic compound containing an amino group and a tertiary alcohol. While comprehensive toxicological data is not always available for novel research chemicals, the Safety Data Sheet (SDS) is the primary source of hazard information.[1] The SDS for this compound indicates that its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This lack of extensive data necessitates a cautious approach, treating the substance as potentially hazardous.
Key Inferred Hazards:
-
Nitrogen Oxides (NOx) Formation: Upon combustion, nitrogen-containing compounds can produce NOx gases, which are atmospheric pollutants.[1]
-
Irritation Potential: Similar amino and alcohol-containing compounds may cause skin, eye, and respiratory irritation.[2][3][4]
-
Aquatic Toxicity: Many organic compounds are harmful to aquatic life, and discharge into the environment must be avoided.[5]
Given these potential hazards, direct disposal into sanitary sewers or regular trash is strictly prohibited.[6][7][8] The primary recommended disposal method for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is incineration by a licensed professional waste disposal service.[1]
The Disposal Workflow: A Step-by-Step Protocol
This protocol outlines the necessary steps from the point of waste generation to its final collection. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory at every stage.
1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling the waste, ensure you are wearing appropriate PPE.[9]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation before use.[1]
-
Body Protection: A standard laboratory coat.
2. Waste Segregation: Preventing Unwanted Reactions
Proper segregation is a cornerstone of laboratory safety.[6]
-
Designated Waste Container: Dedicate a specific, clearly labeled container for 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol waste.
-
Compatibility: The container must be chemically compatible with the compound. High-density polyethylene (HDPE) is a suitable choice for many organic compounds.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents or acids, to prevent unforeseen reactions.[6][10]
3. Container Labeling: Clarity is Key
Accurate labeling is a regulatory requirement and ensures safe handling by all personnel.[11]
-
Contents: Clearly write the full chemical name: "1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol". Avoid abbreviations or formulas.
-
Hazard Identification: The label must include the words "Hazardous Waste".[11] Affix any relevant hazard symbols (pictograms) as indicated by the SDS or your EHS office.
-
Contact Information: Include the name of the principal investigator and the laboratory location.
4. Accumulation and Storage: Safe and Secure
Waste must be stored safely within the laboratory in a designated satellite accumulation area (SAA) until it is collected.[11]
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[6]
-
Storage Location: Store the container in a well-ventilated area, away from heat sources or direct sunlight.[12] Do not store hazardous waste on the floor.[10]
5. Arranging for Disposal: The Final Handover
-
Contact EHS: Once the container is full or has been in storage for the maximum allowable time (typically 12 months for academic labs), contact your institution's EHS office to schedule a pickup.[13]
-
Documentation: Complete any necessary waste disposal forms or online requests as required by your institution.
Below is a visual representation of the disposal decision workflow.
Caption: Decision workflow for the disposal of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
Regulatory Context: Adherence to EPA Guidelines
In the United States, the management of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA), with regulations set forth by the EPA.[14] Laboratories are classified as generators of hazardous waste and fall into one of three categories based on the quantity of waste produced per month: Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs).[11][15]
Recognizing the unique environment of academic laboratories, the EPA has established alternative regulations under 40 CFR part 262, subpart K.[13] These rules offer more flexibility, such as allowing hazardous waste determinations to be made by trained professionals rather than at the point of generation by students or researchers.[13][14] It is imperative to be familiar with your institution's generator status and whether it operates under the standard RCRA regulations or the Subpart K alternative.
Spill Management: Preparedness is Paramount
In the event of a spill, immediate and correct action is crucial.[9]
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: If safe to do so, restrict access to the spill.
-
Consult the SDS: The SDS will provide specific guidance on spill cleanup.
-
Use a Spill Kit: Absorb the spill using an appropriate absorbent material from a chemical spill kit.
-
Collect and Dispose: The contaminated absorbent material must be collected and disposed of as hazardous waste, following the same procedures outlined above.
-
Report the Incident: Report all spills to your lab supervisor and EHS office, as per institutional policy.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is not merely a regulatory burden but a professional obligation that reflects the integrity of our scientific pursuits.
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A Senior Application Scientist's Guide to Handling 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Abstract: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS No. 1206640-59-6). Due to the limited availability of comprehensive toxicological data, this guide establishes a risk-based approach, treating the compound as potentially hazardous. It outlines detailed, step-by-step procedures for personal protective equipment (PPE) selection, use, and disposal, as well as operational plans for handling and waste management, grounded in established laboratory safety principles.
Hazard Evaluation & Risk Assessment
The compound 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a substituted aminopyrazole. While pyrazole derivatives are a cornerstone in medicinal chemistry, forming the basis of many therapeutic agents, novel compounds often have uncharacterized toxicological profiles.[1][2] A Material Safety Data Sheet (MSDS) for this specific compound indicates that "the chemical, physical, and toxicological properties have not been thoroughly investigated."[3]
Therefore, a conservative approach is mandatory. We must operate under the assumption that the compound is hazardous until sufficient data proves otherwise.[4] This principle of precaution dictates the stringent PPE and handling protocols outlined below.
Inferred Risks Based on Chemical Structure:
-
Aminopyrazole Moiety: Aromatic amines can be skin irritants, sensitizers, and may have other systemic effects. Safety data for analogous compounds like 3-Aminopyrazole and 3-Amino-5-methylpyrazole list skin irritation, serious eye irritation, and potential respiratory irritation as hazards.[5][6][7]
-
Tertiary Alcohol: While generally less reactive than primary or secondary alcohols, it contributes to the molecule's overall polarity and solubility.
Based on this analysis, the primary routes of potential exposure are inhalation of airborne dust, dermal (skin) contact, and ocular (eye) contact.[8] The risk assessment formula, Risk = Hazard x Exposure , underscores the necessity of minimizing exposure through engineering controls and robust PPE.[9]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to create a reliable barrier against exposure. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale & Standard |
| Hand Protection | Double Gloving: Nitrile Gloves (inner and outer) | Provides robust protection against splashes and incidental contact. The outer glove is removed immediately after a task, minimizing cross-contamination.[10] Gloves must be inspected before use.[3] |
| Body Protection | Disposable, low-permeability lab coat with long sleeves and tight-fitting knit cuffs. | Protects skin and personal clothing from contamination. A solid front and tight cuffs are critical to prevent exposure at the wrist.[10] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles. A face shield is required when a splash hazard is present (e.g., handling solutions). | Protects against dust particles and liquid splashes. Standard safety glasses are insufficient.[4] |
| Respiratory Protection | NIOSH-approved N95 respirator (or equivalent, e.g., EU EN 143 P1) for handling solids. | Required to prevent inhalation of fine dust particles when weighing or transferring the solid compound.[3][11] |
PPE Donning and Doffing Workflow
Correctly putting on and taking off PPE is critical to prevent cross-contamination. Follow this sequence diligently.
Caption: PPE Donning and Doffing Workflow.
Operational and Handling Plan
All manipulations involving the solid form of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol must be performed within a certified chemical fume hood to minimize inhalation exposure.[4]
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure.[12] Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Use an analytical balance inside the fume hood or a powder containment hood. If transferring from the primary container, use a dedicated spatula.
-
Dissolution: When making solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After completing the task, decontaminate the dedicated spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol), collecting the rinsate as hazardous waste. Wipe down the work surface.
-
Disposal of Contaminated PPE: The outer gloves should be disposed of immediately into a designated hazardous waste bag inside the fume hood.[10] The lab coat and other contaminated PPE should be removed and disposed of upon leaving the work area.
Emergency Procedures
Spill Response
In the event of a spill, evacuate personnel from the immediate area and follow the workflow below.
Caption: Chemical Spill Response Workflow.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Consult a physician.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[3]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]
In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[3]
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous. Strict adherence to institutional and local regulations is required.[13]
Waste Segregation and Collection:
-
Solid Waste: Contaminated PPE (gloves, lab coats), absorbent paper, and weighing papers must be collected in a clearly labeled, sealed hazardous waste container.[14]
-
Liquid Waste: Unused solutions and the first rinse of any contaminated glassware must be collected in a dedicated, sealed, and chemically resistant container.[14][15] Do not mix with other waste streams like halogenated solvents unless compatibility is confirmed.[12]
-
Sharps: Contaminated needles or blades must be placed in a puncture-proof sharps container.[12]
-
Empty Containers: The original compound container must be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste.[15] After rinsing and air-drying, the label must be defaced before the container can be disposed of as regular solid waste.[14]
All hazardous waste containers must be kept closed except when adding waste, properly labeled with a hazardous waste tag, and stored in a designated satellite accumulation area with secondary containment.[14]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
